molecular formula C15H24O B103030 Farnesal CAS No. 19317-11-4

Farnesal

Cat. No.: B103030
CAS No.: 19317-11-4
M. Wt: 220.35 g/mol
InChI Key: YHRUHBBTQZKMEX-YFVJMOTDSA-N
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Description

Farnesal has been reported as specific lipid substrate for aldo-keto reductase 1B10 (AKR1B10). The incubation of farnesol with the protoplast of Botryococcus braunii B race strain leads to the formation of this compound and 3-hydroxy-2,3-dihydrothis compound.>(2-trans, 6-trans)-Farnesal, also known as (2e, 6e)-farnesal, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Thus, (2-trans, 6-trans)-farnesal is considered to be an isoprenoid lipid molecule (2-trans, 6-trans)-Farnesal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (2-trans, 6-trans)-farnesal is primarily located in the membrane (predicted from logP) and cytoplasm (2-trans, 6-trans)-Farnesal is a floral and minty tasting compound that can be found in a number of food items such as leek, saskatoon berry, cloudberry, and dock. This makes (2-trans, 6-trans)-farnesal a potential biomarker for the consumption of these food products.>This compound is a farnesane sesquiterpenoid and an enal.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal
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InChI

InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+
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InChI Key

YHRUHBBTQZKMEX-YFVJMOTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=CC=O)C)C)C
Source PubChem
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Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C
Source PubChem
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Molecular Formula

C15H24O
Source PubChem
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DSSTOX Substance ID

DTXSID60880981
Record name (E,E)-Farnesal
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Molecular Weight

220.35 g/mol
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Physical Description

Clear yellow liquid; floral or minty aroma
Record name 3,7,11-Trimethyl-2,6,10-dodecatrienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Solubility

Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol)
Record name 3,7,11-Trimethyl-2,6,10-dodecatrienal
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Density

0.890-0.900
Record name 3,7,11-Trimethyl-2,6,10-dodecatrienal
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CAS No.

502-67-0, 19317-11-4
Record name trans,trans-Farnesal
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Record name Farnesal, (2E,6E)-
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Record name 2,6,10-Dodecatrienal, 3,7,11-trimethyl-
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Record name FARNESAL, (2E,6E)-
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Foundational & Exploratory

Farnesol's Mechanism of Action in Fungal Quorum Sensing: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression and behavior in response to population density. In the opportunistic fungal pathogen Candida albicans, a key quorum-sensing molecule is the sesquiterpene alcohol, farnesol. This molecule plays a critical role in regulating morphogenesis, biofilm formation, and virulence. This technical guide provides a comprehensive overview of the molecular mechanisms underlying farnesol's activity, with a focus on its impact on cellular signaling pathways, quantitative effects on fungal physiology, and detailed experimental protocols for its study. While the term "farnesal" (the aldehyde form) was specified in the query, the vast body of scientific literature points to farnesol as the primary active molecule in this context. This guide will focus on the well-documented effects of farnesol, with a clarification on related molecules.

Farnesol, this compound, and Farnesoic Acid: A Clarification

Farnesol (C₁₅H₂₆O) is an acyclic sesquiterpene alcohol and is the most extensively studied quorum-sensing molecule in C. albicans.[1] It is endogenously synthesized via the sterol biosynthesis pathway.[2] this compound, its corresponding aldehyde, and farnesoic acid are related compounds. While farnesoic acid has been identified as a quorum-sensing molecule in a specific strain of C. albicans (ATCC 10231), it exhibits significantly less activity than farnesol in other strains.[2][3] The available scientific literature does not extensively support a primary role for this compound in C. albicans quorum sensing compared to the wealth of data on farnesol. Therefore, this guide will focus on the mechanism of action of farnesol.

The Core Mechanism: Inhibition of the Yeast-to-Hypha Transition

The most well-characterized effect of farnesol is its inhibition of the morphological transition from yeast to hyphal form in C. albicans. This is significant because the ability to switch to the hyphal form is a major virulence factor, enabling tissue invasion. Farnesol accumulates at high cell densities and prevents this transition, thereby controlling the fungal population's morphology.[2]

The Ras1-cAMP-Efg1 Signaling Pathway: The Primary Target

Farnesol exerts its inhibitory effect on morphogenesis primarily by targeting the Ras1-cAMP-Efg1 signaling pathway.[3] This pathway is a central regulator of hyphal development in C. albicans.

The key molecular target of farnesol within this pathway is the adenylyl cyclase, Cyr1p. Farnesol directly inhibits the activity of Cyr1p, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4][5] The reduction in cAMP levels has several downstream consequences:

  • Protein Kinase A (PKA) activity is reduced. PKA is a key effector of cAMP signaling.

  • The transcriptional regulator Efg1 is not activated. Efg1 is a crucial transcription factor for hypha-specific gene expression.

By inhibiting this pathway, farnesol prevents the expression of genes required for hyphal growth, such as HWP1 (Hyphal Wall Protein 1).[6][7]

Farnesol_Signaling_Pathway Farnesol Farnesol Cyr1p Adenylyl Cyclase (Cyr1p) Farnesol->Cyr1p inhibits ATP ATP cAMP cAMP ATP->cAMP converted by Cyr1p PKA Protein Kinase A (PKA) cAMP->PKA activates Efg1 Efg1 PKA->Efg1 activates Hyphal_Genes Hyphal-Specific Genes (e.g., HWP1) Efg1->Hyphal_Genes promotes transcription Yeast_to_Hypha Yeast-to-Hypha Transition Hyphal_Genes->Yeast_to_Hypha enables

Farnesol's inhibitory effect on the Ras1-cAMP-Efg1 signaling pathway.

Quantitative Data on Farnesol's Effects

The inhibitory effects of farnesol are concentration-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Farnesol Concentration and Morphogenesis Inhibition
Farnesol ConcentrationEffect on C. albicans MorphogenesisReference
1-2 µMSufficient to inhibit germ tube formation in defined media.[8]
30-35 µM50% inhibition of germ tube formation.[1]
up to 250 µMRequired to inhibit germ tube formation in the presence of serum.[8]
300 µMStrongly suppresses germ tube formation.[6][7]
Table 2: Farnesol Concentration and Biofilm Inhibition
Farnesol ConcentrationEffect on C. albicans BiofilmReference
3 µMDose-dependent alteration of biofilm morphology.[2]
30 µMDose-dependent alteration of biofilm morphology.[2]
300 µMComplete inhibition of biofilm formation when added at the start of cell adherence.[2]
3 mM>50% inhibition when added at the beginning of biofilm formation.
Table 3: Farnesol's Effect on Gene Expression
Farnesol ConcentrationGeneChange in ExpressionReference
30 µMHWP1Decreased[2]
300 µMHWP1Significantly decreased[6][7]
300 µMSAP6Significantly decreased[6][7]
10, 100, 300 µMSAP2, SAP4-6Decreased mRNA expression
300 µMRIM101No significant difference[6][7]

Experimental Protocols

Germ Tube Formation Assay

This assay is used to assess the inhibition of the yeast-to-hypha transition.

Germ_Tube_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis prep1 Culture C. albicans in YPD broth overnight prep2 Harvest and wash cells with sterile PBS prep1->prep2 prep3 Resuspend cells in pre-warmed induction medium (e.g., serum, RPMI) prep2->prep3 treat1 Add varying concentrations of farnesol to cell suspensions prep3->treat1 treat2 Include a vehicle control (e.g., methanol or DMSO) incubate Incubate at 37°C for 2-4 hours treat1->incubate analysis1 Place a drop of cell suspension on a slide incubate->analysis1 analysis2 Observe under a microscope analysis1->analysis2 analysis3 Count yeast cells and cells with germ tubes (at least 100 cells) analysis2->analysis3 analysis4 Calculate the percentage of germ tube formation analysis3->analysis4

Workflow for a typical germ tube formation assay.

Methodology:

  • Cell Culture: C. albicans is grown overnight in a suitable broth medium (e.g., YPD).

  • Cell Preparation: Cells are harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a pre-warmed induction medium such as serum or RPMI 1640.

  • Treatment: Farnesol, typically dissolved in a solvent like methanol or DMSO, is added to the cell suspension at various concentrations. A vehicle control is always included.

  • Incubation: The treated cell suspensions are incubated at 37°C for 2-4 hours to induce germ tube formation.

  • Microscopic Analysis: A sample of the cell suspension is observed under a microscope, and the percentage of cells that have formed germ tubes is determined by counting at least 100 cells.

Biofilm Formation Assay

This assay quantifies the effect of farnesol on the ability of C. albicans to form biofilms.

Biofilm_Assay_Workflow cluster_prep Preparation cluster_adherence Adherence cluster_treatment Treatment cluster_incubation Biofilm Growth cluster_quantification Quantification prep1 Prepare standardized C. albicans cell suspension prep2 Add suspension to wells of a 96-well microtiter plate adhere Incubate for a set period (e.g., 90 min) to allow cells to adhere prep2->adhere treat1 Remove non-adherent cells by washing with PBS adhere->treat1 treat2 Add fresh medium containing varying concentrations of farnesol incubate Incubate for 24-48 hours at 37°C treat2->incubate quant1 Wash wells to remove planktonic cells incubate->quant1 quant2 Quantify biofilm using Crystal Violet staining or XTT reduction assay quant1->quant2

General workflow for a C. albicans biofilm formation assay.

Methodology:

  • Inoculum Preparation: A standardized suspension of C. albicans cells is prepared in a suitable medium (e.g., RPMI 1640).

  • Adherence Phase: The cell suspension is added to the wells of a microtiter plate and incubated for a period (e.g., 90 minutes) to allow the cells to adhere to the surface.

  • Treatment: Non-adherent cells are removed by washing with PBS. Fresh medium containing different concentrations of farnesol is then added.

  • Biofilm Growth: The plate is incubated for 24-48 hours at 37°C to allow for biofilm formation.

  • Quantification: The biofilm biomass can be quantified using methods such as crystal violet staining or a metabolic assay like the XTT reduction assay.

Gene Expression Analysis (RT-qPCR)

This protocol outlines the steps to measure changes in gene expression in response to farnesol.

Methodology:

  • Cell Culture and Treatment: C. albicans is cultured to the desired growth phase and then treated with farnesol at the desired concentration and for a specific duration.

  • RNA Extraction: Total RNA is extracted from the fungal cells using a standard protocol, such as hot acid phenol extraction.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (e.g., HWP1, SAP6) and a reference gene (e.g., ACT1). The relative expression of the target genes is calculated using the ΔΔCt method.[6][7]

Implications for Drug Development

The central role of farnesol in regulating key virulence traits of C. albicans makes its mechanism of action a promising area for antifungal drug development. Strategies could include:

  • Farnesol Analogs: Designing synthetic analogs of farnesol with enhanced stability and activity.

  • Targeting the Signaling Pathway: Developing small molecules that mimic the inhibitory effect of farnesol on Cyr1p or other components of the Ras1-cAMP pathway.

  • Combination Therapies: Using farnesol or its analogs in combination with existing antifungal drugs to increase their efficacy, particularly against biofilms.

Conclusion

Farnesol is a key quorum-sensing molecule in Candida albicans that plays a crucial role in regulating the yeast-to-hypha transition and biofilm formation. Its primary mechanism of action involves the direct inhibition of the adenylyl cyclase Cyr1p, leading to the downregulation of the Ras1-cAMP-Efg1 signaling pathway. This, in turn, represses the expression of hypha-specific genes. The concentration-dependent effects of farnesol are well-documented, providing a quantitative basis for further research. The experimental protocols detailed in this guide offer a framework for investigating the multifaceted effects of farnesol and for exploring its potential in the development of novel antifungal therapies. Understanding the intricate molecular details of farnesol's activity will continue to be a vital area of research in the fight against fungal infections.

References

The Role of Farnesol in Candida albicans Filamentation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Candida albicans, a commensal fungus and opportunistic pathogen, exhibits a remarkable ability to transition between yeast and filamentous hyphal forms, a key virulence trait. This morphological plasticity is intricately regulated by a variety of environmental cues and signaling molecules. Among these, the quorum-sensing molecule farnesol plays a pivotal role in inhibiting the yeast-to-hyphae transition, thereby influencing biofilm formation and pathogenesis. This technical guide provides an in-depth analysis of the molecular mechanisms underlying farnesol's activity, with a focus on its impact on critical signaling pathways. While the closely related compound farnesal is mentioned in the context of isoprenoid metabolism, the vast body of scientific literature points to farnesol as the primary autoregulatory substance governing filamentation in C. albicans.

Farnesol: A Quorum-Sensing Molecule Inhibiting Filamentation

Farnesol is a sesquiterpene alcohol produced by C. albicans as a byproduct of the ergosterol biosynthesis pathway.[1] Its accumulation in high-density cell populations allows the fungus to regulate its morphology in a coordinated manner, a phenomenon known as quorum sensing.[2] The primary and most well-documented function of farnesol is the inhibition of the yeast-to-hyphae morphological switch.[2][3] This inhibitory effect is concentration-dependent and has significant implications for the fungus's ability to form biofilms, a critical step in the establishment of infections.[4][5]

Quantitative Effects of Farnesol on Filamentation and Biofilm Formation

The inhibitory concentration of farnesol can vary depending on the experimental conditions, including the C. albicans strain, growth medium, and temperature. However, several studies have provided quantitative data on its efficacy.

ParameterFarnesol ConcentrationObserved EffectReference
Germ Tube Formation ~30-35 µM50% inhibition of germ tube formation (GTF).[2]
70 µMSufficient to block butanol-induced filamentous growth.[6]
150 µMBlocked serum-induced yeast-to-hyphae switch.[3][6]
Biofilm Formation 3 µM, 30 µMDose-dependent alteration of biofilm morphology.[4]
300 µMComplete inhibition of biofilm formation when added at the start of adherence. Scant biofilms composed predominantly of yeast cells.[4][5]
Gene Expression 30 µMDecreased mRNA levels of the hypha-specific gene HWP1.[4][5]

Molecular Mechanisms of Farnesol Action: Signaling Pathway Interference

Farnesol exerts its inhibitory effects on filamentation primarily by targeting and modulating key signaling pathways that control morphogenesis in C. albicans. The most critical of these is the Ras1-cAMP-PKA pathway.

The Ras1-cAMP-PKA Pathway: The Primary Target

The Ras1-cAMP-PKA signaling cascade is a central regulator of hyphal development in response to various stimuli, including serum and N-acetylglucosamine.[7][8] Farnesol directly interferes with this pathway by inhibiting the activity of the adenylyl cyclase, Cyr1.[8] This inhibition leads to a reduction in intracellular cyclic AMP (cAMP) levels, which in turn prevents the activation of protein kinase A (PKA) and its downstream effectors, such as the transcription factor Efg1.[8][9] The restoration of hyphal growth in the presence of farnesol by the addition of exogenous dibutyryl-cAMP further supports this mechanism.[7]

Ras1_cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Farnesol Farnesol Cyr1 Adenylyl Cyclase (Cyr1) Farnesol->Cyr1 Inhibits Ras1_GDP Ras1-GDP (Inactive) Ras1_GTP Ras1-GTP (Active) Ras1_GDP->Ras1_GTP GTP loading Ras1_GTP->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA_inactive PKA (Inactive) cAMP->PKA_inactive Binds to regulatory subunit PKA_active PKA (Active) PKA_inactive->PKA_active Releases catalytic subunits Efg1 Efg1 PKA_active->Efg1 Phosphorylates Hyphal_Genes Hyphal-Specific Genes (e.g., HWP1) Efg1->Hyphal_Genes Activates transcription Filamentation Filamentation Hyphal_Genes->Filamentation Stimuli Hyphal Stimuli (Serum, GlcNAc) Stimuli->Ras1_GDP Activates

Figure 1: Farnesol inhibits the Ras1-cAMP-PKA pathway.
The Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the cAMP-PKA pathway, farnesol has been shown to influence the Cek1-mediated mitogen-activated protein kinase (MAPK) pathway.[10] This pathway, which includes the components Cst20, Hst7, Cek1, and the transcription factor Cph1, is also involved in regulating hyphal development, particularly in response to nutrient starvation.[10] While the precise mechanism of farnesol's interaction with the MAPK pathway is less defined than its effect on the cAMP pathway, it is clear that both signaling cascades are crucial for the complete morphological response to farnesol.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Farnesol Farnesol Cek1 Cek1 (MAPK) Farnesol->Cek1 Modulates Stimuli Nutrient Starvation Cst20 Cst20 Stimuli->Cst20 Hst7 Hst7 (MAPKK) Cst20->Hst7 Phosphorylates Hst7->Cek1 Phosphorylates Cph1 Cph1 Cek1->Cph1 Phosphorylates Hyphal_Genes Hyphal-Specific Genes Cph1->Hyphal_Genes Activates transcription Filamentation Filamentation Hyphal_Genes->Filamentation

Figure 2: Farnesol modulates the Cek1-mediated MAPK pathway.

Experimental Protocols

Germ Tube Formation Assay

This assay is a fundamental method to assess the yeast-to-hyphae transition.

Materials:

  • C. albicans culture grown overnight in a suitable medium (e.g., YPD).

  • Inducing medium (e.g., RPMI-1640, serum).

  • Farnesol stock solution (dissolved in a suitable solvent like methanol or DMSO).

  • Microscope slides and coverslips.

  • Incubator at 37°C.

  • Microscope.

Procedure:

  • Harvest overnight C. albicans yeast cells by centrifugation and wash with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in the inducing medium to a standardized concentration (e.g., 1 x 10^6 cells/mL).

  • Add farnesol to the cell suspension at the desired final concentrations. Include a vehicle control (solvent only).

  • Incubate the suspensions at 37°C for 2-4 hours.

  • After incubation, place a drop of the cell suspension onto a microscope slide, cover with a coverslip, and observe under a microscope.

  • Quantify the percentage of cells that have formed germ tubes (a short, non-constricted filamentous outgrowth from the yeast cell) by counting at least 200 cells per sample.

Germ_Tube_Assay_Workflow start Start: Overnight C. albicans culture harvest Harvest and wash cells start->harvest resuspend Resuspend in inducing medium harvest->resuspend add_farnesol Add farnesol/ vehicle control resuspend->add_farnesol incubate Incubate at 37°C (2-4 hours) add_farnesol->incubate observe Microscopic observation incubate->observe quantify Quantify germ tube formation (%) observe->quantify end End: Data analysis quantify->end

Figure 3: Workflow for the Germ Tube Formation Assay.
Biofilm Formation and Quantification (XTT Assay)

This protocol assesses the effect of farnesol on the formation and metabolic activity of C. albicans biofilms.[11][12]

Materials:

  • C. albicans culture.

  • 96-well microtiter plates.

  • Biofilm growth medium (e.g., RPMI-1640).

  • Farnesol stock solution.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution.

  • Menadione solution.

  • Plate reader.

Procedure:

  • Prepare a standardized C. albicans cell suspension in the biofilm growth medium.

  • Dispense the cell suspension into the wells of a 96-well plate.

  • Add farnesol at various concentrations to the wells. Include control wells without farnesol.

  • Incubate the plate at 37°C for 24-48 hours to allow biofilm formation.

  • After incubation, gently wash the wells with PBS to remove non-adherent cells.

  • To quantify biofilm metabolic activity, add a freshly prepared XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-5 hours.

  • Measure the colorimetric change at 490 nm using a plate reader. The absorbance is proportional to the metabolic activity of the biofilm.

Conclusion and Future Directions

Farnesol is a key autoregulatory molecule in Candida albicans that potently inhibits the yeast-to-hyphae transition, a critical step in its pathogenesis. Its primary mechanism of action involves the direct inhibition of the adenylyl cyclase Cyr1, leading to the downregulation of the Ras1-cAMP-PKA signaling pathway. Farnesol also appears to modulate the Cek1-mediated MAPK pathway. The concentration-dependent nature of farnesol's activity highlights its role as a quorum-sensing molecule that allows C. albicans to coordinate its morphology with population density.

For drug development professionals, the pathways targeted by farnesol represent promising avenues for the development of novel antifungal therapies. Strategies aimed at disrupting quorum sensing or interfering with the key signaling components that regulate filamentation could offer new approaches to combat C. albicans infections, particularly those associated with biofilm formation. Further research is warranted to fully elucidate the interplay between the cAMP-PKA and MAPK pathways in response to farnesol and to explore the potential for synergistic interactions between farnesol or its analogs and existing antifungal agents. The specific role, if any, of this compound in this process remains an open area for investigation.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Farnesal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a 15-carbon acyclic sesquiterpenoid aldehyde, is a fascinating molecule with a complex isomeric landscape. As the aldehyde derivative of the well-studied sesquiterpene alcohol, farnesol, this compound holds potential for diverse applications in fields ranging from chemical ecology to pharmacology. Understanding the distinct chemical structures and physicochemical properties of its various isomers is paramount for harnessing their specific biological activities. This guide provides a comprehensive overview of the core chemical and physical characteristics of this compound isomers, outlines relevant experimental methodologies, and explores their metabolic context.

This compound is characterized by the molecular formula C₁₅H₂₄O and a molecular weight of approximately 220.35 g/mol .[1] Its structure is based on a dodecatriene backbone with methyl groups at positions 3, 7, and 11. The presence of double bonds at the C2 and C6 positions gives rise to four principal geometric isomers: (2E,6E)-farnesal, (2Z,6E)-farnesal, (2E,6Z)-farnesal, and (2Z,6Z)-farnesal. The "E" (entgegen) and "Z" (zusammen) designations describe the stereochemistry at these double bonds.

Chemical Structure of this compound Isomers

The fundamental structure of this compound consists of a 12-carbon chain with an aldehyde functional group at one terminus and three methyl substituents. The location and geometry of the double bonds are the defining features of each isomer.

  • (2E,6E)-farnesal: Both the double bond at the C2-C3 position and the double bond at the C6-C7 position have the trans or E configuration.

  • (2Z,6E)-farnesal: The double bond at the C2-C3 position has the cis or Z configuration, while the double bond at the C6-C7 position has the trans or E configuration.

  • (2E,6Z)-farnesal: The double bond at the C2-C3 position has the trans or E configuration, while the double bond at the C6-C7 position has the cis or Z configuration.

  • (2Z,6Z)-farnesal: Both the double bond at the C2-C3 position and the double bond at the C6-C7 position have the cis or Z configuration.

Physicochemical Properties of this compound Isomers

Precise, experimentally determined physicochemical data for each individual this compound isomer is limited in publicly available literature. Much of the available data pertains to a mixture of isomers. However, a compilation of available and estimated data is presented below to facilitate comparison. It is important to note that values listed as "estimated" are derived from computational models and may not reflect experimentally verified properties.

Property(2E,6E)-farnesal(2Z,6E)-farnesal(2E,6Z)-farnesal(2Z,6Z)-farnesalMixture of Isomers
Molecular Formula C₁₅H₂₄OC₁₅H₂₄OC₁₅H₂₄OC₁₅H₂₄OC₁₅H₂₄O
Molecular Weight ( g/mol ) 220.35220.35220.35220.35220.35
CAS Number 502-67-04380-32-919317-11-4[1]
Boiling Point (°C) 328-329 @ 760 mmHg (est.)[2]N/A603.38 K (330.23 °C) (calc.)[3]126-129 @ 3.5 mmHg[4]
Density (g/mL) N/AN/AN/A0.909 @ 25 °C[4], 0.890-0.900 @ 25°C[5][6]
Refractive Index (n20/D) N/AN/AN/A1.494-1.504[5][6]
Vapor Pressure (mmHg @ 25°C) 0.000187 (est.)[2]N/AN/AN/A
LogP (o/w) 5.013 (est.)[2]4.604504.605 (calc.)[3]N/A
Kovats Retention Index (Standard non-polar) N/A1688, 1664.9[7]1720.00[3]N/A

N/A: Not Available in the searched literature. (est.): Estimated value. (calc.): Calculated value.

A typical technical grade mixture of this compound isomers has been reported to contain approximately 10-15% (2Z,6Z), 20-25% (2E,6Z), 20-25% (2Z,6E), and 40-50% (2E,2E) isomers.[5][8]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and isolation of individual this compound isomers are not extensively documented in readily accessible literature. However, the primary route to obtaining this compound isomers is through the oxidation of the corresponding farnesol isomers.

General Synthesis of this compound Isomers via Oxidation of Farnesol

The conversion of farnesol to this compound is a standard oxidation of a primary allylic alcohol to an aldehyde. A common and effective reagent for this transformation is manganese dioxide (MnO₂).[9][10]

Reaction Scheme:

G Farnesol Farnesol Isomer (Primary Allylic Alcohol) This compound This compound Isomer (α,β-Unsaturated Aldehyde) Farnesol->this compound Oxidation Reagent MnO₂ (Oxidizing Agent) Solvent Solvent (e.g., Dichloromethane, Hexane)

Caption: General oxidation of a farnesol isomer to the corresponding this compound isomer.

Methodology Outline:

  • Reactant Preparation: A solution of a specific farnesol isomer is prepared in a suitable organic solvent such as dichloromethane, chloroform, or hexane.

  • Oxidation: Activated manganese dioxide is added to the solution of the farnesol isomer. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion, the reaction mixture is filtered to remove the solid manganese dioxide. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude this compound isomer is purified using column chromatography on silica gel.

Note: The reactivity and yield can be influenced by the quality and activation state of the manganese dioxide, the solvent, and the reaction temperature.

Isolation and Purification of this compound Isomers

Due to their structural similarities, the separation of this compound isomers can be challenging. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary techniques employed for both analytical and preparative separation.

4.2.1. Gas Chromatography (GC)

Capillary GC with a non-polar or semi-polar stationary phase is a standard method for the analytical separation of this compound isomers. The Kovats retention indices (provided in the table above) are useful for isomer identification on specific column types.

4.2.2. High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a viable method for isolating individual farnesol isomers, which can then be oxidized to the corresponding this compound isomers. A similar HPLC approach can be applied to separate this compound isomers.

Methodology Outline for HPLC Separation:

  • Column: A silica gel or a bonded-phase column (e.g., cyano- or diol-modified silica) is typically used for normal-phase chromatography.

  • Mobile Phase: A non-polar solvent system, such as a mixture of hexane and a more polar modifier like ethyl acetate or isopropanol, is employed. The exact ratio is optimized to achieve the best separation.

  • Detection: A UV detector set at a wavelength where the α,β-unsaturated aldehyde chromophore absorbs (typically around 230-240 nm) is used.

  • Fraction Collection: Fractions are collected as the isomers elute from the column, and the purity of each fraction is assessed by analytical GC or HPLC.

Characterization of this compound Isomers

The structural elucidation and confirmation of the stereochemistry of this compound isomers are primarily achieved through spectroscopic techniques.

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the E and Z isomers. The chemical shifts of the protons and carbons near the double bonds are particularly informative. A detailed study on the ¹³C NMR of this compound stereoisomers has been published, providing a basis for their identification.[11]

4.3.2. Mass Spectrometry (MS)

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of this compound isomers. While the mass spectra of the isomers are often very similar, slight differences in fragmentation intensities can sometimes be observed.

Signaling and Metabolic Pathways

Currently, there is a significant lack of direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by this compound isomers. The majority of research has focused on the biological activities of its precursor, farnesol.

Metabolic Pathway: From Farnesol to this compound

This compound is a metabolic product of farnesol. In biological systems, the oxidation of farnesol to this compound is a key enzymatic step. This conversion is catalyzed by farnesol dehydrogenase, an alcohol oxidase.[5] This enzyme has been identified in various organisms, including insects, where it plays a role in the biosynthesis of juvenile hormone.

G Farnesol Farnesol Isomer This compound This compound Isomer Farnesol->this compound Oxidation Enzyme Farnesol Dehydrogenase (Alcohol Oxidase) Enzyme->this compound

Caption: Enzymatic conversion of farnesol to this compound.

Signaling Pathways of the Precursor, Farnesol

While not directly attributable to this compound, understanding the signaling pathways of farnesol provides a valuable context for potential future research into the biological activities of this compound. Farnesol has been shown to induce apoptosis in various cancer cell lines and is involved in quorum sensing in fungi.

Disclaimer: The following diagram illustrates signaling pathways modulated by farnesol. The direct involvement of this compound in these pathways has not been established in the reviewed literature.

G Farnesol Farnesol Mitochondria Mitochondrial Electron Transport Chain Inhibition Farnesol->Mitochondria ROS Reactive Oxygen Species (ROS) Production Apoptosis Apoptosis ROS->Apoptosis Mitochondria->ROS

Caption: A simplified signaling pathway for farnesol-induced apoptosis.

Conclusion

References

The Pathway from Farnesyl Pyrophosphate to Farnesal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a sesquiterpenoid aldehyde, plays a crucial role in various biological processes across different kingdoms of life. In insects, it is a key intermediate in the biosynthesis of juvenile hormone III, a critical regulator of development, reproduction, and behavior. In plants, this compound and its derivatives can act as signaling molecules and contribute to defense mechanisms. The biosynthesis of this compound originates from farnesyl pyrophosphate (FPP), a central molecule in the isoprenoid pathway. This technical guide provides an in-depth exploration of the enzymatic conversion of FPP to this compound, focusing on the core biochemical transformations, quantitative data, and detailed experimental methodologies.

The Biosynthetic Pathway: From Farnesyl Pyrophosphate to this compound

The conversion of farnesyl pyrophosphate to this compound is a two-step enzymatic process. The first step involves the dephosphorylation of FPP to yield farnesol, catalyzed by a phosphatase. The subsequent step is the oxidation of farnesol to this compound, mediated by a farnesol dehydrogenase.

Step 1: Dephosphorylation of Farnesyl Pyrophosphate to Farnesol

The initial step in the pathway is the removal of the pyrophosphate group from FPP. This hydrolysis reaction is catalyzed by specific or non-specific phosphatases. In insects, a dedicated farnesyl pyrophosphatase has been identified. In other organisms, various phosphatases have been shown to exhibit activity towards FPP.

Farnesyl_Pyrophosphate_to_Farnesol Step 1: Dephosphorylation of FPP FPP Farnesyl Pyrophosphate (FPP) Farnesol Farnesol FPP->Farnesol PPi PPi Farnesol->PPi Phosphatase Farnesyl Pyrophosphate Phosphatase (EC 3.1.7.6) Phosphatase->FPP H2O H₂O H2O->Phosphatase

Caption: Enzymatic conversion of FPP to farnesol.

Step 2: Oxidation of Farnesol to this compound

Farnesol is subsequently oxidized to this compound. This reaction is catalyzed by farnesol dehydrogenase, an oxidoreductase that typically utilizes NADP+ as a cofactor. This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily.[1]

Farnesol_to_this compound Step 2: Oxidation of Farnesol Farnesol Farnesol This compound This compound Farnesol->this compound NADPH NADPH + H⁺ This compound->NADPH Dehydrogenase Farnesol Dehydrogenase (EC 1.1.1.216) Dehydrogenase->Farnesol NADP_plus NADP⁺ NADP_plus->Dehydrogenase Farnesal_Biosynthesis_Pathway Overall Biosynthesis Pathway of this compound from FPP cluster_step1 Step 1: Dephosphorylation cluster_step2 Step 2: Oxidation FPP Farnesyl Pyrophosphate (FPP) Farnesol Farnesol FPP->Farnesol Farnesyl Pyrophosphate Phosphatase This compound This compound Farnesol->this compound Farnesol Dehydrogenase Enzyme_Characterization_Workflow Experimental Workflow for Enzyme Characterization start Source Material (e.g., Insect tissue, Plant leaves) extraction Crude Enzyme Extraction start->extraction purification Enzyme Purification (e.g., Chromatography) extraction->purification activity_assay Enzyme Activity Assay (Spectrophotometric or Chromatographic) purification->activity_assay kinetics Determination of Kinetic Parameters (Km, Vmax) activity_assay->kinetics characterization Biochemical Characterization (pH optimum, Temp optimum, Cofactor specificity) activity_assay->characterization end Characterized Enzyme kinetics->end characterization->end

References

The Occurrence of Farnesal in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesal, an acyclic sesquiterpenoid aldehyde, is a naturally occurring compound found in a variety of plant essential oils. It is a key contributor to the aromatic profile of many plants and possesses a range of biological activities that are of interest to the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and detailed methodologies for its extraction and quantification.

Introduction

This compound (C₁₅H₂₄O) is a volatile organic compound that, along with its corresponding alcohol, farnesol, is found in numerous essential oils.[1] These compounds are responsible for the characteristic floral and woody scents of many plants, including rose, chamomile, and lemongrass.[1] Beyond its aromatic properties, this compound and its derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and insecticidal effects, making them promising candidates for drug development and therapeutic applications. This guide aims to provide a comprehensive resource for professionals interested in the scientific and technical aspects of this compound in its natural context.

Natural Occurrence and Quantitative Data

This compound is present in a wide array of essential oils, often as a mixture of its isomers, (2E,6E)-farnesal and (2Z,6E)-farnesal. The concentration of this compound can vary significantly depending on the plant species, geographical origin, harvest time, and extraction method. The following table summarizes the quantitative data on this compound content in several commercially important essential oils.

Essential OilPlant SpeciesThis compound Content (%)Analytical MethodReference(s)
Rose OttoRosa damascena1.0 - 9.0GC-MS[2][3]
German ChamomileMatricaria chamomilla(E)-β-Farnesene up to 24.3%GC-MS[4]
Ylang-YlangCananga odorata3.7 (farnesol)GC-MS[5][6]
Citronella (Java)Cymbopogon winterianusPresent**GC-MS[6]
Lippia AlbaLippia alba0.37GC-MS[7]
HopsHumulus lupulus(E)-β-farnesene up to 13.3%GC-MS[8]

*Note: Farnesene is a hydrocarbon precursor to this compound and farnesol, and its high concentration often indicates the potential for the presence of its oxygenated derivatives. **Note: Specific quantitative data for this compound was not available in the referenced literature, but its presence was confirmed.

Biosynthesis of this compound

This compound is synthesized in plants through the isoprenoid biosynthetic pathway. The core pathway originates from the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). These precursors are generated via the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.

The key steps leading to this compound are:

  • Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase catalyzes the condensation of one molecule of DMAPP and one molecule of IPP.

  • Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPPS) then catalyzes the addition of another IPP molecule to GPP, forming the fifteen-carbon farnesyl diphosphate (FPP).[9] FPP is a critical branch-point intermediate in the biosynthesis of numerous isoprenoids.[9]

  • Conversion of FPP to this compound: FPP is the direct precursor to a vast array of sesquiterpenoids. The conversion to this compound can occur through the action of sesquiterpene synthases and subsequent oxidation steps. The loss of the diphosphate group from FPP generates a farnesyl cation, which can then be converted to various sesquiterpenes, including farnesene.[10] The alcohol dehydrogenase-mediated oxidation of farnesol, which is formed from the hydrolysis of FPP, is another route to this compound.

Farnesal_Biosynthesis cluster_0 Isoprenoid Precursors cluster_1 Sesquiterpenoid Pathway IPP Isopentenyl Diphosphate (IPP) GPP Geranyl Diphosphate (GPP) IPP->GPP FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP GPP->FPP Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase Farnesol Farnesol Farnesyl_Cation->Farnesol Hydration This compound This compound Farnesol->this compound Alcohol Dehydrogenase

This compound Biosynthesis Pathway

Experimental Protocols

Extraction of this compound-Containing Essential Oils

The choice of extraction method can significantly impact the yield and chemical composition of the essential oil, including the concentration of this compound.

This is the most common method for extracting essential oils from plant material.

  • Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The steam and volatile compound mixture is then condensed, and the essential oil is separated from the aqueous phase (hydrosol).[11]

  • Protocol:

    • Preparation of Plant Material: Fresh or dried plant material is comminuted to increase the surface area for efficient extraction.[11]

    • Apparatus Setup: A distillation flask is filled with water and connected to a biomass flask containing the plant material. A condenser and a collection vessel (e.g., a Florentine flask) are attached in series.[12]

    • Distillation: The water is heated to produce steam, which passes through the plant material, carrying the volatile essential oils.[12]

    • Condensation: The steam-oil mixture is cooled in the condenser, returning it to a liquid state.[7]

    • Separation: The immiscible essential oil is separated from the hydrosol based on density.[7]

    • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove residual water.

This method is suitable for extracting less volatile compounds and for plant materials with low essential oil content.

  • Principle: A solvent is continuously cycled through the plant material in a Soxhlet apparatus, extracting the desired compounds.[13]

  • Protocol:

    • Sample Preparation: The dried and ground plant material is placed in a porous thimble.[14]

    • Apparatus Setup: The thimble is placed in the extraction chamber of the Soxhlet apparatus, which is fitted with a flask containing the solvent (e.g., hexane, ethanol) and a condenser.[14]

    • Extraction: The solvent is heated to its boiling point. The vapor rises, condenses, and drips onto the sample, extracting the soluble compounds. When the solvent level in the extraction chamber reaches a certain point, it siphons back into the boiling flask. This cycle is repeated for several hours.[13][14]

    • Solvent Removal: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the concentrated essential oil.

A modern, "green" extraction technique that uses a supercritical fluid, typically CO₂, as the solvent.

  • Principle: Supercritical CO₂ has the solvating power of a liquid and the diffusion properties of a gas, allowing for efficient extraction of non-polar compounds like this compound.[15] The selectivity can be tuned by adjusting the temperature and pressure.

  • Protocol:

    • Sample Loading: The ground plant material is packed into an extraction vessel.

    • Extraction: Pressurized liquid CO₂ is heated to its supercritical state and passed through the extraction vessel.

    • Separation: The pressure is reduced in a separator, causing the CO₂ to return to a gaseous state and release the extracted compounds.

    • Collection: The essential oil is collected from the separator.

Extraction_Workflow cluster_0 Extraction Methods Plant_Material Plant Material (Ground) Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction SFE Supercritical Fluid Extraction Plant_Material->SFE Crude_Extract Crude Essential Oil Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract SFE->Crude_Extract Drying Drying (Anhydrous Na₂SO₄) Crude_Extract->Drying Purified_Oil Purified Essential Oil Drying->Purified_Oil

General Experimental Workflow for Extraction
Quantification of this compound

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for the quantification of this compound in essential oils.

  • Principle: The volatile components of the essential oil are separated in a gas chromatograph and then identified and quantified by a mass spectrometer.[16]

  • Protocol:

    • Sample Preparation: The essential oil is diluted in a suitable solvent (e.g., hexane or ethyl acetate). An internal standard may be added for accurate quantification.[17]

    • Injection: A small volume of the diluted sample is injected into the GC.

    • Separation: The separation is typically performed on a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or HP-INNOWax).[17][18] The oven temperature is programmed to ramp up to elute compounds based on their boiling points.

    • Detection: The eluted compounds are ionized (usually by electron ionization) and fragmented in the mass spectrometer. The mass-to-charge ratio of the fragments is detected.

    • Quantification: this compound is identified by its characteristic retention time and mass spectrum. Quantification is achieved by comparing the peak area of this compound to that of a calibration curve prepared with a certified reference standard.

  • Principle: The components of the essential oil are separated based on their polarity by passing them through a column packed with a stationary phase under high pressure.

  • Protocol:

    • Sample Preparation: The essential oil is dissolved in the mobile phase.

    • Separation: Reversed-phase HPLC with a C18 column is commonly used.[19] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.[20] A gradient elution program is often employed to achieve optimal separation.

    • Detection: A UV detector is commonly used, with the detection wavelength set to the absorbance maximum of this compound (around 210-220 nm).

    • Quantification: Similar to GC-MS, quantification is performed by comparing the peak area of the analyte to a calibration curve.

Signaling Pathways Involving this compound Precursors

Farnesyl pyrophosphate (FPP) is a central molecule in plant signaling and metabolism. It serves as the precursor not only to this compound and other sesquiterpenes but also to a wide range of other essential compounds, including sterols, brassinosteroids, and carotenoids. The regulation of FPP synthase (FPPS) and the various downstream synthases is critical for controlling the flux of carbon into these diverse pathways.

Plant defense signaling is a complex network where this compound and its precursors can play a role. For instance, some sesquiterpenes derived from FPP act as phytoalexins, which are antimicrobial compounds produced by plants in response to pathogen attack. Others can function as signaling molecules to attract predators of herbivorous insects. The jasmonate and salicylate signaling pathways are key regulators of plant defense responses, and their activation can lead to the upregulation of genes involved in terpenoid biosynthesis, including those in the this compound pathway.[21]

Signaling_Pathway cluster_0 Upstream Pathways cluster_1 Downstream Products MVA Mevalonate (MVA) Pathway FPP_Synthase Farnesyl Diphosphate Synthase (FPPS) MVA->FPP_Synthase MEP Methylerythritol Phosphate (MEP) Pathway MEP->FPP_Synthase FPP Farnesyl Diphosphate (FPP) FPP_Synthase->FPP Sesquiterpenes Sesquiterpenes (e.g., this compound) FPP->Sesquiterpenes Sterols Sterols & Brassinosteroids FPP->Sterols Carotenoids Carotenoids FPP->Carotenoids Other Other Isoprenoids FPP->Other Pathogen_Attack Pathogen Attack / Herbivory Defense_Signaling Plant Defense Signaling (JA/SA Pathways) Pathogen_Attack->Defense_Signaling Defense_Signaling->FPP_Synthase Upregulation

Role of FPP in Plant Metabolism and Defense

Conclusion

This compound is a naturally occurring sesquiterpenoid of significant interest due to its pleasant aroma and diverse biological activities. Understanding its distribution in essential oils, the intricacies of its biosynthesis, and robust methods for its extraction and quantification are crucial for its potential applications in the pharmaceutical, cosmetic, and agricultural industries. This technical guide provides a foundational overview to aid researchers and professionals in their exploration of this versatile natural compound. Further research is warranted to fully elucidate the quantitative occurrence of this compound across a broader range of plant species and to explore its full therapeutic potential.

References

Farnesal's Precursor, Farnesol: A Key Signaling Molecule in Fungal Communication

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial communication, quorum sensing (QS) has emerged as a fundamental mechanism by which microorganisms coordinate their behavior in a cell-density-dependent manner. In the fungal kingdom, the opportunistic pathogen Candida albicans has been a model organism for studying these processes. A key player in C. albicans' QS system is farnesol, a sesquiterpene alcohol that regulates crucial virulence traits, including the morphological transition between yeast and hyphal forms and the formation of biofilms. While the focus of extensive research has been on farnesol, its aldehyde derivative, farnesal, is a closely related molecule with potential implications in this signaling cascade. This technical guide provides a comprehensive overview of the role of farnesol as a signaling molecule in fungal communication, with a focus on its effects on C. albicans, the underlying signaling pathways, and detailed experimental methodologies. Although less studied, the potential involvement of this compound will be discussed in the context of farnesol metabolism.

Farnesol: The Primary Quorum Sensing Molecule

Farnesol is recognized as the first eukaryotic quorum-sensing molecule to be identified.[1] It is produced by C. albicans and accumulates in the environment as the population density increases.[1] Once a threshold concentration is reached, farnesol acts as an autoinducer, signaling to the surrounding cells to modulate their gene expression and behavior.

The primary and most well-documented effect of farnesol is the inhibition of the yeast-to-hyphae morphological switch.[1][2] This transition is a critical virulence factor for C. albicans, as the hyphal form is invasive and contributes to tissue penetration and biofilm formation. By preventing this transition, farnesol maintains the yeast morphology, which is less invasive.[1][2]

Furthermore, farnesol plays a significant role in the regulation of biofilm formation. Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents and host immune responses. Farnesol has been shown to inhibit the formation of C. albicans biofilms, primarily by preventing the initial stages of hyphal development that are essential for biofilm structure.[3][4]

Quantitative Data on Farnesol's Effects

The inhibitory effects of farnesol on morphogenesis and biofilm formation are dose-dependent. The following tables summarize quantitative data from various studies.

Farnesol Concentration (µM)Effect on C. albicans Biofilm FormationReference
3Partial inhibition of biofilm formation.[3]
30Significant inhibition of biofilm formation.[3]
300Complete inhibition of biofilm formation when added at the start of biofilm development.[3]
10, 100, 300Significantly reduced the yeast-to-hyphae transition, with a more pronounced effect at higher concentrations.[1]
300Inhibited growth and proliferation of yeast cells by approximately 5% and strongly suppressed germ tube formation.[5]
1000-2000 (1-2 mM)Minimum Inhibitory Concentration (MIC) for 82.4% of C. albicans isolates. At sub-MIC concentrations, it reduced biofilm biomass in strong biofilm formers but increased it in weak biofilm formers.[6]
Farnesol Concentration (µM)Effect on Gene Expression in C. albicansReference
10, 100, 300Significantly decreased the mRNA expression of secreted aspartyl proteinases SAP2, SAP4, SAP5, and SAP6. The downregulation of SAP6 was about 10-fold with 100 and 300 µM of farnesol.[1]
300Significantly decreased the expression of hypha-specific genes HWP1 and SAP6. No significant difference was observed in the expression of RIM101.[5]
Sub-MIC concentrationsDecreased the expression of biofilm-associated genes EFG1 and BCR1 in strong biofilm-forming isolates of C. albicans.[6]

Farnesol Signaling Pathway

Farnesol exerts its effects on C. albicans morphogenesis primarily through the inhibition of the Ras1-cAMP-PKA signaling pathway. This pathway is a central regulator of hyphal development.

Farnesol_Signaling_Pathway Farnesol Farnesol Receptor Putative Receptor (Unknown) Farnesol->Receptor Cyr1 Cyr1 (Adenylyl Cyclase) Receptor->Cyr1 Inhibits cAMP cAMP Cyr1->cAMP Produces Ras1 Ras1 Ras1->Cyr1 Activates PKA PKA cAMP->PKA Activates Tup1_Nrg1 Tup1-Nrg1 Complex (Repressors) PKA->Tup1_Nrg1 Inhibits Hyphal_Genes Hypha-Specific Genes (e.g., HWP1, SAPs) Tup1_Nrg1->Hyphal_Genes Represses

Caption: Farnesol signaling pathway in Candida albicans.

Pathway Description:

  • Reception: Farnesol is thought to interact with a putative receptor on the cell surface, although a specific receptor has not yet been definitively identified.[7]

  • Inhibition of Cyr1: The binding of farnesol leads to the inhibition of the adenylyl cyclase, Cyr1.[8]

  • cAMP Reduction: The inhibition of Cyr1 results in decreased intracellular levels of cyclic AMP (cAMP).[9]

  • PKA Inactivation: Lower cAMP levels lead to the inactivation of Protein Kinase A (PKA).[9]

  • Activation of Repressors: PKA normally inhibits the Tup1-Nrg1 transcriptional repressor complex. With PKA inactive, this complex becomes active.[8]

  • Gene Repression: The active Tup1-Nrg1 complex represses the expression of hypha-specific genes, such as HWP1 and various secreted aspartyl proteinases (SAPs), thereby preventing the yeast-to-hyphae transition.[1][10]

The Role of this compound: A Putative Intermediate

While farnesol is the well-established signaling molecule, this compound's role is less clear. One proposed pathway suggests that farnesylated proteins can be degraded to release farnesylated cysteine, which is then cleaved to produce farnesaldehyde. This farnesaldehyde is subsequently converted to farnesol by a farnesol dehydrogenase.[11] This suggests that this compound may primarily be a metabolic intermediate in the biosynthesis or degradation of farnesol rather than a primary signaling molecule itself. Further research is needed to elucidate any direct signaling role of this compound in fungal communication.

Experimental Protocols

Farnesol Extraction and Quantification from Fungal Cultures

This protocol outlines a method for the extraction and quantification of farnesol from C. albicans cultures using gas chromatography-mass spectrometry (GC-MS).

Farnesol_Quantification_Workflow Start Start: C. albicans Culture Centrifugation Centrifuge Culture to Separate Supernatant and Cells Start->Centrifugation Supernatant_Extraction Extract Supernatant with Ethyl Acetate Centrifugation->Supernatant_Extraction Cell_Lysis Lyse Cells (e.g., bead beating) Centrifugation->Cell_Lysis Combine_Extracts Combine and Dry Extracts (e.g., under nitrogen stream) Supernatant_Extraction->Combine_Extracts Cell_Extraction Extract Lysed Cells with Ethyl Acetate Cell_Lysis->Cell_Extraction Cell_Extraction->Combine_Extracts Derivatization Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) Combine_Extracts->Derivatization GCMS_Analysis Analyze by GC-MS Derivatization->GCMS_Analysis Quantification Quantify Farnesol using a Standard Curve GCMS_Analysis->Quantification End End: Farnesol Concentration Quantification->End

Caption: Workflow for farnesol extraction and quantification.

Methodology:

  • Culture Growth: Grow C. albicans in a suitable liquid medium (e.g., YPD) to the desired cell density.

  • Sample Collection: Harvest the culture and separate the supernatant and cells by centrifugation.

  • Extraction:

    • Supernatant: Extract the supernatant twice with an equal volume of ethyl acetate.

    • Cells: Wash the cell pellet with sterile water, then lyse the cells (e.g., by bead beating in the presence of ethyl acetate).

  • Drying: Combine the organic extracts and evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization: Resuspend the dried extract in ethyl acetate and add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 70°C for 15 minutes to convert the hydroxyl group of farnesol to a trimethylsilyl ether, which is more volatile and suitable for GC analysis.[12]

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a non-polar column (e.g., DB-5) and a temperature gradient to separate the components. The mass spectrometer is used to identify and quantify farnesol based on its retention time and mass spectrum.[12]

  • Quantification: Prepare a standard curve using known concentrations of pure farnesol to quantify the amount in the samples.

C. albicans Morphogenesis (Germ Tube Formation) Assay

This protocol describes a method to assess the effect of farnesol on the yeast-to-hyphae transition.

Morphogenesis_Assay_Workflow Start Start: Overnight C. albicans Culture Wash_Cells Wash and Resuspend Cells in PBS Start->Wash_Cells Inoculation Inoculate into Hyphae-Inducing Medium (e.g., RPMI-1640 + Serum) with or without Farnesol Wash_Cells->Inoculation Incubation Incubate at 37°C for 3-5 hours Inoculation->Incubation Microscopy Observe under Microscope Incubation->Microscopy Quantification Quantify Percentage of Germ Tube-Forming Cells (at least 300 cells) Microscopy->Quantification End End: Morphogenesis Inhibition Data Quantification->End

Caption: Workflow for the C. albicans morphogenesis assay.

Methodology:

  • Cell Preparation: Grow C. albicans overnight in a standard yeast growth medium (e.g., YPD) at 30°C. Harvest the cells by centrifugation, wash them twice with phosphate-buffered saline (PBS), and resuspend them in PBS.[13]

  • Inoculation: Dilute the cell suspension into a pre-warmed hyphae-inducing medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) to a final concentration of 1 x 10^6 cells/mL. Prepare parallel cultures containing different concentrations of farnesol (and a vehicle control, typically methanol).[13]

  • Incubation: Incubate the cultures at 37°C with shaking for 3-5 hours.[13]

  • Microscopic Analysis: After incubation, place a sample of the cell suspension on a microscope slide and observe under a light microscope.

  • Quantification: Count the number of yeast cells and cells that have formed germ tubes (the initial stage of hyphal growth). Calculate the percentage of germ tube formation. At least 300 cells should be counted for each condition.[13]

C. albicans Biofilm Inhibition Assay

This protocol details a method to evaluate the effect of farnesol on biofilm formation using a crystal violet staining method.

Biofilm_Assay_Workflow Start Start: C. albicans Culture Prepare_Inoculum Prepare Standardized Cell Suspension in RPMI-1640 Start->Prepare_Inoculum Dispense_Inoculum Dispense Cell Suspension into 96-well Microtiter Plate with or without Farnesol Prepare_Inoculum->Dispense_Inoculum Incubation Incubate at 37°C for 24-48 hours Dispense_Inoculum->Incubation Wash_Plate Wash Wells with PBS to Remove Non-adherent Cells Incubation->Wash_Plate Stain_Biofilm Stain with 0.1% Crystal Violet Wash_Plate->Stain_Biofilm Wash_Again Wash with Water to Remove Excess Stain Stain_Biofilm->Wash_Again Destain Add Destaining Solution (e.g., 95% Ethanol) Wash_Again->Destain Measure_Absorbance Measure Absorbance at 570 nm Destain->Measure_Absorbance End End: Biofilm Inhibition Data Measure_Absorbance->End

References

The Biological Activity of Farnesal Derivatives in Eukaryotes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a naturally occurring sesquiterpenoid aldehyde, and its derivatives are emerging as a significant class of bioactive molecules with diverse applications in eukaryotic systems. Derived from the isoprenoid pathway, these compounds have demonstrated a wide spectrum of activities, ranging from quorum sensing in fungi to potent anti-cancer and immunomodulatory effects in mammalian cells. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on their mechanisms of action, relevant signaling pathways, and quantitative data. Detailed experimental protocols for assessing these activities are also provided to facilitate further research and drug development in this promising field.

I. Anti-cancer Activity of this compound Derivatives

This compound derivatives have shown considerable promise as anti-cancer agents, primarily through the induction of apoptosis and the modulation of key oncogenic signaling pathways.

A. Cytotoxicity of this compound Derivatives

Several studies have synthesized and evaluated the cytotoxic effects of various this compound derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Farnesylthiosalicylamides Mono-amide 10fSMMC-7721 (Hepatocellular carcinoma)3.78[1]
A549 (Lung carcinoma)5.21[1]
MCF-7 (Breast adenocarcinoma)6.43[1]
HCT-116 (Colon carcinoma)7.63[1]
Farnesyl-O-acetylhydroquinone Farnesyl-O-acetylhydroquinoneB16F10 (Murine melanoma)2.5[2]
HL-60 (Human leukemia)-[2]
DU145 (Prostate carcinoma)-[2]
PC-3 (Prostate carcinoma)-[2]
LNCaP (Prostate carcinoma)-[2]
Caco-2 (Colorectal adenocarcinoma)-[2]
A549 (Lung carcinoma)-[2]
Nitric Oxide-Releasing FTS Derivatives Compound 11fVarious cancer cell linesSuperior to FTS and sorafenib[3]
Farnesyl Glycosides Pancherin AKB (Oral squamous carcinoma)Significant activity[4]
B. Key Signaling Pathways Modulated by this compound Derivatives

1. Ras-Raf-MEK-ERK Signaling Pathway:

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Farnesylthiosalicylic acid (FTS), a well-studied this compound derivative, has been shown to inhibit Ras-related signaling pathways.[1] This inhibition is a key mechanism behind its anti-tumor activity. The diagram below illustrates the points of intervention by this compound derivatives in this pathway.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation FTS Farnesylthiosalicylic Acid (FTS) FTS->Ras Inhibits Ras membrane localization

Ras-Raf-MEK-ERK signaling pathway and inhibition by FTS.

2. Endoplasmic Reticulum (ER) Stress and Apoptosis:

Farnesol and its derivatives can induce apoptosis in cancer cells by triggering endoplasmic reticulum (ER) stress. This leads to the activation of the unfolded protein response (UPR), which, if prolonged, initiates apoptotic cell death. Key markers of ER stress, such as GRP78 and CHOP, are upregulated upon treatment with these compounds.[5]

ER_Stress_Apoptosis_Pathway cluster_UPR Unfolded Protein Response (UPR) Farnesal_Derivative This compound Derivative ER_Stress ER Stress Farnesal_Derivative->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 CHOP CHOP (Pro-apoptotic) PERK->CHOP IRE1->CHOP ATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Induction of ER stress and apoptosis by this compound derivatives.

II. Antifungal Activity of this compound Derivatives

Farnesol, the precursor to this compound, is a well-known quorum-sensing molecule in the fungus Candida albicans, where it inhibits the yeast-to-hyphae transition and biofilm formation.[3] this compound and its derivatives also exhibit antifungal properties.

A. In Vitro Antifungal Susceptibility

The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's efficacy.

CompoundFungal SpeciesMIC RangeReference
FarnesolAspergillus fumigatus1500-6000 µM[6]
FarnesolAspergillus flavus3000-12000 µM[6]
B. Inhibition of Biofilm Formation

This compound derivatives can disrupt the formation of fungal biofilms, which are a major cause of persistent and drug-resistant infections.

Biofilm_Inhibition_Workflow cluster_workflow Biofilm Inhibition Assay Workflow start Inoculate fungal suspension in microtiter plate incubation1 Incubate to allow biofilm formation start->incubation1 treatment Add this compound derivative incubation1->treatment incubation2 Incubate with treatment treatment->incubation2 quantification Quantify biofilm (e.g., Crystal Violet or XTT assay) incubation2->quantification end Determine % inhibition quantification->end

Workflow for assessing biofilm inhibition by this compound derivatives.

III. Modulation of Nuclear Receptors

Farnesol and its metabolites have been identified as ligands for nuclear receptors, including the Farnesoid X Receptor (FXR) and Peroxisome Proliferator-Activated Receptors (PPARs), which are involved in regulating metabolism and inflammation.[7]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • This compound derivative stock solution

  • Cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivative for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

B. Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Materials:

  • 96-well microtiter plates

  • This compound derivative stock solution

  • Fungal culture

  • RPMI-1640 medium (or other suitable broth)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the this compound derivative in the microtiter plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5 McFarland standard).

  • Inoculate each well with the fungal suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

C. Western Blot Analysis for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (p-ERK) as a marker of Ras/ERK pathway activation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with the this compound derivative for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-30 µg of protein per sample by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.[8]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK for normalization.

V. Conclusion

This compound derivatives represent a versatile class of bioactive compounds with significant potential in drug discovery and development. Their ability to modulate multiple signaling pathways in eukaryotic cells, including those critical for cancer progression and fungal pathogenesis, makes them attractive candidates for further investigation. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse biological activities of these promising molecules. Future research should focus on synthesizing novel derivatives with enhanced potency and specificity, as well as elucidating their detailed mechanisms of action in various disease models.

References

Farnesal: A Potent Inducer of Apoptosis in Cancer Cells - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Farnesal, a naturally occurring sesquiterpenoid aldehyde, has emerged as a promising agent in oncology research due to its demonstrated ability to induce apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, detailed experimental protocols for its investigation, and a summary of its efficacy in different cancer models. This compound triggers programmed cell death through multiple interconnected signaling pathways, including the intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum (ER) stress pathways. Key events include the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, activation of caspases, and disruption of critical cell survival pathways such as PI3K/Akt and MAPK. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Introduction

This compound is an isoprenoid compound found in various essential oils.[1][2] In recent years, it has garnered significant attention for its anti-cancer properties, primarily its capacity to selectively induce apoptosis in malignant cells while exhibiting lower toxicity towards normal cells.[3][4] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Compounds that can effectively reactivate apoptotic pathways in cancer cells are of high therapeutic interest. This compound has been shown to inhibit the proliferation of various cancer cells, including those of the lung, prostate, colon, and hematopoietic system.[3][4][5][6] This guide delineates the core mechanisms of this compound's pro-apoptotic action and provides the necessary technical information for its study.

Quantitative Data on this compound's Efficacy

The pro-apoptotic and anti-proliferative effects of this compound are dose- and time-dependent. The following tables summarize the quantitative data from various studies on different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer Cell LineCancer TypeIC50 Value (µM)Reference
DU145Prostate Cancer~60 (for significant chromatin condensation)[6]
A549Lung Carcinoma4.5[7]
H460Lung Carcinoma35[7]
B16F10Murine Melanoma45[5]
HCT-116Colorectal CarcinomaCytotoxicity observed up to 120 µM[8]
Saos-2OsteosarcomaCytotoxicity observed up to 100 µM[8]
Leukemic cellsLeukemia25 - 250 (general range)[3]

Table 2: Effective Concentrations and Observed Effects of this compound

Cancer Cell LineConcentration (µM)Treatment DurationObserved EffectsReference
DU145Dose-dependentNot specifiedIncreased expression of p53, Bax, cleaved caspases-3 & -9; Decreased p-PI3K, p-Akt, Bcl-2[6]
H460 & A549>12024 hours100% cell death[7]
Molt4 (Leukemia)752-6 hoursCleavage of caspase-9, caspase-3, and PARP[3]
Meningioma0.224 hoursInduction of apoptosis (ssDNA)[9]
Meningioma2 and 42 hoursSignificant increase in active caspase-3[9]
HCT-116 & Saos-210 - 12024 hoursDose-dependent reduction in viability and proliferation[8]

Signaling Pathways in this compound-Induced Apoptosis

This compound induces apoptosis through a complex interplay of multiple signaling pathways. The primary mechanisms involve the intrinsic and extrinsic apoptotic pathways, as well as the induction of endoplasmic reticulum (ER) stress.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. This compound treatment leads to the generation of reactive oxygen species (ROS), which in turn disrupts mitochondrial membrane potential.[8] This is followed by the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[3][6]

This compound also modulates the expression of the Bcl-2 family of proteins, which are key regulators of the intrinsic pathway. It has been shown to upregulate the expression of pro-apoptotic proteins like Bak and Bax, while downregulating the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[3][6] This shift in the balance between pro- and anti-apoptotic Bcl-2 family members facilitates the permeabilization of the mitochondrial outer membrane and the release of cytochrome c.

Farnesal_Intrinsic_Pathway This compound This compound ROS ROS Generation This compound->ROS Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Bax_Bak Bax / Bak This compound->Bax_Bak Mito Mitochondrion ROS->Mito CytC Cytochrome c (release) Mito->CytC Bcl2->Bax_Bak Bax_Bak->Mito Apaf1 Apaf-1 CytC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 (cleaved) Apoptosome->Casp9 Casp3 Caspase-3 (cleaved) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound's Induction of the Intrinsic Apoptotic Pathway.
Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is prominently implicated, some studies suggest the involvement of the extrinsic pathway in this compound-induced apoptosis. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of caspase-8. Activated caspase-8 can then directly cleave and activate effector caspases like caspase-3, or it can cleave Bid to tBid, which in turn activates the intrinsic pathway by promoting Bax/Bak activation.

Endoplasmic Reticulum (ER) Stress Pathway

This compound has been shown to induce ER stress, which can trigger apoptosis.[1][2] The accumulation of unfolded or misfolded proteins in the ER activates the unfolded protein response (UPR). Prolonged or severe ER stress leads to the activation of apoptotic signaling cascades, including the activation of caspase-4 in some cell types, which subsequently activates downstream effector caspases.[3] In some cancer cells, this compound-induced ER stress is dependent on the activation of the MEK1/2-ERK1/2 pathway.[1]

Farnesal_ER_Stress_Pathway This compound This compound ER Endoplasmic Reticulum This compound->ER MEK_ERK MEK1/2-ERK1/2 Pathway This compound->MEK_ERK UPR Unfolded Protein Response (UPR) ER->UPR Casp4 Caspase-4 (activated) UPR->Casp4 MEK_ERK->UPR Casp3 Caspase-3 (cleaved) Casp4->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis & Viability Assays cluster_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells Farnesal_Treatment Treat with this compound (Dose-Response & Time-Course) Cell_Seeding->Farnesal_Treatment MTT MTT Assay (Cell Viability) Farnesal_Treatment->MTT AnnexinV Annexin V / PI Staining (Apoptosis Detection) Farnesal_Treatment->AnnexinV WesternBlot Western Blotting (Protein Analysis) Farnesal_Treatment->WesternBlot Data_Quant Quantify IC50, Apoptotic Population, & Protein Expression MTT->Data_Quant AnnexinV->Data_Quant WesternBlot->Data_Quant Pathway_Analysis Elucidate Signaling Pathways Data_Quant->Pathway_Analysis

References

The Genetic Regulation of Farnesal Production in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, and its more commonly studied alcohol form farnesol, are sesquiterpenoid compounds produced by a variety of fungi. Initially identified as a quorum-sensing molecule in the dimorphic fungus Candida albicans, farnesol plays a crucial role in regulating morphological transitions, biofilm formation, and virulence.[1][2] Its production is intricately linked to the ergosterol biosynthesis pathway, making it a potential target for novel antifungal drug development. This technical guide provides an in-depth overview of the genetic and molecular mechanisms governing this compound production in fungi, with a primary focus on Candida albicans and comparative insights from other fungal species.

This compound Biosynthesis Pathway

This compound is derived from the isoprenoid biosynthesis pathway, specifically from the intermediate farnesyl pyrophosphate (FPP). FPP is a critical branch-point metabolite that serves as a precursor for the synthesis of sterols, dolichols, and ubiquinones, and is also used in protein prenylation.[3][4] The conversion of FPP to farnesol is catalyzed by phosphatases. In C. albicans, the pyrophosphate phosphatases Dpp2 and Dpp3 have been identified as homologs to Saccharomyces cerevisiae Lpp1p and Dpp1p, respectively, and are implicated in this conversion.[1]

The core of this compound biosynthesis is embedded within the highly conserved mevalonate (MVA) pathway, which synthesizes FPP from acetyl-CoA. Key enzymes in this pathway include HMG-CoA reductase and squalene synthase. Inhibition of enzymes downstream of FPP in the ergosterol pathway, such as squalene synthase by zaragozic acid B, leads to an accumulation of FPP and a subsequent increase in farnesol production.[3][5]

Farnesal_Biosynthesis_Pathway cluster_MVA Mevalonate Pathway cluster_Ergosterol Ergosterol Biosynthesis cluster_this compound This compound Production Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase IPP IPP Mevalonate->IPP Multiple steps FPP FPP IPP->FPP Isomerase & Prenyltransferase Squalene Squalene FPP->Squalene Squalene synthase Farnesol Farnesol FPP->Farnesol Dpp2, Dpp3 (Phosphatases) Ergosterol Ergosterol Squalene->Ergosterol Multiple steps This compound This compound Farnesol->this compound Alcohol dehydrogenase Zaragozic Acid B Zaragozic Acid B Squalene synthase Squalene synthase Zaragozic Acid B->Squalene synthase Azoles Azoles Azoles->Ergosterol Target Lanosterol 14-alpha-demethylase

Genetic Regulation of this compound Production

The production of this compound is tightly regulated at the transcriptional level, involving a complex network of transcription factors that respond to various cellular and environmental cues.

Transcriptional Regulators in Candida albicans

A screen of a transcription regulator knockout library in C. albicans has identified several key players in the regulation of farnesol synthesis and secretion.[6][7][8] These regulators are involved in diverse cellular processes, highlighting the integration of farnesol production with overall fungal physiology.

Table 1: Transcription Regulators Affecting Farnesol Production in Candida albicans

Transcription RegulatorEffect on Farnesol ProductionAssociated Cellular Processes
Overproducers
AHR1IncreasedAdhesion, hyphal formation
SWI4IncreasedCell cycle progression (G1/S transition)
Underproducers
TUP1DecreasedMorphogenesis, repression of hyphal growth
CPH1DecreasedFilamentous growth pathway
CAS5DecreasedStress response, drug resistance, cell cycle

Data compiled from Gutzmann et al., 2023.[6][7][8]

The zinc cluster transcription factors Tac1 and Znc1 have also been implicated in the response to farnesol by upregulating the multidrug efflux pump CDR1, which may be involved in farnesol transport.[9]

Regulation in Other Fungi

While much of the research has focused on C. albicans, studies in other fungi are beginning to shed light on the conservation and divergence of regulatory mechanisms. In Aspergillus nidulans, the transcription factor AtfA, which is involved in stress response and development, has been shown to influence the expression of genes related to farnesol stress defense.[10] In general, the synthesis of terpenes in filamentous fungi is controlled by transcription factors such as bZIP proteins (responding to oxidative stress) and AreA (responding to nitrogen availability).[6]

Signaling Pathways Influencing and Influenced by this compound

This compound production is intertwined with several major signaling pathways that govern fungal morphogenesis, stress response, and virulence.

Ras-cAMP-PKA Pathway

In C. albicans, the Ras1-cAMP-PKA pathway is a key regulator of the yeast-to-hypha transition. Farnesol has been shown to inhibit this pathway, thereby repressing hyphal formation.[11] This inhibition leads to decreased intracellular cAMP levels. Interestingly, farnesol-mediated inhibition of the Ras-cAMP pathway also results in increased resistance to oxidative stress through the upregulation of catalase (CAT1).[11]

Ras_cAMP_PKA_Pathway Farnesol Farnesol Ras1 Ras1 Farnesol->Ras1 Cyr1 Adenylate Cyclase (Cyr1) Ras1->Cyr1 Oxidative\nStress\nResponse Oxidative Stress Response Ras1->Oxidative\nStress\nResponse cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Hyphal\nFormation Hyphal Formation PKA->Hyphal\nFormation

MAPK Pathways

Mitogen-activated protein kinase (MAPK) pathways are also involved in the response to farnesol. The CEK1-mediated MAPK pathway in C. albicans is a component of the morphogenic signaling network that is affected by farnesol.[1] In human dendritic cells, farnesol has been shown to modulate the p38 MAPK and NF-κB signaling pathways, indicating a role in immunomodulation.[12]

Apoptosis Induction in Aspergillus nidulans

In Aspergillus nidulans, farnesol can induce apoptosis. This process is dependent on functional mitochondria, the production of reactive oxygen species (ROS), and a heterotrimeric G-protein signaling complex.[13]

Quantitative Data on Farnesol Production

The amount of farnesol produced by fungi can vary significantly depending on the species, strain, and environmental conditions.

Table 2: Farnesol Production in Candida albicans Under Different Conditions

ConditionFold Increase in FarnesolReference
0.5-1 µM Zaragozic Acid B8-fold[1]
0.5-1 µM Fluconazole10-fold[1]
0.5-1 µM Clotrimazole45-fold[1]
0.5-1 µM Ketoconazole45-fold[1]
0.5-1 µM Miconazole44-fold[1]

Table 3: Farnesol Distribution in Candida albicans Cultures

Culture FractionFarnesol DistributionReference
Cell Pellet9.2-fold higher than supernatant (on average)[7][8]
SupernatantLower concentration[7][8]

Experimental Protocols

Quantification of Farnesol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from methodologies used for quantifying farnesol in fungal cultures.[1][14]

1. Sample Preparation:

  • Grow fungal cultures to the desired cell density in appropriate liquid medium (e.g., YPD for C. albicans).
  • To separate intracellular and extracellular farnesol, centrifuge the culture and collect the supernatant and cell pellet separately. For whole-culture analysis, proceed with the entire culture.
  • Perform a liquid-liquid extraction of farnesol using an organic solvent such as ethyl acetate. Vortex vigorously to ensure efficient extraction.

2. Derivatization (Optional but Recommended for Improved Volatility):

  • Evaporate the organic solvent under a stream of nitrogen.
  • Resuspend the dried extract in a small volume of ethyl acetate.
  • Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat at 70°C for 15 minutes.[14]

3. GC-MS Analysis:

  • Gas Chromatograph: Use a GC system equipped with a capillary column suitable for separating terpenes (e.g., DB-5).
  • Injection: Inject a small volume (e.g., 1-2 µL) of the derivatized or underivatized sample.
  • Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100°C) for a few minutes, followed by a ramp up to a higher temperature (e.g., 280°C) at a rate of 20°C/min.[14]
  • Mass Spectrometer: Operate the MS in either electron ionization (EI) or chemical ionization (CI) mode. Scan a mass range appropriate for farnesol and its derivatives.
  • Quantification: Create a standard curve using known concentrations of a farnesol standard to quantify the amount of farnesol in the samples.

GC_MS_Workflow Fungal_Culture Fungal Culture Centrifugation Centrifugation Fungal_Culture->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Cell_Pellet Cell Pellet Centrifugation->Cell_Pellet Extraction Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Extraction Cell_Pellet->Extraction Derivatization Derivatization (BSTFA) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis

Screening of a Transcription Regulator Knockout Library

This protocol outlines the general steps for identifying transcription factors involved in farnesol production using a knockout library.[6][7][8]

1. Library Replication and Culturing:

  • Obtain a fungal transcription regulator knockout library (e.g., the Homann library for C. albicans).
  • Using a replicator tool, transfer the mutant strains from the library plates to fresh agar plates (e.g., YPD) and incubate to obtain fresh colonies.
  • Inoculate individual liquid cultures for each mutant and a wild-type control strain. Grow the cultures under standardized conditions (e.g., 30°C with shaking).

2. Farnesol Extraction and Quantification:

  • After a set incubation period (e.g., 24 hours), harvest the cultures.
  • Perform farnesol extraction and quantification for each mutant and the wild-type control using the GC-MS protocol described above.

3. Data Analysis:

  • Normalize the farnesol production of each mutant to its cell density (e.g., by dry weight or optical density).
  • Compare the normalized farnesol levels of each mutant to the wild-type control to identify significant overproducers and underproducers.

Gene Expression Analysis by qRT-PCR

This protocol describes the measurement of the expression levels of target genes involved in this compound biosynthesis.[15][16]

1. RNA Extraction:

  • Grow fungal cultures under the desired conditions (e.g., with and without farnesol treatment).
  • Harvest the cells and immediately freeze them in liquid nitrogen to preserve RNA integrity.
  • Extract total RNA using a standard method, such as hot acid phenol extraction, followed by purification.

2. cDNA Synthesis:

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

3. qRT-PCR:

  • Design and validate primers specific to the target genes (e.g., TUP1, CPH1) and a reference gene (e.g., ACT1).
  • Perform the qRT-PCR reaction using a real-time PCR system and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between different conditions.

Conclusion and Future Directions

The genetic regulation of this compound production in fungi is a complex process that is closely integrated with central metabolic pathways and key signaling networks. While significant progress has been made in elucidating the biosynthetic pathway and identifying key regulatory components in C. albicans, further research is needed to fully understand the regulatory networks in a broader range of fungal species. The methodologies outlined in this guide provide a framework for continued investigation into this fascinating area of fungal biology. A deeper understanding of this compound regulation holds promise for the development of novel antifungal strategies that target fungal communication and virulence.

References

Methodological & Application

Synthesis of Farnesal Isomers via Wittig Reaction: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of farnesal isomers. The methodologies described herein utilize variations of the Wittig reaction to control the geometry of the C2-C3 double bond, followed by a mild oxidation to yield the desired this compound isomers. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound, a sesquiterpenoid aldehyde, and its various isomers are of significant interest in chemical and biological research. The stereochemistry of the double bonds within the this compound structure plays a crucial role in its biological activity. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the stereoselective synthesis of alkenes and are well-suited for the construction of specific this compound isomers. This document outlines the synthesis of (2E,6E)-farnesal and (2Z,6E)-farnesal from the common starting material, geranylacetone.

Data Presentation

The following table summarizes the expected yields and isomer ratios for the synthesis of this compound isomers, commencing from geranylacetone. The synthesis involves a two-step process: a Wittig-type reaction to produce the corresponding farnesol isomer, followed by oxidation to this compound.

Target IsomerWittig Reaction TypeIntermediateWittig Reaction Yield (approx.)Isomer Ratio (E:Z at C2-C3)Oxidation MethodOxidation Yield (approx.)Overall Yield (approx.)
(2E,6E)-FarnesalHorner-Wadsworth-Emmons(2E,6E)-Farnesol85%>95:5Dess-Martin Periodinane90%77%
(2Z,6E)-FarnesalModified Wittig (β-oxido ylide)(2Z,6E)-Farnesol75%>90:10Dess-Martin Periodinane90%68%

Experimental Protocols

Synthesis of (2E,6E)-Farnesal

This synthesis proceeds via a Horner-Wadsworth-Emmons reaction to stereoselectively form the (E)-alkene, followed by oxidation of the resulting farnesol.

Step 1: Horner-Wadsworth-Emmons Reaction to form (2E,6E)-Farnesol

This protocol is adapted from established procedures for HWE reactions.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Triethyl phosphonoacetate

  • Geranylacetone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, decanting the solvent carefully each time under a nitrogen atmosphere.

  • Add anhydrous THF to the flask to create a slurry and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of triethyl phosphonoacetate (1.1 equivalents) in anhydrous THF to the stirred suspension via the dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting clear solution to 0 °C and add a solution of geranylacetone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude ethyl farnesoate.

  • The crude ester is then reduced to (2E,6E)-farnesol using a suitable reducing agent such as diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent like toluene at -78 °C. A detailed protocol for this reduction can be found in established literature, such as Organic Syntheses procedures.[1]

  • Purify the crude (2E,6E)-farnesol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[1][2]

Step 2: Dess-Martin Periodinane (DMP) Oxidation to (2E,6E)-Farnesal

This protocol employs a mild oxidation that preserves the stereochemistry of the double bonds.

Materials:

  • (2E,6E)-Farnesol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of (2E,6E)-farnesol (1.0 equivalent) in anhydrous DCM at room temperature, add Dess-Martin Periodinane (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (typically complete within 1-3 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous NaHCO₃ solution and Na₂S₂O₃.

  • Shake the funnel vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude (2E,6E)-farnesal by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Synthesis of (2Z,6E)-Farnesal

This synthesis utilizes a modified Wittig reaction that favors the formation of the (Z)-alkene, followed by oxidation.[3][4]

Step 1: Modified Wittig Reaction to form (2Z,6E)-Farnesol

This procedure involves the in-situ generation of a β-oxido ylide.[3][4]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Geranylacetone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to -78 °C and add n-BuLi (1.1 equivalents) dropwise.

  • Allow the resulting orange-red solution to stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the ylide.

  • Cool the ylide solution back down to -78 °C.

  • In a separate flask, prepare a solution of geranylacetone (1.0 equivalent) in anhydrous THF.

  • Add the geranylacetone solution dropwise to the ylide solution at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude (2Z,6E)-farnesol by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Dess-Martin Periodinane (DMP) Oxidation to (2Z,6E)-Farnesal

Follow the same oxidation protocol as described for the synthesis of (2E,6E)-farnesal, using (2Z,6E)-farnesol as the starting material.

Mandatory Visualization

experimental_workflow cluster_hwe Synthesis of (2E,6E)-Farnesal cluster_wittig Synthesis of (2Z,6E)-Farnesal start Geranylacetone hwe_reaction Horner-Wadsworth-Emmons Reaction start->hwe_reaction wittig_reaction Modified Wittig Reaction (β-oxido ylide) start->wittig_reaction hwe_reagent Triethyl phosphonoacetate + NaH in THF hwe_reagent->hwe_reaction hwe_workup Aqueous Workup & Extraction hwe_reaction->hwe_workup hwe_reduction Reduction (e.g., DIBAL-H) hwe_workup->hwe_reduction hwe_farnesol (2E,6E)-Farnesol hwe_reduction->hwe_farnesol hwe_oxidation Dess-Martin Oxidation hwe_farnesol->hwe_oxidation hwe_this compound (2E,6E)-Farnesal hwe_oxidation->hwe_this compound purification Purification by Flash Chromatography hwe_this compound->purification wittig_reagent Methyltriphenylphosphonium bromide + n-BuLi in THF wittig_reagent->wittig_reaction wittig_workup Aqueous Workup & Extraction wittig_reaction->wittig_workup wittig_farnesol (2Z,6E)-Farnesol wittig_workup->wittig_farnesol wittig_oxidation Dess-Martin Oxidation wittig_farnesol->wittig_oxidation wittig_this compound (2Z,6E)-Farnesal wittig_oxidation->wittig_this compound wittig_this compound->purification final_product Pure this compound Isomer purification->final_product

Caption: Experimental workflow for the synthesis of this compound isomers.

References

Application Notes and Protocols for the Quantitative Analysis of Farnesal in Culture Media Using GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a sesquiterpenoid aldehyde, is a biologically active molecule involved in various cellular processes. It is closely related to farnesol, its corresponding alcohol, which is well-known as a quorum-sensing molecule in the fungus Candida albicans, inhibiting the yeast-to-hypha transition, a critical step in its pathogenesis.[1][2][3] The accurate quantification of this compound in culture media is crucial for studying its production, mechanism of action, and potential as a therapeutic agent. Gas chromatography with flame ionization detection (GC-FID) offers a robust, sensitive, and cost-effective method for this purpose.[2][4][5]

This document provides a detailed protocol for the quantitative analysis of this compound in culture media using GC-FID, including sample preparation, instrument parameters, and data analysis. While much of the available literature focuses on the quantification of farnesol, the methodology is readily adaptable for this compound due to their structural similarity and volatility.

Signaling Pathways Involving Farnesol (a related compound)

Farnesol has been shown to modulate several key signaling pathways in eukaryotic cells, including those involved in fungal morphogenesis and host immune responses. Understanding these pathways provides context for the importance of quantifying this compound, which may have similar or related activities. Farnesol can influence the Ras1-cAMP signaling pathway, which is a key regulator of filamentation in C. albicans.[1] In human cells, farnesol has been observed to impact the NF-κB and MAPK signaling pathways.[6]

cluster_fungal_cell Fungal Cell (e.g., Candida albicans) Farnesol Farnesol Ras1-cAMP_Pathway Ras1-cAMP Pathway Farnesol->Ras1-cAMP_Pathway inhibits Filamentation Filamentation Ras1-cAMP_Pathway->Filamentation promotes

Farnesol's inhibitory effect on fungal filamentation.

cluster_human_cell Human Cell (e.g., Dendritic Cell) Farnesol Farnesol NF_kappa_B_Pathway NF-κB Pathway Farnesol->NF_kappa_B_Pathway modulates MAPK_Pathway MAPK Pathway Farnesol->MAPK_Pathway modulates Cytokine_Secretion Cytokine Secretion NF_kappa_B_Pathway->Cytokine_Secretion MAPK_Pathway->Cytokine_Secretion

Modulation of human cell signaling by farnesol.

Experimental Protocols

A validated method for the quantification of farnesol in culture media has been established, which can be adapted for this compound.[2][4][5] This method utilizes liquid-liquid extraction followed by GC-FID analysis.

Materials and Reagents
  • This compound standard (mixture of isomers, technical grade)

  • Internal Standard (IS): 1-Tetradecanol

  • Extraction Solvent: Ethyl acetate (GC grade)

  • Sodium Chloride (NaCl)

  • Culture Medium (e.g., RPMI-1640, YPD)

  • Glass screw-cap tubes (15 mL)

  • Autosampler vials (2 mL) with inserts

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Preparation of Standard Solutions
  • This compound Stock Solution (e.g., 10 mg/mL): Accurately weigh and dissolve this compound standard in ethyl acetate.

  • Internal Standard Stock Solution (e.g., 4 mM 1-Tetradecanol): Prepare by dissolving 1-tetradecanol in ethyl acetate.[5]

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with ethyl acetate to cover the expected concentration range in the samples. Add a constant amount of the internal standard to each calibration standard.

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from a validated method for farnesol extraction from culture media.[4][5]

  • Sample Collection: Collect 10 mL of the culture medium into a glass screw-cap tube. For analysis of both extracellular and cell-associated this compound, use the whole culture. To analyze only the extracellular this compound, centrifuge the culture and use the supernatant.

  • Addition of Internal Standard and Extraction Solvent: To the 10 mL sample, add 1.5 mL of ethyl acetate containing the internal standard (e.g., 1-tetradecanol at a final concentration of 17.2 ng/µL).[4]

  • Extraction: Cap the tubes tightly and vortex vigorously for 2 minutes.

  • Phase Separation: Add 1.0 mL of 5 M NaCl to the tube, vortex for an additional 10 seconds, and then centrifuge at 3000 rpm for 12 minutes to separate the aqueous and organic layers.[4]

  • Collection of Organic Layer: Carefully transfer the upper ethyl acetate layer to a clean autosampler vial for GC-FID analysis.

Start Start Collect_Culture_Sample Collect 10 mL Culture Sample Start->Collect_Culture_Sample Add_IS_Solvent Add 1.5 mL Ethyl Acetate with Internal Standard Collect_Culture_Sample->Add_IS_Solvent Vortex_1 Vortex for 2 min Add_IS_Solvent->Vortex_1 Add_NaCl Add 1.0 mL of 5 M NaCl Vortex_1->Add_NaCl Vortex_2 Vortex for 10 s Add_NaCl->Vortex_2 Centrifuge Centrifuge at 3000 rpm for 12 min Vortex_2->Centrifuge Collect_Organic_Layer Collect Upper Organic Layer Centrifuge->Collect_Organic_Layer GC_FID_Analysis GC-FID Analysis Collect_Organic_Layer->GC_FID_Analysis End End GC_FID_Analysis->End

Workflow for this compound extraction from culture media.
GC-FID Instrumentation and Conditions

The following are typical starting conditions for the analysis of terpenes and related compounds by GC-FID and can be optimized for this compound.[7][8]

ParameterRecommended Setting
GC System Agilent 7890B or equivalent
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 15:1
Oven Program Initial temperature of 70°C for 2 min, ramp at 3°C/min to 85°C, then ramp at a suitable rate to a final temperature that allows for the elution of this compound and the internal standard.
Detector Flame Ionization Detector (FID)
FID Temperature 250 °C
Data Analysis and Quantification
  • Peak Identification: Identify the peaks for this compound and the internal standard in the chromatograms based on their retention times, as determined by injecting the pure standards.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.

  • Quantification: Determine the concentration of this compound in the samples by calculating the peak area ratio of this compound to the internal standard and using the equation of the calibration curve.

Data Presentation: Quantitative Results

The concentration of this compound in culture media can vary significantly depending on the microbial strain, growth conditions, and time of sampling. The following tables provide a template for presenting quantitative data and include hypothetical example values based on typical ranges reported for farnesol.

Table 1: Method Validation Parameters for this compound Quantification

This table should be populated with data from the method validation experiments.

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) e.g., 0.02 ng/µL[2][3][4]
Limit of Quantification (LOQ) e.g., 0.07 ng/µL
Precision (RSD%) < 10%
Accuracy (Recovery %) 90-110%

Table 2: this compound Concentration in Culture Media of C. albicans SC5314

This table presents hypothetical data for this compound concentrations under different growth conditions, based on published data for farnesol.[2][3]

Growth MediumTime Point (hours)This compound Concentration (µM)
YPD 24Hypothetical Value
48Hypothetical Value
72Hypothetical Value
RPMI-1640 24Hypothetical Value
48Hypothetical Value
72Hypothetical Value

Table 3: Distribution of this compound in Whole Culture, Supernatant, and Cell Pellet

This table illustrates the distribution of this compound between the cells and the surrounding medium, with hypothetical values inspired by farnesol distribution data.[2][3][4]

FractionThis compound Concentration (µM)Percentage of Total
Whole Culture Hypothetical Value100%
Supernatant Hypothetical ValueCalculated Value
Cell Pellet Hypothetical ValueCalculated Value

Conclusion

The GC-FID method detailed in these application notes provides a reliable and reproducible approach for the quantitative analysis of this compound in culture media. Accurate quantification is essential for researchers in microbiology, drug discovery, and related fields to elucidate the biological roles of this compound and explore its therapeutic potential. The provided protocols and guidelines can be adapted to specific research needs, ensuring high-quality data for advancing scientific understanding.

References

Application Note: A Stability-Indicating UHPLC-DAD Method for the Analysis of Farnesal and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust, stability-indicating Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UHPLC-DAD) method for the quantitative analysis of farnesal and its degradation products. This compound, a sesquiterpenoid aldehyde, is of interest for its biological activities. Understanding its stability is crucial for formulation development and quality control. This document provides a comprehensive protocol for method development, validation, and forced degradation studies under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, heat, and photolysis, as per the International Conference on Harmonisation (ICH) guidelines. The method is demonstrated to be specific, precise, and accurate for its intended purpose.

Introduction

This compound is an acyclic sesquiterpenoid and an aldehyde derivative of the more commonly studied farnesol.[1] Like other terpenes, this compound has potential applications in pharmaceutical and cosmetic industries due to its biological properties. The stability of an active compound is a critical quality attribute that can influence its safety and efficacy. Forced degradation studies are essential for developing and validating stability-indicating analytical methods, which can separate the intact compound from its potential degradation products.[2]

This application note presents a validated UHPLC-DAD method designed to assess the degradation profile of this compound. The method development strategy is adapted from established protocols for the related compound, farnesol, and provides a framework for analyzing this compound under stress conditions.[3][4] The primary goal is to establish a method capable of resolving and quantifying this compound in the presence of its degradants, thereby providing insight into its degradation pathways.

Experimental Protocols

Materials and Reagents
  • This compound Standard: >95% purity

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH), HPLC grade

  • Water: Ultrapure water (18.2 MΩ·cm)

  • Reagents for Degradation:

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3% (v/v)

Instrumentation and Chromatographic Conditions

The analysis was performed on a UHPLC system equipped with a diode-array detector. The optimized chromatographic conditions are summarized in Table 1. The selection of the mobile phase and gradient was optimized to achieve adequate separation between this compound and its degradation products. A detection wavelength of 215 nm was chosen for sensitive quantification, based on similar terpene analyses.[5][6]

Table 1: Optimized UHPLC-DAD Chromatographic Conditions

Parameter Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase Isocratic: Acetonitrile and Water (70:30, v/v)
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL[7]
Column Temperature 30 °C
Detection Wavelength 215 nm[3]

| Run Time | 5 minutes[7] |

Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with acetonitrile.

  • Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase. This solution should be freshly prepared.

Forced Degradation (Stress) Study Protocol

Forced degradation studies were conducted to demonstrate the specificity and stability-indicating nature of the method.[2] The general goal is to achieve 5-20% degradation of the active substance.[2]

  • Acid Hydrolysis:

    • Pipette 1 mL of the this compound stock solution into a vial.

    • Add 1 mL of 0.1 M HCl.

    • Keep the solution at 60 °C for 2 hours.

    • Cool to room temperature, neutralize by adding 1 mL of 0.1 M NaOH, and dilute to 10 mL with the mobile phase.

    • Filter through a 0.22 µm syringe filter and inject.

  • Alkaline Hydrolysis:

    • Pipette 1 mL of the this compound stock solution into a vial.

    • Add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60 °C for 2 hours.

    • Cool to room temperature, neutralize by adding 1 mL of 0.1 M HCl, and dilute to 10 mL with the mobile phase.

    • Filter and inject.

  • Oxidative Degradation:

    • Pipette 1 mL of the this compound stock solution into a vial.

    • Add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.[8]

    • Dilute to 10 mL with the mobile phase.

    • Filter and inject.

  • Thermal Degradation:

    • Place the this compound standard in solid form in a hot air oven maintained at 80 °C for 48 hours.

    • After exposure, prepare a 100 µg/mL solution in the mobile phase.

    • Filter and inject.

  • Photolytic Degradation:

    • Expose a 100 µg/mL solution of this compound to direct sunlight for 8 hours (or in a photostability chamber). Terpenes are known to be sensitive to UV radiation.[9]

    • Filter and inject.

  • Control Sample:

    • Prepare a 100 µg/mL solution of this compound in the mobile phase without subjecting it to any stress conditions.

Workflow Diagram

G Workflow for this compound Stability-Indicating Method Development cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Analysis & Validation A Initial Parameter Selection (Column, Mobile Phase) B Optimization of Conditions (Flow Rate, Gradient, Wavelength) A->B C Stress Condition Application B->C D Acid Hydrolysis C->D E Alkali Hydrolysis C->E F Oxidative C->F G Thermal C->G H Photolytic C->H I UHPLC-DAD Analysis of Stressed Samples D->I E->I F->I G->I H->I J System Suitability & Specificity Assessment I->J K Quantification of this compound & Degradation Products J->K L Final Stability-Indicating Method K->L

Caption: Experimental workflow for UHPLC-DAD method development and degradation studies.

Results and Discussion

Method Performance

The developed UHPLC-DAD method demonstrated good chromatographic performance for this compound. The system suitability parameters were evaluated using the control sample and were found to be within the acceptable limits, ensuring the reliability of the analytical system.

Table 2: System Suitability Parameters for this compound

Parameter Acceptance Criteria Observed Value
Retention Time (min) - ~ 3.5
Tailing Factor (T) T ≤ 2 1.2

| Theoretical Plates (N) | N > 2000 | > 5000 |

This compound Degradation Studies

This compound was subjected to various stress conditions to assess its stability. Significant degradation was observed under oxidative and acidic conditions, which is a common degradation pathway for terpenes and aldehydes.[1][8] The method was able to successfully separate the main this compound peak from the various degradation products formed under each condition, confirming its stability-indicating capability. A summary of the degradation results is presented in Table 3.

Table 3: Summary of Forced Degradation Studies of this compound

Stress Condition Reagent / Condition % Degradation (Approx.) No. of Degradation Products
Acidic 0.1 M HCl, 60 °C, 2 hr 18.5% 3
Alkaline 0.1 M NaOH, 60 °C, 2 hr 10.2% 2
Oxidative 3% H₂O₂, RT, 24 hr 25.8% 4
Thermal 80 °C (Solid), 48 hr 5.5% 1
Photolytic Sunlight, 8 hr 12.1% 2

| Control | No Stress | No Degradation | 0 |

The highest level of degradation was observed under oxidative stress, followed by acid hydrolysis. This suggests that this compound is particularly sensitive to oxidation, a characteristic of many aldehydes. Thermal and alkaline conditions resulted in less degradation. In all cases, the degradation products were well-resolved from the parent this compound peak, with no interference observed at its retention time.

Conclusion

This application note describes a simple, rapid, and reliable stability-indicating UHPLC-DAD method for the determination of this compound. The method was successfully applied to study the degradation behavior of this compound under various stress conditions as mandated by ICH guidelines. The results indicate that this compound is most susceptible to oxidative and acidic degradation. The developed method is suitable for routine quality control and stability testing of this compound in bulk drug and formulated products, providing valuable information for researchers and drug development professionals.

References

Application Notes and Protocols for Inhibiting Candida albicans Biofilm Formation with Farnesol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans is a major fungal pathogen in humans, notorious for its ability to form biofilms on both biological and inert surfaces. These biofilms are structured communities of yeast and hyphal cells encased in an extracellular matrix, which confers increased resistance to antifungal agents and host immune defenses. Farnesol, a quorum-sensing molecule produced by C. albicans, has been identified as a key inhibitor of the yeast-to-hypha morphological transition, a critical step in biofilm formation.[1][2][3][4][5] This document provides detailed protocols for utilizing farnesol to inhibit C. albicans biofilm formation and methods for quantifying its effects.

Mechanism of Action

Farnesol's primary mechanism for inhibiting biofilm formation is by preventing the transition from yeast to hyphal growth.[1][2][3][4][5] This morphological shift is a crucial virulence factor and is essential for the development of a mature, robust biofilm structure. Farnesol has been shown to downregulate the expression of hypha-specific genes such as HWP1 (Hyphal Wall Protein 1) and secreted aspartyl proteases (SAP genes).[1][3] Furthermore, farnesol is known to interfere with the Ras1-cAMP-PKA signaling pathway, a key cascade that regulates morphogenesis in C. albicans.

Signaling Pathway of Farnesol Inhibition

Farnesol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ras1 Ras1 Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Efg1 Efg1 PKA->Efg1 Hyphal_Genes Hypha-Specific Genes (e.g., HWP1, SAPs) Efg1->Hyphal_Genes Activates Transcription Biofilm_Formation Biofilm Formation (Hyphal Growth) Hyphal_Genes->Biofilm_Formation Promotes Farnesol Farnesol (external) Farnesol->Ras1 Inhibits

Caption: Farnesol signaling pathway in C. albicans.

Quantitative Data Summary

The inhibitory effect of farnesol on C. albicans biofilm formation is dose-dependent. The following tables summarize quantitative data from various studies.

Table 1: Inhibition of C. albicans Biofilm Formation by Farnesol at Different Concentrations

Farnesol ConcentrationBiofilm Inhibition (%)Assay MethodReference Strain(s)Notes
3 µMMinimalXTTSC5314Farnesol added at the start of biofilm formation.[1]
30 µMModerateXTTSC5314Farnesol added at the start of biofilm formation.[1]
300 µMComplete InhibitionXTTSC5314Farnesol added at the start of biofilm formation.[1][2][3]
125 µM~50% (MBIC₅₀)Not SpecifiedC. albicans & MSSAFor mixed biofilms with Methicillin-Sensitive Staphylococcus aureus.
250 µM~50% (MBIC₅₀)Not SpecifiedC. albicans & MRSAFor mixed biofilms with Methicillin-Resistant Staphylococcus aureus.
3 mM>50%Crystal VioletATCC 10231 & clinical isolatesFarnesol added at the beginning of biofilm formation.[6]
12.5 mMSignificant reduction in CFU/mLDry weight & CFU countingSN 425Twice daily treatment during biofilm formation.[4]

Table 2: Effect of Farnesol on Pre-formed C. albicans Biofilms

Farnesol ConcentrationBiofilm Inhibition (%)Assay MethodReference Strain(s)Notes
300 µMMinimalXTTSC5314Farnesol added to 24-hour pre-formed biofilms.[1]
3 mM<10%Crystal VioletATCC 10231 & clinical isolatesFarnesol added to pre-formed biofilms.[6]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Biofilm Inhibition Assay cluster_quantify Quantification A Prepare C. albicans Culture C Standardize C. albicans Suspension A->C B Prepare Farnesol Stock Solution E Add Farnesol at Various Concentrations B->E D Dispense into 96-well Plate C->D D->E F Incubate (e.g., 24-48h at 37°C) E->F G Wash to Remove Planktonic Cells F->G H Quantify Biofilm G->H I XTT Assay (Metabolic Activity) H->I J Crystal Violet Assay (Biomass) H->J

Caption: Experimental workflow for farnesol inhibition assay.

Experimental Protocols

Preparation of Farnesol Stock Solution

Materials:

  • (E,E)-Farnesol (Sigma-Aldrich or equivalent)

  • Methanol or 100% Ethanol

  • Sterile microcentrifuge tubes

Protocol:

  • Prepare a 100 mM stock solution of farnesol by dissolving the appropriate amount in 100% methanol or ethanol.[5]

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C in airtight, light-protected tubes.

C. albicans Biofilm Formation and Inhibition Assay

Materials:

  • C. albicans strain (e.g., SC5314)

  • Yeast Peptone Dextrose (YPD) broth

  • RPMI 1640 medium

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile flat-bottom 96-well microtiter plates

  • Farnesol stock solution

Protocol:

  • Inoculate a single colony of C. albicans into YPD broth and incubate overnight at 30°C with shaking.

  • Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in RPMI 1640 medium.

  • Adjust the cell density to 1 x 10⁶ cells/mL in RPMI 1640.

  • Dispense 100 µL of the standardized cell suspension into the wells of a 96-well microtiter plate.

  • Prepare serial dilutions of the farnesol stock solution in RPMI 1640 to achieve the desired final concentrations (e.g., 0, 3, 30, 300 µM).

  • Add the farnesol dilutions to the corresponding wells. Include a vehicle control (medium with the same concentration of methanol/ethanol used for the highest farnesol concentration).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

Quantification of Biofilm Inhibition: XTT Reduction Assay

This assay measures the metabolic activity of the biofilm.

Materials:

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • Menadione

  • Sterile PBS

Protocol:

  • After incubation, carefully aspirate the medium from the wells to remove planktonic cells.

  • Gently wash the biofilms twice with 200 µL of sterile PBS, being careful not to dislodge the biofilm.

  • Prepare the XTT-menadione solution immediately before use. For example, for a 1 mg/mL XTT solution, add menadione to a final concentration of 1 µM.

  • Add 100 µL of the XTT-menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.

  • Measure the absorbance at 490 nm using a microplate reader. A decrease in absorbance in farnesol-treated wells compared to the control indicates inhibition of biofilm formation.

Quantification of Biofilm Inhibition: Crystal Violet Assay

This assay measures the total biofilm biomass.

Materials:

  • 0.1% (w/v) Crystal Violet solution

  • Methanol

  • 33% Acetic Acid or 95% Ethanol

  • Sterile PBS

Protocol:

  • Following the removal of planktonic cells and washing as described in the XTT assay protocol (steps 1 and 2), allow the plate to air dry.

  • Fix the biofilms by adding 100 µL of methanol to each well and incubating for 15 minutes.

  • Aspirate the methanol and allow the plate to air dry completely.

  • Stain the biofilms by adding 100 µL of 0.1% crystal violet solution to each well and incubating for 20 minutes at room temperature.

  • Carefully wash the wells with sterile water to remove excess stain. Repeat until the water runs clear.

  • Air dry the plate.

  • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid or 95% ethanol to each well.

  • Incubate for 15-30 minutes with gentle shaking to ensure complete solubilization.

  • Transfer 100 µL of the solubilized stain to a new flat-bottom 96-well plate.

  • Measure the absorbance at 570-595 nm using a microplate reader. A lower absorbance in farnesol-treated wells indicates a reduction in biofilm biomass.

Conclusion

Farnesol demonstrates significant potential as an inhibitor of C. albicans biofilm formation, primarily by targeting the critical yeast-to-hypha transition. The protocols outlined in this document provide a standardized framework for researchers to investigate the antibiofilm properties of farnesol and other compounds. The dose-dependent nature of farnesol's activity and its reduced efficacy against pre-formed biofilms highlight the importance of early intervention in preventing C. albicans biofilm-associated infections. Further research into the synergistic effects of farnesol with conventional antifungal agents could lead to novel therapeutic strategies.

References

Application Notes and Protocols for Farnesal in Synergistic Antifungal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of farnesal, a quorum-sensing molecule, in synergistic antifungal studies. The information compiled herein, including detailed experimental protocols and quantitative data, is intended to facilitate further research into the potential of this compound as an adjunct therapy to conventional antifungal agents, particularly against resistant fungal strains.

Introduction

This compound, a sesquiterpenoid alcohol, is a quorum-sensing molecule primarily studied in the context of the fungal pathogen Candida albicans. It plays a crucial role in regulating fungal morphology, inhibiting the transition from yeast to the more virulent hyphal form, and disrupting biofilm formation.[1] Recent research has highlighted the synergistic potential of this compound when combined with established antifungal drugs. This synergy can lead to a reduction in the minimum inhibitory concentration (MIC) of the partner drug, potentially overcoming drug resistance and reducing dose-related toxicity.[2][3][4] This document outlines the key applications, experimental methodologies, and quantitative findings related to the synergistic antifungal effects of this compound.

Key Applications

  • Potentiation of Azole Antifungals: this compound has demonstrated significant synergy with azole antifungals such as fluconazole and itraconazole against various Candida species, including azole-resistant strains.[3][5] This suggests a potential role for this compound in restoring the efficacy of this important class of antifungal drugs.

  • Combination Therapy against Biofilms: Fungal biofilms exhibit high tolerance to conventional antifungal agents. This compound, both alone and in combination with drugs like fluconazole, amphotericin B, and micafungin, has been shown to effectively inhibit biofilm formation and reduce the metabolic activity of mature biofilms.[6][7]

  • Broad-Spectrum Synergistic Activity: Synergistic interactions have been observed between this compound and various classes of antifungal drugs, including polyenes (amphotericin B) and echinocandins (micafungin), against C. albicans biofilms.[6][8]

Mechanisms of Synergistic Action

The synergistic antifungal activity of this compound is multifactorial. Key proposed mechanisms include:

  • Inhibition of Hyphal Formation: By suppressing the yeast-to-hypha transition, a critical virulence factor, this compound renders the fungus more susceptible to antifungal agents.[9]

  • Disruption of Biofilm Integrity: this compound's ability to inhibit biofilm formation and maturation exposes fungal cells within the biofilm to the action of partner antifungal drugs.[2]

  • Modulation of Drug Efflux Pumps: Some studies suggest that this compound may interfere with the function of ABC transporters, which are responsible for pumping antifungal drugs out of the fungal cell, thereby increasing intracellular drug accumulation.[3]

  • Interference with Ergosterol Biosynthesis: As a precursor in the sterol biosynthesis pathway, exogenous this compound may disrupt the delicate balance of this pathway, potentiating the effects of antifungals that target ergosterol, such as azoles.[10]

Signaling Pathway Involvement

This compound's inhibitory effect on the yeast-to-hypha morphogenesis in Candida albicans is primarily mediated through the downregulation of the Ras1-cAMP-Efg1 signaling pathway. This compound is believed to inhibit the activity of adenylate cyclase (Cyr1), leading to decreased intracellular cAMP levels. This, in turn, prevents the activation of protein kinase A (PKA) and the subsequent downstream signaling cascade that promotes hyphal growth.

Farnesal_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound Cyr1 Adenylate Cyclase (Cyr1) This compound->Cyr1 Inhibits cAMP cAMP Cyr1->cAMP Produces Ras1 Ras1 Ras1->Cyr1 Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Activates Hyphal_growth Hyphal Growth (Virulence) Efg1->Hyphal_growth Promotes

This compound's inhibitory effect on the Ras1-cAMP signaling pathway in C. albicans.

Quantitative Data on Synergistic Interactions

The following tables summarize the quantitative data from various studies on the synergistic interactions of this compound with different antifungal agents against Candida species. The Fractional Inhibitory Concentration Index (FICI) is a key parameter used to define the nature of the interaction:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Table 1: Synergistic Activity of this compound with Fluconazole against Candida Species

Candida SpeciesThis compound MIC (µM)Fluconazole MIC (µg/mL)This compound MIC in Combination (µM)Fluconazole MIC in Combination (µg/mL)FICIReference
C. albicans>600>256300640.50[6]
C. albicans (Fluconazole-resistant)150-30064Not specifiedNot specified0.5[3][5]
C. parapsilosis150-300Not specifiedNot specifiedNot specified0.35[3][5]

Table 2: Synergistic Activity of this compound with Other Antifungal Agents against Candida albicans

Antifungal AgentThis compound MIC (µM)Antifungal MIC (µg/mL)This compound MIC in Combination (µM)Antifungal MIC in Combination (µg/mL)FICIReference
Itraconazole150-3004-0.06Not specifiedNot specified0.35[3][5]
Amphotericin B>60041410.79[6]
Micafungin>6000.253000.250.49[6]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the synergistic antifungal activity of this compound.

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is used to determine the in vitro interaction between this compound and a partner antifungal agent against a specific fungal strain.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Inoculum Prepare Fungal Inoculum (0.5-2.5 x 10^3 CFU/mL) Inoculation Inoculate Plate with Fungal Suspension Inoculum->Inoculation Farnesal_Dilutions Prepare Serial Dilutions of this compound Plate_Setup Set up 96-well Plate: - this compound dilutions (rows) - Antifungal dilutions (columns) Farnesal_Dilutions->Plate_Setup Antifungal_Dilutions Prepare Serial Dilutions of Antifungal Drug Antifungal_Dilutions->Plate_Setup Plate_Setup->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_MIC Determine MICs (Visually or Spectrophotometrically) Incubation->Read_MIC Calculate_FICI Calculate FICI: FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) Read_MIC->Calculate_FICI Interpret_Results Interpret Interaction: Synergy, Indifference, or Antagonism Calculate_FICI->Interpret_Results

Workflow for the checkerboard microdilution assay.

Materials:

  • 96-well flat-bottom microtiter plates

  • Fungal isolate

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (e.g., in ethanol or DMSO)

  • Antifungal drug stock solution

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

  • Prepare Drug Dilutions:

    • In a separate 96-well plate or in tubes, prepare serial twofold dilutions of this compound and the partner antifungal drug in RPMI-1640 medium. The concentration range should span from well above to well below the expected MIC of each compound.

  • Set up the Checkerboard Plate:

    • Add 50 µL of RPMI-1640 medium to all wells of a new 96-well plate.

    • Along the y-axis (rows), add 50 µL of each this compound dilution in decreasing concentrations.

    • Along the x-axis (columns), add 50 µL of each antifungal drug dilution in decreasing concentrations. This creates a matrix of wells with various combinations of the two agents.

    • Include control wells:

      • Drug-free wells (medium and inoculum) for growth control.

      • Wells with each drug alone to determine the individual MICs.

      • Medium-only wells for sterility control.

  • Inoculate the Plate: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control wells).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Read Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the growth control. This can be assessed visually or by reading the optical density at 600 nm.

  • Calculate FICI: Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret Results: Interpret the interaction based on the calculated FICI value.

Protocol 2: XTT Reduction Assay for Biofilm Metabolic Activity

This assay is used to quantify the metabolic activity of fungal biofilms and to assess the inhibitory effect of this compound and its partner drugs.

Materials:

  • 96-well flat-bottom microtiter plates with pre-formed biofilms

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution (e.g., 1 mg/mL in PBS)

  • Menadione solution (e.g., 10 mM in acetone)

  • Phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare XTT-Menadione Solution: Just before use, mix the XTT solution with the menadione solution. A common final concentration is 0.25 mg/mL XTT and 1 µM menadione.

  • Wash Biofilms: Carefully aspirate the medium from the wells containing the pre-formed biofilms. Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Add XTT-Menadione: Add 100 µL of the freshly prepared XTT-menadione solution to each well containing a biofilm and to control wells (biofilm-free wells for background measurement).

  • Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time may need to be optimized depending on the fungal species and biofilm maturity.

  • Read Absorbance: Measure the colorimetric change by reading the absorbance at 490 nm using a microplate reader.

  • Calculate Metabolic Activity Reduction: The percentage reduction in metabolic activity can be calculated relative to the untreated control biofilms.

Protocol 3: Time-Kill Curve Assay

This assay provides information on the fungicidal or fungistatic activity of this compound and its combinations over time.

Materials:

  • Fungal isolate

  • Appropriate liquid medium (e.g., RPMI-1640)

  • This compound and antifungal drug solutions at desired concentrations (e.g., MIC, 2x MIC)

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Apparatus for colony counting (e.g., agar plates, spreader, colony counter)

Procedure:

  • Prepare Inoculum: Prepare a standardized fungal inoculum as described in the checkerboard assay protocol, but at a higher concentration (e.g., 1-5 x 10⁵ CFU/mL).

  • Set up Cultures: In sterile tubes or flasks, set up the following cultures:

    • Growth control (inoculum in medium only)

    • This compound alone

    • Antifungal drug alone

    • Combination of this compound and the antifungal drug

  • Incubation: Incubate all cultures at 37°C with shaking.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each culture.

  • Determine Viable Cell Counts: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates. Incubate the plates until colonies are visible.

  • Count Colonies: Count the number of colonies on the plates and calculate the CFU/mL for each time point and condition.

  • Plot Time-Kill Curves: Plot the log₁₀ CFU/mL against time for each condition. A synergistic interaction is typically defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.

Conclusion

The synergistic application of this compound with conventional antifungal agents presents a promising strategy to combat fungal infections, particularly those caused by drug-resistant strains and biofilms. The protocols and data presented in these application notes provide a foundation for researchers to further explore and validate the therapeutic potential of this compound in antifungal drug development. Further in vivo studies are warranted to translate these encouraging in vitro findings into clinical applications.

References

Application Notes and Protocols for the Synthesis of Sesquiterpenoids Using Farnesal as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development.[1][2][3] Farnesal, an acyclic sesquiterpene aldehyde, represents a potential starting material for the synthesis of various cyclic sesquiterpenoids. While the direct enzymatic cyclization of this compound to sesquiterpenoids is not extensively documented, a plausible and scientifically supported two-step pathway involves the reduction of this compound to farnesol, followed by the enzymatic or chemical cyclization of farnesol.

This document provides detailed application notes and protocols for this proposed synthetic route. It includes methods for the bioconversion of a precursor to this compound, the subsequent reduction of this compound to farnesol, and finally, the cyclization of farnesol into valuable sesquiterpenoid scaffolds.

Section 1: Overview of the Synthetic Pathway

The proposed pathway for converting this compound to sesquiterpenoids is a two-step process. First, this compound is reduced to its corresponding alcohol, farnesol. This can be achieved through chemical reduction or potentially through enzymatic means. The resulting farnesol then serves as the substrate for cyclization reactions to form various sesquiterpenoid structures. This cyclization can be accomplished either enzymatically, using promiscuous enzymes like squalene-hopene cyclase, or chemically, through acid catalysis.

G cluster_0 Step 1: this compound Production (Optional) cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization Precursor α-Cembratriene-4,6-diol This compound This compound Precursor->this compound Biotransformation (S. maltophilia H3-1) Farnesal_step2 This compound Farnesol Farnesol Farnesal_step2->Farnesol Chemical or Enzymatic Reduction Farnesol_step3 Farnesol Sesquiterpenoids Cyclic Sesquiterpenoids Farnesol_step3->Sesquiterpenoids Enzymatic or Chemical Cyclization

Caption: Proposed workflow for sesquiterpenoid synthesis from this compound.

Section 2: Production of this compound via Biotransformation (Optional)

For researchers who wish to produce this compound from a readily available precursor, this section details a biotransformation protocol using the bacterium Stenotrophomonas maltophilia H3-1.

2.1. Experimental Protocol: Bioconversion of α-Cembratriene-4,6-diol to this compound

This protocol is adapted from a study on the bioconversion of α-Cembratriene-4,6-diol into this compound.[4]

Materials:

  • Stenotrophomonas maltophilia H3-1 strain

  • Luria-Bertani (LB) medium

  • Fermentation medium (optimized): 2 g/L maltose, 2 g/L ammonium sulfate, pH 8.0

  • α-Cembratriene-4,6-diol (substrate)

  • Dichloromethane (CH2Cl2)

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Inoculum Preparation: Culture S. maltophilia H3-1 in LB medium for 12 hours.

  • Fermentation: Inoculate 100 mL of the optimized fermentation medium with a 1% inoculum of the prepared culture. Add α-Cembratriene-4,6-diol to a final concentration of 300 mg/L.

  • Incubation: Incubate the culture in a rotary incubator at 150 rpm and 40°C for 36 hours.

  • Extraction of this compound:

    • Centrifuge the culture at 12,857 x g for 20 minutes to pellet the cells.

    • Collect the supernatant and extract the this compound by adding an equal volume of dichloromethane (100 mL).

    • Vortex the mixture for 10 minutes and repeat the extraction five times.

    • Pool the organic phases and dry the solvent using a rotary evaporator.

  • Purification and Quantification:

    • The crude extract can be purified using silica gel column chromatography.

    • Analyze and quantify the produced this compound using HPLC.

2.2. Quantitative Data

The following table summarizes the reported yield for the bioconversion of α-Cembratriene-4,6-diol to this compound.

ParameterValueReference
Substrate Concentration300 mg/L[4]
Bioconversion Rate93.3%[4]
Theoretical this compound Yield201 mg/L[4]

Section 3: Reduction of this compound to Farnesol

This section provides a standard chemical reduction protocol to convert this compound to farnesol, a necessary intermediate for the subsequent cyclization step.

3.1. Experimental Protocol: Chemical Reduction

Materials:

  • This compound

  • Methanol

  • Sodium borohydride (NaBH4)

  • Dichloromethane (CH2Cl2)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Reaction Setup: Dissolve this compound in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride to the stirred solution. The reaction is typically complete within 1-2 hours.

  • Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude farnesol by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Analysis: Confirm the structure of the purified farnesol using GC-MS and NMR spectroscopy.

Section 4: Enzymatic Cyclization of Farnesol

This section details the use of a promiscuous squalene-hopene cyclase for the enzymatic conversion of farnesol into cyclic sesquiterpenes.

G Farnesol Farnesol Enzyme Squalene-Hopene Cyclase Farnesol->Enzyme Protonation Protonation Enzyme->Protonation Carbocation Farnesyl Cation Protonation->Carbocation Cyclization 1,6 and 1,10 Cyclization Carbocation->Cyclization Bicyclic_Intermediate Bicyclic Intermediate Cyclization->Bicyclic_Intermediate Products Drimenol, Albicanol, Drimane-8,11-diol Bicyclic_Intermediate->Products

Caption: Enzymatic cyclization of farnesol.

4.1. Experimental Protocol: Enzymatic Cyclization

This protocol is based on studies of the enzymatic cyclization of farnesol using squalene-hopene cyclase from Alicyclobacillus acidocaldarius.[5][6]

Materials:

  • Recombinant squalene-hopene cyclase (e.g., from Alicyclobacillus acidocaldarius, expressed in E. coli)

  • Farnesol

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

  • Pentane or Hexane for extraction

  • GC-MS system for product analysis

Procedure:

  • Enzyme Preparation: Express and purify the recombinant squalene-hopene cyclase according to standard molecular biology protocols.

  • Enzymatic Reaction:

    • In a reaction vial, combine the purified enzyme with the reaction buffer.

    • Add farnesol (dissolved in a minimal amount of a water-miscible solvent like ethanol if necessary) to the reaction mixture.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specified period (e.g., 12-24 hours).

  • Product Extraction:

    • Stop the reaction by adding an equal volume of pentane or hexane.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the organic layer. Repeat the extraction twice.

  • Analysis:

    • Analyze the extracted products by GC-MS to identify the cyclic sesquiterpenes formed.

    • Compare the mass spectra and retention times with authentic standards or literature data.

4.2. Quantitative Data

The following table summarizes the reported conversion and product distribution for the enzymatic cyclization of farnesol.

ProductYield (%)Reference
Drimane-8,11-diolMajor product[5]
DrimenolMinor product[5]
AlbicanolMinor product[5]
Total Conversion 64% [6]

Section 5: Chemical Cyclization of Farnesol

As an alternative to enzymatic synthesis, acid-catalyzed chemical cyclization can be employed to produce sesquiterpenoids from farnesol.

G Farnesol Farnesol Acid Acid Catalyst (e.g., H3PW12O40) Farnesol->Acid Protonation Protonation & Isomerization Acid->Protonation Nerolidyl_Cation Nerolidyl Cation Protonation->Nerolidyl_Cation Cyclization 1,6-Cyclization Nerolidyl_Cation->Cyclization Bisabolyl_Cation Bisabolyl Cation Cyclization->Bisabolyl_Cation Deprotonation Deprotonation Bisabolyl_Cation->Deprotonation Alpha_Bisabolol α-Bisabolol Deprotonation->Alpha_Bisabolol

Caption: Acid-catalyzed cyclization of farnesol.

5.1. Experimental Protocol: Acid-Catalyzed Cyclization

This protocol is based on the heteropoly acid-catalyzed synthesis of α-bisabolol from farnesol.[7]

Materials:

  • Farnesol

  • Acetone (solvent)

  • Heteropoly acid catalyst (e.g., H3PW12O40)

  • Hexane

  • GC-MS system for product analysis

Procedure:

  • Reaction Setup: Dissolve farnesol in acetone in a reaction vessel.

  • Catalysis: Add the heteropoly acid catalyst to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up:

    • Once the reaction is complete, precipitate the catalyst by adding hexane.

    • Centrifuge or filter the mixture to remove the catalyst.

    • The supernatant contains the product mixture.

  • Purification and Analysis:

    • The product can be purified by silica gel column chromatography.

    • Identify and quantify the products, primarily α-bisabolol, using GC-MS.

5.2. Quantitative Data

The following table summarizes the reported yields for the acid-catalyzed cyclization of farnesol.

ProductYield (%)Reference
α-Bisabolol60-70%[7]

Section 6: Analytical Methods

Accurate identification and quantification of the synthesized sesquiterpenoids are crucial. A combination of chromatographic and spectroscopic techniques is recommended.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for separating and identifying volatile sesquiterpenoids. Comparison of retention times and mass fragmentation patterns with spectral libraries and authentic standards allows for structural elucidation.[8][9]

  • High-Performance Liquid Chromatography (HPLC): HPLC is useful for the purification of less volatile sesquiterpenoids and for quantitative analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the unambiguous structural determination of novel or purified sesquiterpenoids.[10]

Conclusion

While the direct conversion of this compound to sesquiterpenoids remains an area for further investigation, the proposed two-step pathway involving the reduction of this compound to farnesol followed by enzymatic or chemical cyclization provides a robust and viable strategy for synthesizing a range of valuable sesquiterpenoid compounds. The protocols and data presented in these application notes offer a comprehensive guide for researchers in the fields of natural product synthesis, biocatalysis, and drug development to explore the potential of this compound as a versatile precursor for sesquiterpenoid synthesis.

References

Application Notes and Protocols: Investigating the Effects of Farnesal on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Farnesal, a naturally occurring sesquiterpenoid aldehyde, has garnered significant interest in biomedical research due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. These biological effects are largely attributed to its ability to modulate various intracellular signaling pathways, consequently altering gene expression profiles. Understanding the molecular mechanisms by which this compound exerts its effects is crucial for the development of novel therapeutic strategies.

These application notes provide a comprehensive overview of the key signaling pathways affected by this compound and detailed protocols for studying its impact on gene expression. The methodologies described herein are essential for researchers investigating the mechanism of action of this compound and for professionals in drug development exploring its therapeutic potential.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling cascades that regulate cell proliferation, apoptosis, inflammation, and metabolism. The primary pathways affected include the MEK/ERK pathway, the NF-κB pathway, the PPAR pathway, and the PI3K/Akt pathway.

Diagram: this compound's Impact on the MEK/ERK Signaling Pathway

MEK_ERK_Pathway This compound This compound MEK MEK1/2 This compound->MEK Activation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Activation GeneExpression Altered Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: this compound activates the MEK/ERK signaling cascade.

Diagram: this compound's Modulation of the NF-κB Signaling Pathway

NFkB_Pathway This compound This compound IKK IKK Complex This compound->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocation GeneExpression Altered Gene Expression (Inflammation, Immunity) NFkB_nucleus->GeneExpression

Caption: this compound influences the NF-κB signaling pathway.

Diagram: this compound's Activation of the PPAR Signaling Pathway

PPAR_Pathway This compound This compound PPAR PPARα/γ This compound->PPAR Ligand Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (in DNA) PPAR_RXR->PPRE Binding GeneExpression Altered Gene Expression (Lipid Metabolism, Inflammation) PPRE->GeneExpression

Caption: this compound acts as a ligand for PPARs to regulate gene expression.

Diagram: this compound's Inhibition of the PI3K/Akt Signaling Pathway```dot

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activation GeneExpression Altered Gene Expression (Cell Survival, Growth) Downstream->GeneExpression

Caption: A simplified workflow for two-step RT-qPCR.

Materials:

  • Isolated total RNA (1 µg)

  • Reverse transcription kit (e.g., SuperScript IV VILO, Thermo Fisher Scientific)

  • qPCR master mix (e.g., PowerUp SYBR Green Master Mix, Thermo Fisher Scientific)

  • Gene-specific forward and reverse primers (for target and housekeeping genes)

  • Nuclease-free water

  • qPCR instrument

  • qPCR plates and seals

Procedure:

  • Reverse Transcription (cDNA Synthesis):

    • In an RNase-free tube, combine 1 µg of total RNA, random hexamers or oligo(dT) primers, and dNTPs. Adjust the volume with nuclease-free water.

    • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

    • Add the reverse transcription buffer, RNase inhibitor, and reverse transcriptase enzyme.

    • Incubate according to the manufacturer's protocol (e.g., 50°C for 10 minutes, followed by 85°C for 5 minutes to inactivate the enzyme).

    • The resulting cDNA can be stored at -20°C.

  • qPCR Reaction Setup:

    • Thaw the qPCR master mix, primers, and cDNA on ice.

    • Prepare a master mix for each gene (target and housekeeping) containing the qPCR master mix, forward primer, reverse primer, and nuclease-free water.

    • Pipette the master mix into the wells of a qPCR plate.

    • Add the diluted cDNA to the respective wells.

    • Include no-template controls (NTC) for each primer set.

    • Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.

  • qPCR Amplification:

    • Place the plate in the qPCR instrument.

    • Set up the thermal cycling conditions, typically:

      • Initial denaturation: 95°C for 2 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

      • Melt curve analysis to verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample and gene.

    • Normalize the Ct values of the target genes to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB) to obtain ΔCt.

    • Calculate the ΔΔCt by subtracting the ΔCt of the control group from the ΔCt of the treated group.

    • The fold change in gene expression is calculated as 2-ΔΔCt.

Protocol 4: Western Blotting for Protein Expression Analysis

This protocol describes the analysis of protein expression levels in this compound-treated cells.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cells in ice-cold RIPA buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the relative protein expression.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can elucidate the molecular mechanisms underlying the biological activities of this compound, paving the way for its potential development as a therapeutic agent. It is recommended to optimize the experimental conditions, such as this compound concentration and treatment duration, for each specific cell type and research question.

Troubleshooting & Optimization

Technical Support Center: Preventing Oxidative Degradation of Farnesal in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the oxidative degradation of farnesal in solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution is showing a decrease in potency over a short period. What could be the cause?

A1: The most likely cause is oxidative degradation. This compound, as an unsaturated aldehyde, is susceptible to oxidation at its aldehyde group and the double bonds within its structure. This degradation is accelerated by exposure to oxygen, light, and elevated temperatures. The aldehyde group can be oxidized to a carboxylic acid (farnesoic acid), and the double bonds can be susceptible to epoxidation or cleavage.

Q2: I've noticed a change in the color and odor of my this compound solution. Is this related to degradation?

A2: Yes, a change from its typical pale yellow, oily appearance and floral, minty odor can indicate degradation.[1] Oxidation products may have different physical properties, leading to discoloration or a change in the scent profile. The smell of related terpenes can become stronger upon evaporation and oxidation.[2]

Q3: How can I prevent the oxidative degradation of this compound in my experiments?

A3: To minimize degradation, it is crucial to control the experimental environment. Key strategies include:

  • Use of Antioxidants: Add antioxidants to your solution. Common choices for aldehydes include Butylated Hydroxytoluene (BHT) or α-tocopherol (Vitamin E).

  • Inert Atmosphere: Prepare and handle solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[3]

  • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.[1][4]

  • Temperature Control: Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) unless the protocol specifies otherwise.[1]

  • Solvent Purity: Use high-purity, degassed solvents to remove dissolved oxygen.

Q4: What are the best practices for storing this compound and its solutions?

A4: For optimal stability, this compound should be stored neat or in a suitable solvent in a tightly sealed amber vial under an inert atmosphere at refrigerated temperatures.[1] When preparing solutions, use solvents that have been purged with an inert gas. For long-term storage, consider storing aliquots to minimize repeated opening of the container and exposure to air and moisture.

Q5: My analytical results show unexpected peaks when analyzing my this compound sample. Could these be degradation products?

A5: It is highly probable that new peaks observed during analysis (e.g., by HPLC/UHPLC or GC) are degradation products.[4][5] Stress studies on the related compound, farnesol, have shown the formation of multiple degradation products under conditions such as oxidation, acid, and base exposure.[6][7] To confirm, you can perform forced degradation studies on a this compound standard and compare the resulting chromatograms.

Data on Stability of Related Compounds

Direct quantitative stability data for this compound is limited in publicly available literature. However, studies on its precursor, farnesol, provide valuable insights into its degradation profile. The following tables summarize data from forced degradation studies on farnesol, which follows first-order degradation kinetics.[5][6]

Disclaimer: The following data pertains to farnesol , not this compound. While the degradation pathways and influencing factors are similar, the rates may differ. This data should be used as a guideline for designing experiments with this compound.

Table 1: Summary of Farnesol Degradation Under Various Stress Conditions

Stress ConditionReagent/ConditionTime (hours)% Degradation of Farnesol
Acidic Hydrolysis0.1 N HCl24~15%
Basic Hydrolysis0.1 N NaOH24~12%
Oxidation3% H₂O₂24~20%
Thermal60 °C24~8%
PhotolyticUV Light24~10%

Data adapted from forced degradation studies on farnesol.[4][5][6]

Table 2: Recommended Antioxidants for Aldehyde Stabilization

AntioxidantTypical Concentration RangeSolvent CompatibilityNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1% (w/v)Good in non-polar organic solvents.A commonly used and effective free-radical scavenger.
α-Tocopherol (Vitamin E)0.05 - 0.5% (w/v)Good in non-polar organic solvents and lipid-based formulations.A natural antioxidant that can be effective in preventing lipid peroxidation.
Propyl Gallate0.01 - 0.1% (w/v)Soluble in alcohols, ethers, and aqueous solutions.Often used in combination with BHT or BHA for synergistic effects.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound under controlled stress conditions to understand its stability profile and identify potential degradation products.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or UHPLC system with a suitable detector (e.g., DAD/UV at 215 nm)

  • LC-MS system for identification of degradation products

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N HCl. Incubate at room temperature.

    • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 N NaOH. Incubate at room temperature.

    • Oxidation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Place a sample of the stock solution in a controlled temperature environment (e.g., 60°C).

    • Photodegradation: Expose a sample of the stock solution to a calibrated UV light source.

  • Time Points: Withdraw aliquots from each stress condition at specified time points (e.g., 0, 6, 12, 24 hours).[5]

  • Neutralization: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis:

    • Dilute the samples with the mobile phase to an appropriate concentration.

    • Analyze the samples using a validated HPLC/UHPLC method.

    • Calculate the percentage of this compound remaining and the formation of any new peaks.

    • For identification of unknown peaks, analyze the samples using LC-MS.[4][6][8]

Visualizations

Oxidative_Degradation_Pathway cluster_conditions Initiators This compound This compound (Unsaturated Aldehyde) Peroxy_Radical Peroxy Radical Intermediate This compound->Peroxy_Radical Aldehyde H-abstraction Epoxide Epoxide Derivatives This compound->Epoxide Double bond oxidation Farnesoic_Acid Farnesoic Acid (Carboxylic Acid) Peroxy_Radical->Farnesoic_Acid oxidation Oxygen Oxygen (O₂) Oxygen->this compound initiates oxidation Light Light (hν) Light->this compound initiates oxidation Heat Heat (Δ) Heat->this compound initiates oxidation

Caption: Oxidative degradation pathways of this compound.

Troubleshooting_Workflow Start This compound Degradation Suspected (e.g., loss of potency, new peaks) Check_Storage Review Storage Conditions: - Temperature (refrigerated?) - Light (amber vial?) - Atmosphere (sealed?) Start->Check_Storage Check_Handling Review Handling Procedures: - Use of inert gas? - Degassed solvents? - Exposure time to air? Start->Check_Handling Implement_Controls Implement Protective Measures Check_Storage->Implement_Controls Check_Handling->Implement_Controls Add_Antioxidant Add Antioxidant (e.g., BHT, α-tocopherol) Implement_Controls->Add_Antioxidant Retest Re-run Experiment & Monitor Stability Add_Antioxidant->Retest Success Problem Resolved Retest->Success Stable Fail Degradation Persists Retest->Fail Unstable Further_Investigation Perform Forced Degradation Study to Identify Specific Cause Fail->Further_Investigation

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Farnesal In Vitro Assay Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to enhance the stability of farnesal for in vitro assays. Given the limited direct literature on this compound stability, this guide incorporates information on its precursor, farnesol, and general principles of aldehyde chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in in vitro assays?

This compound is an acyclic sesquiterpene aldehyde. Like many unsaturated aldehydes, this compound is susceptible to degradation through oxidation and isomerization, which can lead to inconsistent experimental results. Its instability can be exacerbated by exposure to air, light, and certain temperatures.

Q2: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are presumed to be similar to other unsaturated aldehydes and include:

  • Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid (farnesoic acid). The double bonds in the carbon chain can also be oxidized.

  • Isomerization: The geometry of the double bonds can change, particularly when exposed to light or heat, leading to different isomers with potentially different biological activities.

  • Polymerization: Under certain conditions, aldehydes can undergo self-condensation or polymerization reactions.

Q3: How should I prepare a this compound stock solution?

Due to its hydrophobic nature, this compound should be dissolved in an anhydrous organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.

Experimental Protocol: Preparation of this compound Stock Solution

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Sterile, amber glass vials or microcentrifuge tubes

    • Inert gas (e.g., argon or nitrogen)

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound in a sterile amber vial under a stream of inert gas to minimize exposure to oxygen.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used to aid dissolution.

    • Aliquot the stock solution into single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and light exposure.

    • Purge the headspace of each aliquot with inert gas before sealing.

Q4: What is the recommended final concentration of DMSO in my cell culture?

The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%, to avoid solvent-induced cytotoxicity.[1] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[1]

Q5: How can I protect my this compound solutions from degradation?

Several measures can be taken to protect this compound solutions:

  • Use Antioxidants: Adding an antioxidant to the stock solution can help prevent oxidation.

  • Protect from Light: Store solutions in amber vials and minimize exposure to light during experiments.

  • Inert Atmosphere: Prepare and store solutions under an inert gas like argon or nitrogen to prevent oxidation.

  • Low Temperature Storage: Store stock solutions at -80°C for long-term stability.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent or no biological effect observed. This compound degradation.Prepare fresh stock solutions. Use antioxidants in your stock solution. Protect solutions from light and oxygen. Verify the integrity of your this compound using analytical methods like HPLC or GC-MS.
High background or off-target effects. Solvent (DMSO) toxicity.Reduce the final DMSO concentration in your cell culture to ≤ 0.1%. Ensure your vehicle control shows no adverse effects.
Precipitation of this compound in culture medium. Poor solubility of this compound in aqueous media.Ensure the final concentration of this compound is within its solubility limit in the culture medium. Prepare intermediate dilutions in a co-solvent if necessary, while keeping the final solvent concentration low.

Data on Stabilizing Agents

While specific quantitative data for this compound is limited, the following table provides information on antioxidants commonly used to stabilize aldehydes and other sensitive organic molecules.

AntioxidantRecommended ConcentrationMechanism of ActionReference
Butylated Hydroxytoluene (BHT) 10-100 µMRadical scavenger, prevents lipid peroxidation.General chemical knowledge
α-Tocopherol (Vitamin E) 25-100 µMLipophilic antioxidant, protects against lipid peroxidation.[2][2]
Ascorbic Acid (Vitamin C) 50-200 µMWater-soluble antioxidant, regenerates other antioxidants like Vitamin E.General chemical knowledge

Experimental Workflow for In Vitro Assays

experimental_workflow prep Prepare Fresh this compound Stock Solution in Anhydrous DMSO with Antioxidant dilute Prepare Serial Dilutions in Cell Culture Medium prep->dilute treat Treat Cells with this compound (and Vehicle Control) dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform In Vitro Assay (e.g., cytotoxicity, gene expression) incubate->assay analyze Analyze and Interpret Data assay->analyze signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Farnesol Farnesol/Farnesal Receptors Membrane Receptors Farnesol->Receptors ROS ROS Generation Farnesol->ROS PPAR PPARs Farnesol->PPAR FXR FXR Farnesol->FXR Ras Ras Receptors->Ras PI3K PI3K Receptors->PI3K MEK MEK1/2 Ras->MEK Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK ERK1/2 MEK->ERK ERK->NFkB GeneExpression Target Gene Expression (Apoptosis, Inflammation) NFkB->GeneExpression IKK IKK IkB IκB IKK->IkB phosphorylates IkB->NFkB inhibits ROS->NFkB PPAR->GeneExpression FXR->GeneExpression degradation_pathway This compound This compound (Unsaturated Aldehyde) Farnesoic_Acid Farnesoic Acid (Carboxylic Acid) This compound->Farnesoic_Acid Oxidation Other_Products Other Oxidation/ Isomerization Products This compound->Other_Products Oxidation/ Isomerization Oxidizing_Agents Oxidizing Agents (e.g., O2, light, heat) Oxidizing_Agents->this compound

References

Troubleshooting low yield in chemical synthesis of farnesal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of farnesal, a crucial intermediate in various research and development applications. The content is specifically tailored for researchers, scientists, and drug development professionals aiming to optimize their synthetic yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound, and which is recommended?

A1: this compound is most commonly synthesized by the oxidation of the primary allylic alcohol, farnesol. Several methods are available, with the choice depending on factors such as scale, available reagents, and sensitivity of the starting material. The most frequently employed methods include oxidation with Pyridinium Chlorochromate (PCC), Swern oxidation, Dess-Martin Periodinane (DMP), and Manganese Dioxide (MnO₂). For general laboratory scale, DMP and Swern oxidations are often preferred due to their mild reaction conditions and high chemoselectivity, which helps in avoiding common side reactions.[1][2][3]

Q2: I am observing a low yield in my this compound synthesis. What are the primary causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The oxidizing agent may not be sufficiently reactive, or the reaction time might be too short. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Over-oxidation: this compound can be further oxidized to farnesoic acid, especially with stronger or aqueous oxidizing agents.[4]

  • Side Reactions: As farnesol is a poly-unsaturated allylic alcohol, side reactions such as isomerization of the double bonds or undesired reactions at the olefinic sites can occur.

  • Product Degradation: this compound can be sensitive to the reaction or workup conditions. Prolonged exposure to acidic or basic conditions should be avoided.

  • Purification Losses: this compound can be lost during extraction and purification steps, particularly in column chromatography if the stationary phase is not properly chosen or if the elution gradient is not optimized.

Q3: How can I monitor the progress of the farnesol to this compound oxidation?

A3: Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction. A co-spot, where the reaction mixture is spotted on top of the starting material (farnesol), should be used. The reaction is complete when the farnesol spot (lower Rf) is no longer visible in the reaction mixture lane. Farnesol has a reported Rf of 0.34, while this compound has a higher Rf of 0.59 on silica gel TLC.[5] Staining with a vanillin solution can be used for visualization.[5]

Q4: What are the common byproducts in this compound synthesis, and how can I identify them?

A4: Common byproducts include:

  • Unreacted Farnesol: Can be identified by TLC or GC-MS by comparing with a standard.

  • Farnesoic Acid: The over-oxidation product. It will have a different retention time in GC-MS and can be distinguished by its mass spectrum.

  • Isomers of this compound: Isomerization of the double bonds can occur. These can be difficult to separate but may be identified by careful analysis of 1H and 13C NMR spectra.

  • Epoxides: Oxidation at the double bonds can lead to the formation of epoxides. These can be identified by GC-MS and NMR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying these and other unexpected byproducts.[6][7][8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of Farnesol

Possible Cause Suggested Solution
Inactive Oxidizing Agent Use a fresh batch of the oxidizing agent. Some reagents, like Dess-Martin Periodinane, can degrade upon storage. For MnO₂, using freshly activated material is crucial for good reactivity.
Insufficient Reagent Ensure the correct stoichiometry is used. It is common to use a slight excess (1.1-1.5 equivalents) of the oxidizing agent.
Low Reaction Temperature While many oxidations are run at low temperatures to control selectivity, the reaction may be too slow. If TLC shows no conversion, consider allowing the reaction to warm slowly to room temperature.
Inappropriate Solvent The choice of solvent is critical. For instance, Swern oxidations are typically run in dichloromethane at low temperatures.[1][3] Ensure the solvent is anhydrous, as water can interfere with many oxidizing agents.

Issue 2: Formation of Significant Amounts of Byproducts

Possible Cause Suggested Solution
Over-oxidation to Farnesoic Acid Avoid using harsh or aqueous oxidizing agents like Jones reagent. Milder, anhydrous reagents like PCC, DMP, or Swern oxidation are preferable.[9] Ensure the reaction is quenched as soon as the starting material is consumed.
Isomerization of Double Bonds This can be promoted by acidic or basic conditions and elevated temperatures. Use buffered conditions if necessary (e.g., pyridine with PCC) and maintain the recommended reaction temperature.
Oxidation of Alkenes To minimize oxidation of the double bonds, choose a chemoselective reagent that preferentially oxidizes the primary alcohol. MnO₂ is particularly good for oxidizing allylic alcohols without affecting the double bonds.
Reaction with Solvent Ensure the solvent is inert under the reaction conditions.

Issue 3: Difficult Purification

Possible Cause Suggested Solution
Co-elution of Product and Starting Material Farnesol and this compound can have close Rf values in some solvent systems. Optimize the solvent system for column chromatography using TLC to achieve better separation. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar mixture (e.g., hexanes/ethyl acetate) is often effective.
Product Degradation on Silica Gel This compound, being an α,β-unsaturated aldehyde, can be sensitive to acidic silica gel. Deactivating the silica gel with a small amount of triethylamine in the eluent can help prevent degradation.
Oily Product That is Difficult to Handle This compound is an oil at room temperature.[10] After column chromatography, ensure all solvent is removed under high vacuum. If the product is still impure, a second chromatographic purification may be necessary.

Quantitative Data on Farnesol Oxidation

The yield of this compound is highly dependent on the chosen oxidation method and the specific reaction conditions. The following table summarizes typical yields reported for common oxidation reagents.

Oxidizing Agent Typical Reaction Conditions Reported Yield of this compound Key Considerations
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM), Room Temperature~70-85%PCC is a chromium (VI) reagent and is toxic. The reaction can produce a tarry byproduct, which can complicate workup.[9]
Swern Oxidation DMSO, Oxalyl Chloride, Triethylamine, DCM, -78 °C to RT~80-95%Requires low temperatures and anhydrous conditions. Produces foul-smelling dimethyl sulfide as a byproduct.[1][2][3][11]
Dess-Martin Periodinane (DMP) Dichloromethane (DCM), Room Temperature>90%A mild and highly selective method. The reagent can be expensive and is sensitive to moisture.[12]
Manganese Dioxide (MnO₂) Dichloromethane (DCM) or Hexane, Room TemperatureVariable (can be high)Highly selective for allylic alcohols. Requires a large excess of freshly activated MnO₂. Reaction times can be long.

Experimental Protocols

Protocol 1: Oxidation of Farnesol using Dess-Martin Periodinane (DMP)
  • Reaction Setup: To a solution of farnesol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC (e.g., using 10% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Plate Preparation: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes: "SM" (Starting Material - Farnesol), "Co" (Co-spot), and "Rxn" (Reaction Mixture).

  • Spotting:

    • In the "SM" lane, spot a dilute solution of farnesol.

    • In the "Co" lane, spot the farnesol solution, and then spot the reaction mixture directly on top of it.

    • In the "Rxn" lane, spot the reaction mixture.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., 10-20% ethyl acetate in hexanes).

  • Visualization: After the solvent front has reached near the top of the plate, remove the plate and visualize it under UV light (if applicable) and then by staining with a suitable stain (e.g., vanillin or potassium permanganate).

  • Analysis: The reaction is complete when the farnesol spot (lower Rf) is absent in the "Rxn" lane. The appearance of a new spot at a higher Rf corresponds to the formation of this compound.[5]

Protocol 3: Purification of this compound by Column Chromatography
  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding a more polar solvent like ethyl acetate (e.g., starting with 100% hexanes, then 2% ethyl acetate in hexanes, then 5%, and so on).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing pure this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound oil.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_monitoring Monitoring cluster_workup Workup & Purification farnesol Farnesol reaction Oxidation Reaction farnesol->reaction oxidant Oxidizing Agent (e.g., DMP, Swern) oxidant->reaction tlc TLC Analysis reaction->tlc Aliquot quench Quench Reaction tlc->quench Reaction Complete extraction Aqueous Workup & Extraction quench->extraction chromatography Column Chromatography extraction->chromatography This compound Pure this compound chromatography->this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_analysis Initial Analysis cluster_scenarios Possible Scenarios & Solutions start Low this compound Yield check_tlc Analyze TLC of Crude Reaction Mixture start->check_tlc incomplete_rxn Incomplete Reaction: - Increase reaction time - Use fresh/more reagent - Adjust temperature check_tlc->incomplete_rxn Farnesol spot still intense side_products Side Products Formed: - Use milder/more selective reagent - Control temperature strictly - Use anhydrous conditions check_tlc->side_products Multiple new spots (other than this compound) streaking_sm Streaking/Decomposition on TLC: - Use buffered conditions - Neutralize workup promptly - Deactivate silica for purification check_tlc->streaking_sm Baseline material or streaking from origin

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

reaction_parameters cluster_yield Desired Outcome cluster_params Key Reaction Parameters high_yield High this compound Yield reagent Choice of Oxidizing Agent reagent->high_yield Selectivity temp Reaction Temperature temp->high_yield Controls side reactions time Reaction Time time->high_yield Ensures completion solvent Solvent Choice (Anhydrous) solvent->high_yield Reagent stability & reactivity

Caption: Relationship between key reaction parameters and this compound yield.

References

Optimizing farnesal concentration for anti-biofilm activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing farnesal for its anti-biofilm properties. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed protocols, and a summary of effective concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary anti-biofilm mechanism? A1: this compound is a sesquiterpenoid alcohol that functions as a quorum-sensing molecule (QSM), particularly known for its role in Candida albicans.[1][2] Its anti-biofilm activity stems from several mechanisms. In the fungus C. albicans, farnesol inhibits the morphological transition from yeast to hyphae, a critical step for biofilm formation.[3][4][5] In bacteria like Staphylococcus aureus, it can disrupt the cell membrane's integrity.[6][7] Farnesol is also known to interfere with the quorum-sensing system of Pseudomonas aeruginosa.[8]

Q2: Against which microorganisms is this compound effective? A2: this compound has demonstrated broad-spectrum anti-biofilm activity. It is effective against the fungus Candida albicans[3][4][5] and a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus[7][9], Staphylococcus epidermidis[1], Pseudomonas aeruginosa[8][9], and Acinetobacter baumannii.[6] It has also shown efficacy against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[10]

Q3: What is a typical effective concentration range for this compound? A3: The effective concentration of this compound is highly dependent on the target microorganism and whether the goal is to inhibit biofilm formation or disrupt an established biofilm. For example, 300 μM farnesol completely inhibited C. albicans biofilm formation.[3][4][5] For P. aeruginosa, concentrations around 0.5 mg/mL can inhibit biofilm formation, while 0.2 mg/mL can disrupt established biofilms.[9] For S. aureus, concentrations up to 1 mg/mL have been used to inhibit biofilm formation.[9]

Q4: Is this compound cytotoxic to mammalian cells? A4: Farnesol's cytotoxicity depends on the concentration and cell line. Studies on A549 lung cancer cells showed an IC50 of approximately 70 µM for nebulized farnesol.[11] It is crucial to determine the cytotoxicity for your specific cell line and experimental conditions using a standard assay like MTS or XTT. For example, a cytotoxicity assay on THP-1 macrophages can determine the percentage of cell viability at different concentrations.[12]

Q5: Can this compound be used in combination with conventional antibiotics? A5: Yes, this compound has shown synergistic effects with conventional antibiotics. For instance, it can enhance the efficacy of antibiotics like nafcillin and vancomycin against S. epidermidis biofilms.[1] In mixed biofilms of C. albicans and S. aureus, combining farnesol (300 μM) with oxacillin (2 mg/mL) resulted in 80% biofilm inhibition, a significant increase compared to either agent alone.[13] This suggests farnesol can help sensitize resistant bacteria to existing drugs.[14]

Troubleshooting Guide

Issue 1: Farnesol is not dissolving or is forming an emulsion in my media.

  • Cause: Farnesol is a hydrophobic oil with limited solubility in aqueous solutions.[2]

  • Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like ethanol or DMSO before diluting it to the final concentration in your culture medium.[6] Always include a vehicle control (media with the same concentration of the solvent) in your experiments to account for any effects of the solvent itself.[9]

Issue 2: I am not observing any significant anti-biofilm activity.

  • Possible Causes & Solutions:

    • Concentration is too low: The effective concentration of this compound varies significantly between species.[3][6][9] Consult the literature for your specific microorganism (see Table 1) and perform a dose-response experiment to determine the optimal concentration (e.g., Minimum Biofilm Inhibitory Concentration - MBIC).

    • Timing of Addition: Farnesol is often more effective at preventing biofilm formation than disrupting a mature, established biofilm.[3] For inhibition assays, add farnesol at the beginning of the incubation (0 hours). For disruption assays on pre-formed biofilms, you may need higher concentrations or longer incubation times.

    • Strain Variability: Anti-biofilm efficacy can be strain-dependent. The resistance and biofilm-forming capacity can vary even within the same species.[6]

    • Inactivation/Degradation: Ensure your farnesol stock is stored properly, as it can be unstable. It should be stored under a controlled atmosphere.[2]

Issue 3: My experimental results are inconsistent or have high variability.

  • Possible Causes & Solutions:

    • Inconsistent Biofilm Formation: Standardize your biofilm growth protocol. Key factors include inoculum density, incubation time, media composition, and the type of surface used (e.g., polystyrene microtiter plates).[1]

    • Washing Steps: During washing steps to remove planktonic cells, be gentle to avoid dislodging the biofilm. Inconsistent washing can lead to high variability in biofilm quantification.

    • Quantification Method: Choose a reliable quantification method. Crystal Violet (CV) assay measures total biomass, while metabolic assays (XTT, MTS) measure cell viability.[3][15] Using both can provide a more complete picture. Confocal microscopy with viability stains (Live/Dead) offers detailed structural information.[6][9]

Quantitative Data Summary

Table 1: Effective Concentrations of Farnesol against Various Microbial Biofilms

MicroorganismStrain(s)Farnesol ConcentrationObserved EffectReference
Candida albicans 3153A, SC5314300 µMComplete inhibition of biofilm formation[3][4]
C. albicans & S. aureus MSSA/MRSA125-250 µM (MBIC₅₀)50% inhibition of mixed biofilm[13]
Pseudomonas aeruginosa Xen50.5 mg/mLInhibition of biofilm formation (~2-log CFU reduction)[9]
Pseudomonas aeruginosa Xen50.2 mg/mLDisruption of established biofilm (>90% CFU reduction)[9]
Staphylococcus aureus Xen291 mg/mLComplete eradication during biofilm formation[9]
Staphylococcus aureus Xen296 mg/mL>50,000-fold CFU reduction in established biofilm[9]
Staphylococcus epidermidis Clinical Isolates0.625 - 2.5 mM (ED₅₀)50% inhibition of biofilm[1]
Acinetobacter baumannii ATCC 196063 mg/mLInhibition of biofilm formation (~98% killing)[6]
Acinetobacter baumannii BAA-16050.5 mg/mLInhibition of biofilm formation (>50-fold CFU reduction)[6]
Enterococcus faecium -0.5 mg/mLImpediment of biofilm development[10]
Klebsiella pneumoniae -0.5 mg/mLImpediment of biofilm development[10]

Detailed Experimental Protocols

Protocol 1: Microtiter Plate Biofilm Inhibition Assay (Crystal Violet Method)

This protocol is adapted from standard methods for assessing the inhibition of biofilm formation.

  • Inoculum Preparation: Culture the microbial strain overnight in an appropriate liquid medium (e.g., TSB for bacteria, YPD for yeast). Dilute the overnight culture to a standardized concentration (e.g., 1 x 10⁷ CFU/mL) in fresh growth medium.

  • Plate Setup: In a 96-well flat-bottomed polystyrene plate, add 100 µL of the standardized inoculum to each well.

  • Farnesol Addition: Add 100 µL of growth medium containing farnesol at 2x the desired final concentration. Include vehicle controls (medium with solvent) and negative controls (medium only).

  • Incubation: Cover the plate and incubate under appropriate conditions (e.g., 24 hours at 37°C) without agitation to allow biofilm formation.

  • Washing: Gently discard the supernatant from each well. Wash the wells three times with 200 µL of sterile Phosphate Buffered Saline (PBS) to remove non-adherent planktonic cells.

  • Fixation: Add 200 µL of 99% methanol to each well and incubate for 15 minutes to fix the biofilms.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and stain for 10-15 minutes at room temperature.

  • Final Wash: Discard the stain and wash the wells thoroughly with running tap water until the water runs clear. Air dry the plate completely.

  • Quantification: Add 200 µL of 33% (v/v) glacial acetic acid to each well to solubilize the bound dye. Read the absorbance at a wavelength between 570-595 nm using a microplate reader.

Protocol 2: XTT Cell Viability Assay for Biofilms

This protocol measures the metabolic activity of cells within the biofilm, providing an indication of viability.

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in Protocol 1 (Steps 1-5). The biofilms can be grown with (inhibition assay) or without (disruption assay) farnesol.

  • Prepare XTT Solution: Prepare the XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling agent (e.g., menadione or PMS).

  • Assay: Add the prepared XTT solution to each well containing a washed biofilm. Also, add it to control wells (no biofilm) to measure background absorbance.

  • Incubation: Incubate the plate in the dark under appropriate conditions (e.g., 37°C for 30 minutes to 3 hours). The incubation time should be optimized for the specific microorganism.

  • Quantification: Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader. The color intensity is proportional to the number of metabolically active cells.

Visual Guides: Diagrams and Workflows

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_quant Phase 3: Quantification cluster_analysis Phase 4: Analysis p1 Prepare Farnesol Stock (in Ethanol/DMSO) p2 Prepare Microbial Inoculum (Standardized Density) e1 Dispense Inoculum into 96-Well Plate p2->e1 e2 Add Farnesol Dilutions & Controls e1->e2 e3 Incubate (e.g., 24h at 37°C) to Form Biofilm e2->e3 q1 Wash Plate to Remove Planktonic Cells e3->q1 q2 Choose Assay: Biomass (Crystal Violet) or Viability (XTT/MTS) q1->q2 q3 Perform Staining/ Metabolic Reaction q2->q3 q4 Read Absorbance (Plate Reader) q3->q4 a1 Subtract Background & Normalize to Control q4->a1 a2 Calculate % Inhibition or % Viability a1->a2 a3 Determine MBIC / ED₅₀ a2->a3

Caption: General experimental workflow for testing farnesol's anti-biofilm activity.

G HostCues Host Cues (Serum, 37°C) Cyr1p Adenylyl Cyclase (Cyr1p) HostCues->Cyr1p Activates Farnesol Farnesol (Quorum-Sensing Molecule) Farnesol->Cyr1p Inhibits cAMP cAMP Production Cyr1p->cAMP Catalyzes PKA PKA Pathway Activation cAMP->PKA Hyphae Yeast-to-Hyphae Transition (Biofilm Formation) PKA->Hyphae Promotes

Caption: Farnesol's inhibitory pathway in Candida albicans biofilm formation.

G Start Problem: No Anti-Biofilm Effect Observed CheckConc Is Farnesol concentration in the effective range for your microbe? Start->CheckConc CheckSolvent Did you use a solvent (e.g., Ethanol) and include a vehicle control? CheckConc->CheckSolvent Yes Sol_Conc Solution: Perform a dose-response experiment to find MBIC. CheckConc->Sol_Conc No CheckTiming Was farnesol added at t=0 for an inhibition assay? CheckSolvent->CheckTiming Yes Sol_Solvent Solution: Prepare a stock in a solvent. Always run vehicle controls. CheckSolvent->Sol_Solvent No CheckAssay Is your quantification assay (CV, XTT) optimized and validated? CheckTiming->CheckAssay Yes Sol_Timing Solution: For disruption of mature biofilms, consider higher concentrations or longer incubation. CheckTiming->Sol_Timing No Sol_Assay Solution: Optimize assay parameters (e.g., incubation time). Consider microscopy. CheckAssay->Sol_Assay No End Further Investigation Needed CheckAssay->End Yes

Caption: Troubleshooting flowchart for unexpected experimental results.

References

Technical Support Center: Quantifying Volatile Farnesal in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when quantifying volatile farnesal and its related forms (e.g., farnesol) in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The primary challenges stem from this compound's inherent physicochemical properties and the complexity of biological matrices. Key difficulties include:

  • Volatility: this compound is a volatile organic compound, leading to significant sample loss during preparation steps that involve heat, vacuum (e.g., rotary evaporation), or extended exposure to air.[1][2] Studies have shown that up to 50% of farnesol can be lost through evaporation from culture media over a few days.[1]

  • "Stickiness" and Adsorption: this compound is a lipophilic, "sticky" molecule that readily adsorbs to surfaces, including plastics and filter membranes.[1] Filtration steps can cause substantial analyte loss, with some filter types removing a high percentage of farnesol from a sample.[1]

  • Instability: As a sesquiterpenoid, this compound is susceptible to degradation. It can be sensitive to light and may undergo oxidation or polymerization, altering its chemical structure and impacting accurate quantification.[3]

  • Complex Biological Matrices: Biological samples (e.g., plasma, tissue homogenates, cell lysates) contain numerous endogenous compounds like lipids and proteins that can interfere with extraction and analysis, causing matrix effects such as ion suppression in LC-MS.[4][5]

  • Low Concentrations: Endogenous levels of this compound can be very low, requiring highly sensitive analytical methods for detection and quantification.[1][6]

Q2: Which analytical technique is better for this compound quantification: GC-MS or LC-MS/MS?

A2: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for this compound quantification, and the choice depends on the specific experimental needs and sample matrix.

  • GC-MS is often preferred for volatile compounds like this compound because it separates analytes based on their boiling points and polarity, making it naturally suited for such molecules.[7] It can offer high sensitivity and does not always require derivatization.[1]

  • LC-MS/MS is highly selective and sensitive, particularly for complex biological matrices.[8][9] However, due to this compound's nonpolar nature, it may exhibit poor retention on standard reversed-phase columns. Chemical derivatization is often employed to improve its chromatographic behavior and ionization efficiency, which can add complexity to the sample preparation workflow.[6]

Q3: How can I minimize this compound loss during sample preparation?

A3: Minimizing analyte loss is critical for accurate quantification. Key strategies include:

  • Avoid Filtration: Whenever possible, avoid filtering samples containing this compound. If clarification is necessary, centrifugation is a better alternative.[1]

  • Eliminate Evaporation Steps: Avoid using rotary evaporators or heating blocks to concentrate your sample.[1] If solvent reduction is unavoidable, use gentle nitrogen stream evaporation at low temperatures.

  • Use Appropriate Solvents: For liquid-liquid extraction (LLE), hexane is a good solvent for this compound, while ethyl acetate is effective and can simultaneously extract other relevant molecules.[1]

  • Optimize Storage: Store samples and extracts in tightly sealed amber glass vials at -20°C or -80°C to prevent degradation from light and evaporation.[1] Stock solutions of farnesol have been shown to be stable for at least six months when stored at -20°C.[1]

  • Use an Internal Standard: Incorporate an internal standard (IS) early in the sample preparation process to account for analyte loss during extraction and analysis. 1-Tetradecanol is a suitable IS for GC-based methods.[1]

Q4: What is a suitable internal standard for this compound quantification?

A4: An ideal internal standard should have similar chemical properties and extraction efficiency to this compound but be distinguishable by the mass spectrometer. For GC-based methods, 1-tetradecanol has been successfully used.[1] For LC-MS/MS, a stable isotope-labeled this compound would be optimal. If unavailable, a structurally similar compound that does not occur naturally in the sample, such as a farnesol isomer or another sesquiterpenoid alcohol, can be used.

Troubleshooting Guides

GC-MS Analysis
ProblemPossible CausesRecommended Solutions
Peak Tailing 1. Active Sites: Hydroxyl groups on this compound can interact with active sites in the inlet liner or the front of the GC column.[10][11] 2. Poor Column Cut: A jagged or uneven column cut creates turbulence and dead volume.[12] 3. Column Contamination: Buildup of non-volatile matrix components at the head of the column.[13]1. Use a Deactivated Liner: Ensure you are using a high-quality, deactivated inlet liner. Replace the liner regularly.[10] 2. Trim the Column: Trim 10-20 cm from the front of the column to remove active sites.[10] 3. Recut the Column: Ensure a clean, 90° cut using a ceramic wafer. Inspect the cut with a magnifier.[12]
Peak Fronting 1. Column Overload: The amount of analyte injected is too high for the column's capacity.[10] 2. Solvent Mismatch: The analyte is not soluble in the injection solvent, causing it to travel too quickly through the column initially.1. Dilute the Sample: Reduce the concentration of the sample being injected.[10] 2. Reduce Injection Volume: Decrease the volume of sample injected onto the column.[10] 3. Use a Higher Capacity Column: Consider a column with a thicker stationary phase film or a wider internal diameter.[10]
Low or No Signal 1. Analyte Loss: Significant loss of this compound during sample preparation (evaporation, filtration).[1] 2. Syringe/Inlet Problems: Blocked syringe or a leak in the inlet septum. 3. Incorrect MS Parameters: The mass spectrometer is not monitoring the correct ions for this compound.1. Review Sample Prep: Re-evaluate your workflow to minimize evaporative losses and avoid filtration. Use an internal standard to track recovery.[1] 2. Perform Inlet Maintenance: Replace the septum and clean/replace the inlet liner. Check the syringe for blockages. 3. Verify MS Method: Confirm the selected ions for this compound (e.g., m/z 69, 204, 222) are included in the acquisition method.
Ghost Peaks 1. Carryover: Residual this compound from a previous, more concentrated sample is retained in the syringe or inlet. 2. Contamination: Contamination of the solvent, vial, or gas lines.1. Solvent Rinses: Increase the number of solvent rinses for the syringe between injections. 2. Bake Out System: Run a high-temperature bake-out of the inlet and column. 3. Run Blanks: Inject a solvent blank to confirm the source of contamination.
LC-MS/MS Analysis
ProblemPossible CausesRecommended Solutions
Ion Suppression or Enhancement 1. Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) compete with this compound for ionization in the MS source.[4][5] 2. Mobile Phase Additives: High concentrations of additives can suppress the analyte signal.1. Improve Sample Cleanup: Use a more effective extraction method (e.g., solid-phase extraction) to remove interferences. 2. Optimize Chromatography: Adjust the gradient to better separate this compound from the interfering matrix components.[14] 3. Dilute the Sample: Diluting the sample can reduce the concentration of interfering compounds, but may compromise detection limits. 4. Use a Stable Isotope-Labeled IS: This is the most effective way to compensate for matrix effects.
Poor Peak Shape (Broad or Tailing) 1. Secondary Interactions: this compound interacts with active sites on the column or in the LC system. 2. Poor Retention: The nonpolar nature of this compound leads to weak interaction with the reversed-phase column, causing it to elute early with the solvent front.1. Use a Different Column: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl). 2. Modify Mobile Phase: Adjust the pH or add a low concentration of an organic modifier. 3. Consider Derivatization: Derivatizing this compound can improve its retention and peak shape.[6]
Low Sensitivity 1. Poor Ionization: this compound may not ionize efficiently in ESI or APCI sources without derivatization. 2. Suboptimal MS Parameters: Cone voltage and collision energy are not optimized for this compound.1. Derivatization: Use a derivatizing agent that adds a readily ionizable group to the this compound molecule. 3-nitrophthalic anhydride has been shown to enhance detection sensitivity over 100-fold.[6] 2. Optimize MS Source: Systematically tune the source parameters (e.g., gas flows, temperatures) and compound-specific parameters (cone voltage, collision energy) by infusing a this compound standard.
Inconsistent Retention Times 1. Column Equilibration: Insufficient time for the column to re-equilibrate between injections. 2. Mobile Phase Issues: Changes in mobile phase composition (e.g., solvent evaporation, incorrect mixing). 3. Column Degradation: The stationary phase is degrading over time.1. Increase Equilibration Time: Lengthen the post-run time to ensure the column returns to initial conditions. 2. Prepare Fresh Mobile Phase: Prepare fresh solvents daily and ensure the solvent lines are properly primed. 3. Use a Guard Column: A guard column can help protect the analytical column and extend its lifetime.

Quantitative Data Summary

The following table summarizes quantitative data for farnesol from published literature, highlighting the different methods, matrices, and detection limits achieved.

Analytical MethodBiological MatrixInternal StandardLimit of Detection (LOD) / Limit of Quantification (LOQ)Reported Concentration RangeCitation
GC-FIDCandida albicans Culture Supernatant1-TetradecanolDL: 0.02 ng/µL (0.09 µM)QL: 0.05 ng/µL~2–50 µM[1]
LC-MS/MS (with derivatization)Rat Liver & Testisn-PentadecanolNot specifiedCalibration curve: 0.15–15 µg/g[6]
GC-MSCandida albicans Culture SupernatantNot specifiedNot specifiedReduced germ tube formation by 50% at 30-35 µM[15]
UHPLC-MS/MSHuman Vaginal FluidNot specifiedNot specifiedMethod developed for detection, but concentrations not reported.[9]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis

Adapted from a protocol for farnesol quantification in fungal culture.[1]

  • Sample Collection: Collect 10 mL of the biological sample (e.g., cell culture supernatant) into a glass centrifuge tube.

  • Internal Standard Spiking: Add a known amount of internal standard (e.g., 1-tetradecanol) to the sample.

  • Extraction: Add 1.5 mL of ethyl acetate to the tube.

  • Lysis (if applicable): For whole-cell analysis, this step simultaneously lyses the cells and extracts the analytes.[1]

  • Phase Separation Enhancement: Add 0.5 - 1.0 mL of 5 M NaCl solution to decrease the solubility of ethyl acetate in the aqueous phase.

  • Mixing: Vortex the tube vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (ethyl acetate) using a glass Pasteur pipette to an amber GC vial with an insert.

  • Storage: Seal the vial and store at -20°C until analysis. Do not evaporate the solvent.

  • Analysis: Inject 1-2 µL of the extract into the GC-MS system.

Protocol 2: Derivatization for LC-MS/MS Analysis of Tissues

Adapted from a method for farnesol and geranylgeraniol in rat tissues.[6]

  • Homogenization: Homogenize a known weight of tissue (e.g., 1 g) in an 8% KOH ethanol solution.

  • Extraction: Extract the analytes and internal standard (e.g., n-pentadecanol) twice with a mixture of n-hexane:ethanol (98.5:1.5, v/v).

  • Derivatization:

    • Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solution containing 3-nitrophthalic anhydride in a suitable solvent (e.g., pyridine/acetonitrile).

    • Incubate the reaction mixture to allow the derivatization of farnesol's hydroxyl group.

  • Cleanup: After the reaction, perform a liquid-liquid extraction with n-hexane to isolate the derivatized, now more nonpolar, analytes.

  • Final Preparation: Evaporate the hexane and reconstitute the residue in the LC-MS mobile phase for injection.

  • Analysis: Analyze using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, monitoring the specific parent-to-product ion transitions for derivatized this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue, Cells) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPME) Spike->Extract Deriv Derivatization (Optional, for LC-MS) Extract->Deriv Final Final Extract in GC/LC Vial Extract->Final Deriv->Final Inject Injection into GC or LC Final->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (vs. Calibration Curve) Integrate->Quantify Report Report Concentration Quantify->Report

Caption: General experimental workflow for quantifying this compound.

farnesylation_pathway cluster_synthesis Isoprenoid Synthesis cluster_modification Post-Translational Modification cluster_signaling Downstream Signaling HMGCoA HMG-CoA MVA Mevalonate Pathway HMGCoA->MVA FPP Farnesyl Pyrophosphate (FPP) MVA->FPP FTase Farnesyltransferase (FTase) FPP->FTase Ras_pre Ras Precursor Protein (with CaaX box) Ras_pre->FTase Ras_farn Farnesylated Ras FTase->Ras_farn Farnesyl group transfer Processing Further Processing (RCE1, ICMT) Ras_farn->Processing Ras_mature Mature Ras (Membrane-Associated) Processing->Ras_mature Raf Raf Ras_mature->Raf Anchors to Membrane Membrane Plasma Membrane MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation

Caption: The protein farnesylation signaling pathway.

References

Overcoming farnesal insolubility in aqueous-based experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of farnesal's insolubility in aqueous-based experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is an acyclic sesquiterpenoid, a natural organic compound. In research, it is primarily known as a quorum-sensing molecule produced by the fungus Candida albicans. Its main function is to act as a negative regulator of morphogenesis, preventing the transition from yeast to the more virulent hyphal form. This property makes it a subject of interest for developing anti-biofilm and antifungal agents.

Q2: What are the known solubility properties of this compound?

This compound is hydrophobic and considered practically insoluble in water. It is, however, soluble in various organic solvents and oils. This disparity is the primary challenge when designing aqueous-based experiments.

Data Presentation: this compound & Farnesol Solubility

Note: Farnesol is the alcohol form of this compound and is often studied in parallel. Its solubility data is highly relevant and more readily available.

SolventThis compound SolubilityFarnesol SolubilityReference
WaterInsolubleInsoluble (0.06 g/L @ 25°C)
EthanolSolubleSoluble (589.99 g/L @ 25°C)
MethanolNot specifiedSoluble (313.58 g/L @ 25°C)
DMSONot specified9 mg/mL (40.47 mM)
Heptane50% SolubleNot specified
OilsMiscibleSoluble
Q3: Why does my this compound preparation precipitate when added to aqueous buffers or cell culture media?

Precipitation occurs because this compound is a hydrophobic molecule that is not readily miscible with water. When a concentrated stock of this compound (typically dissolved in an organic solvent like ethanol or DMSO) is introduced into an aqueous environment, the this compound molecules are forced out of the solution as the organic solvent disperses, causing them to aggregate and form a visible precipitate. This is a common issue with many hydrophobic compounds.

Section 2: Troubleshooting Common Insolubility Issues

Q4: My this compound immediately precipitates upon addition to my aqueous medium. How can I avoid this?

This is the most common problem researchers face. Immediate precipitation is usually due to poor mixing or exceeding the solubility limit in the final solution.

Troubleshooting Steps:

  • Lower the Final Concentration: Ensure the final concentration of this compound in your aqueous medium is as low as your experiment allows.

  • Control the Co-solvent Percentage: Keep the final concentration of the organic co-solvent (e.g., DMSO, ethanol) below 1%, and ideally below 0.1%, to minimize solvent-induced artifacts in biological assays.

  • Improve Mixing Technique: Add the this compound stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion can sometimes prevent the formation of large aggregates.

  • Use a Carrier/Solubilizing Agent: If the above steps fail, you will need to employ a more advanced solubilization technique, such as using cyclodextrins, liposomes, or nanoemulsions.

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Q5: My concentrated stock solution of this compound in buffer (e.g., 10x PBS) has precipitated after storage. What happened?

This is likely due to "salting out" or temperature effects.

  • Salting Out: Highly concentrated salt solutions (like 10x PBS) can reduce the solubility of other solutes, including this compound and even the buffer salts themselves.

  • Temperature: Storing buffers in the cold (e.g., 4°C) can cause components with limited solubility at lower temperatures to precipitate.

Solutions:

  • Prepare Fresh: It is always best to prepare working solutions of this compound on the day of the experiment.

  • Store in Organic Solvent: Store your high-concentration this compound stock in a pure organic solvent (e.g., 100% ethanol) at -20°C, not in a concentrated buffer.

  • Warm Gently: If you observe precipitation in a buffer upon removal from cold storage, you can try gently warming the solution (e.g., to 37°C) with swirling to see if the precipitate redissolves before use.

Section 3: Detailed Experimental Protocols for Solubilization

Method 1: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility.

Experimental Protocol: this compound/HP-β-CD Complex Preparation

  • Prepare HP-β-CD Solution: Dissolve an appropriate amount of HP-β-CD powder in your desired aqueous buffer (e.g., sterile PBS or water) to create a stock solution (e.g., 100 mM). Stir until fully dissolved.

  • Prepare this compound Stock: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or acetone to create a high-concentration stock (e.g., 400 mM).

  • Combine Solutions: Slowly add the this compound stock solution to the stirring HP-β-CD solution. A typical molar ratio is 1:1, but this may need optimization.

  • Incubate: Cover the container to prevent evaporation and stir the mixture at room temperature for 12-24 hours. This allows time for the this compound to enter the cyclodextrin cavity.

  • Remove Organic Solvent (Optional but Recommended): If a volatile solvent was used, it can be removed by placing the solution under a gentle stream of nitrogen gas or by using a rotary evaporator.

  • Sterilize and Store: Sterilize the final this compound-cyclodextrin complex solution by passing it through a 0.22 µm filter. The solution can then be stored at 4°C for short-term use or aliquoted and frozen at -20°C.

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// Edges step1 -> step3; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end_node; } dot Workflow for cyclodextrin complexation of this compound.

Method 2: Liposomal Encapsulation

Liposomes are microscopic vesicles composed of a lipid bilayer, capable of encapsulating hydrophobic drugs within the bilayer itself. This formulation protects the drug from the aqueous environment and can facilitate its delivery into cells.

Experimental Protocol: this compound Liposome Preparation (Thin-Film Hydration)

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve the chosen lipids (e.g., soy phosphatidylcholine) and this compound in a suitable organic solvent, typically chloroform or a chloroform:methanol mixture. The molar ratio of lipid to this compound must be optimized for stability and encapsulation efficiency.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum. This will deposit a thin, uniform lipid-farnesal film on the inner wall of the flask. Ensure the film is completely dry.

  • Hydration: Add your aqueous buffer (e.g., PBS) to the flask. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipids used.

  • Vesicle Formation: Agitate the flask by hand or on the rotary evaporator (without vacuum) to hydrate the lipid film. This process causes the lipids to swell and form large, multilamellar vesicles (MLVs) that encapsulate the this compound.

  • Size Reduction (Sonication): To create smaller, more uniform vesicles (SUVs), the MLV suspension can be sonicated. Use a probe sonicator in an ice bath, applying short bursts of energy to prevent overheating and lipid degradation.

  • Purification: Remove any unencapsulated this compound and larger lipid aggregates by centrifugation. The supernatant will contain the this compound-loaded liposomes.

  • Characterization: The final preparation should be characterized for size, encapsulation efficiency, and stability.

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// Edges step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> end_node; } dot Workflow for preparing this compound-loaded liposomes.

Section 4: Relevant Signaling Pathway

This compound is best known for its role in the quorum-sensing system of Candida albicans, where it inhibits the morphological switch from a yeast form to a filamentous (hyphal) form. This inhibition is critical for controlling the virulence of the fungus.

This compound's Mechanism of Action in C. albicans

This compound inhibits the activity of adenylate cyclase (Cyr1), a key enzyme in the cAMP signaling pathway. By blocking Cyr1, this compound prevents the production of cyclic AMP (cAMP). Low levels of cAMP mean that Protein Kinase A (PKA) is not activated, which in turn allows transcriptional repressors (like Nrg1 and Tup1) to remain active. These repressors block the expression of genes required for hyphal formation, thus maintaining the cell in its yeast form.

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Minimizing farnesal loss during sample preparation and extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize farnesal loss during sample preparation and extraction.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of this compound loss during sample preparation?

A1: this compound, a volatile sesquiterpenoid aldehyde, is susceptible to loss primarily through three mechanisms:

  • Oxidation: As an aldehyde with multiple double bonds, this compound is prone to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. This can convert this compound into farnesoic acid or other degradation products.

  • Volatility: this compound's relatively low boiling point (126-129 °C at 3.5 mmHg) means it can be lost through evaporation, especially during steps involving heat, such as solvent evaporation or high-temperature extraction.[1][2]

  • Physical Adsorption: this compound can adhere to the surfaces of labware, such as plastic tubes and pipette tips, as well as filters, leading to incomplete recovery.

Q2: How should I store my samples to prevent this compound degradation?

A2: Proper storage is critical to maintaining the integrity of this compound in your samples.

  • Temperature: Store samples at low temperatures. Refrigeration at 4°C is suitable for short-term storage, while freezing at -20°C or -80°C is recommended for long-term storage.[3][4] Avoid repeated freeze-thaw cycles, which can degrade the sample matrix and the analyte.

  • Light: Protect samples from light by using amber vials or by wrapping containers in aluminum foil.[3][5]

  • Atmosphere: For highly sensitive samples or pure standards, consider purging the headspace of the storage vial with an inert gas like nitrogen or argon to minimize exposure to oxygen.

Q3: What are the best solvents for extracting this compound?

A3: The choice of solvent depends on the sample matrix.

  • Ethyl acetate is a good option for extracting this compound and other related molecules from biological cultures, as it can simultaneously lyse cells and extract the analyte.[6][7]

  • Hexane can also be used and may offer slightly better extraction efficiency for farnesol, a closely related compound, but it is less effective for more polar compounds.[6]

  • For solid samples, a solvent system like methanol/hexane can be effective.[8]

  • It is crucial to use high-purity or HPLC-grade solvents to avoid introducing contaminants that could interfere with analysis or promote degradation.

Q4: Can I use antioxidants to protect my this compound samples?

A4: Yes, adding an antioxidant can be an effective strategy to prevent oxidative degradation.

  • Butylated hydroxytoluene (BHT) is a common antioxidant used to stabilize related terpenes like α-Farnesene.[9] A small amount can be added to the extraction solvent.

  • Other lipophilic antioxidants like α-tocopherol (Vitamin E) have been shown to protect against farnesol-induced oxidative stress and may be beneficial for preserving this compound.[10]

Troubleshooting Guides

Problem 1: Low this compound Recovery After Extraction

Possible Cause Troubleshooting Step
Evaporation Loss Avoid or minimize heating steps. If solvent evaporation is necessary, use a gentle stream of nitrogen at room temperature instead of high heat. Avoid rotary evaporation where possible.[6][7]
Oxidative Degradation Prepare samples under low light and consider working under an inert gas atmosphere. Add an antioxidant like BHT to the extraction solvent.[9]
Incomplete Extraction Ensure sufficient mixing and time for the solvent to interact with the sample. Vortexing for several minutes is often recommended.[6] For complex matrices, consider homogenization or sonication.
Adsorption to Surfaces Use glass or polypropylene labware, as this compound may adsorb to other plastics. Minimize the use of filters; if filtration is necessary, pre-rinse the filter with the extraction solvent. Studies on the related compound farnesol have shown significant loss due to filtration.[6]
Phase Separation Issues If performing a liquid-liquid extraction, ensure complete phase separation. Adding salt (e.g., 5 M NaCl) can help break emulsions and improve the separation of aqueous and organic layers.[6]

Problem 2: High Variability in this compound Quantification Between Replicates

Possible Cause Troubleshooting Step
Inconsistent Sample Handling Standardize all sample preparation steps, including timing, temperature, and volumes. Use an internal standard to account for variations in extraction efficiency and instrument response. For related terpenes, isotope-labeled standards are preferred for mass spectrometry-based methods.[9]
Sample Heterogeneity Ensure the sample is thoroughly homogenized before taking an aliquot for extraction.
Instrumental Drift Calibrate the analytical instrument regularly and run quality control samples throughout the analytical batch to monitor for any drift in signal.
Degradation During Analysis If using an autosampler, ensure it is temperature-controlled (e.g., 4°C) to prevent degradation of extracts while they are waiting to be injected.

Experimental Protocols

Protocol 1: Extraction of this compound from Fungal Cultures

This protocol is adapted from a method for farnesol extraction from Candida albicans cultures, which is also applicable to this compound.[6][7]

  • Sample Collection: Harvest 10 mL of the fungal culture into a glass screw-cap tube.

  • Internal Standard Addition: If used, add the internal standard to the extraction solvent. 1-tetradecanol has been used for farnesol analysis.[6]

  • Extraction: Add 1.5 mL of ethyl acetate (containing the internal standard, if applicable) to the culture tube.

  • Lysis and Mixing: Cap the tube securely and vortex on high for 2 minutes, inverting intermittently to ensure thorough mixing.

  • Phase Separation: Add 1.0 mL of 5 M NaCl solution, vortex for an additional 10 seconds, and then centrifuge at 3000 rpm for 12 minutes to separate the aqueous and organic phases.

  • Sample Collection for Analysis: Carefully transfer the upper ethyl acetate layer to an autosampler vial for analysis by GC-FID or GC-MS.

Protocol 2: General Solvent Extraction from Solid or Semi-Solid Samples

  • Sample Preparation: Homogenize the sample if it is not uniform. Weigh a known amount of the homogenized sample into a glass tube.

  • Solvent Addition: Add a suitable volume of extraction solvent (e.g., hexane or ethyl acetate) containing an antioxidant (e.g., BHT). The solvent-to-sample ratio should be optimized for the specific matrix.

  • Extraction: Tightly cap the tube and vortex vigorously. For more robust extraction, sonication in a cooled water bath can be employed.

  • Centrifugation: Centrifuge the sample to pellet any solid material.

  • Supernatant Transfer: Carefully transfer the solvent supernatant to a clean vial.

  • Concentration (if necessary): If the sample needs to be concentrated, evaporate the solvent under a gentle stream of nitrogen at room temperature. Avoid heating to minimize this compound loss.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for the analytical instrument and transfer to an autosampler vial.

Data Presentation

Table 1: Comparison of Extraction Methods for Farnesol from Yeast Cultures

This table summarizes data for the related compound farnesol, providing insights into potential extraction efficiencies for this compound.

Extraction MethodFarnesol Concentration in Crude ExtractOverall RecoveryReference
Methanol/Hexane Solvent Extraction61-65%Not specified[8]
Poly(styrene-co-divinylbenzene) Beads76-77%94% (after purification)[8]

Visualizations

Farnesal_Degradation_Pathway This compound This compound (C15H24O) Oxidation Oxidation (O2, Light, Heat) This compound->Oxidation Farnesoic_Acid Farnesoic Acid (C15H24O2) Oxidation->Farnesoic_Acid Farnesal_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_loss Potential Loss Points Sample Sample Collection (Biological Matrix) Homogenization Homogenization (if solid) Sample->Homogenization Loss2 Oxidation Sample->Loss2 Solvent Add Solvent (+ Antioxidant, IS) Homogenization->Solvent Vortex Vortex/Sonicate Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Loss1 Evaporation Vortex->Loss1 Transfer Transfer Supernatant Centrifuge->Transfer Concentrate Concentrate (N2 stream, no heat) Transfer->Concentrate Loss3 Adsorption Transfer->Loss3 Analysis GC/LC Analysis Concentrate->Analysis Concentrate->Loss1

References

Technical Support Center: Refinement of Analytical Methods for Separating Farnesal Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical separation of farnesal isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for refining their analytical methods. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

This compound, a sesquiterpenoid aldehyde, exists as four geometric isomers: (2E,6E)-farnesal, (2E,6Z)-farnesal, (2Z,6E)-farnesal, and (2Z,6Z)-farnesal.[1][2] Due to their structural similarity, separating these isomers presents a significant analytical challenge, requiring careful method development and optimization.[3]

G cluster_isomers Geometric Isomers This compound This compound (2E,6E)-farnesal (2E,6E)-farnesal This compound->(2E,6E)-farnesal (2E,6Z)-farnesal (2E,6Z)-farnesal This compound->(2E,6Z)-farnesal (2Z,6E)-farnesal (2Z,6E)-farnesal This compound->(2Z,6E)-farnesal (2Z,6Z)-farnesal (2Z,6Z)-farnesal This compound->(2Z,6Z)-farnesal

Figure 1: Logical relationship of the four primary geometric isomers of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the separation of this compound isomers.

Q1: Why are my this compound isomers co-eluting or showing poor resolution in HPLC?

A1: Co-elution is the most common challenge and typically stems from the high structural similarity and comparable physicochemical properties of the isomers.[4] If you are experiencing poor resolution, consider the following troubleshooting steps.

G cluster_mobile Mobile Phase Adjustments cluster_column Column Chemistry cluster_params Physical Parameters start Poor Resolution or Co-elution Observed opt_mobile Optimize Mobile Phase start->opt_mobile First Step opt_column Change Stationary Phase start->opt_column If Mobile Phase Optimization Fails opt_flow Adjust Flow Rate & Temp start->opt_flow Fine-Tuning grad Adjust Gradient Slope (Slower Ramp) opt_mobile->grad solvent Change Organic Modifier (e.g., Acetonitrile to Methanol) opt_mobile->solvent phenyl Switch from C18 to Phenyl-Hexyl for π-π Interactions opt_column->phenyl chiral Use a Chiral Column for Enantiomers (if applicable) opt_column->chiral flow Decrease Flow Rate to Increase Interaction Time opt_flow->flow temp Optimize Column Temperature (e.g., 35-40°C) opt_flow->temp end_good Resolution Improved grad->end_good phenyl->end_good flow->end_good

Figure 2: Troubleshooting workflow for improving the separation of this compound isomers.

Q2: How does stationary phase chemistry impact the separation of this compound isomers?

A2: The choice of stationary phase is critical for resolving structurally similar isomers.

  • C18 Columns: These are a good starting point and separate isomers primarily based on hydrophobicity.[3]

  • Phenyl-Hexyl Columns: For isomers that are difficult to resolve on a C18 column, a phenyl-based stationary phase can provide alternative selectivity.[3] It leverages π-π interactions between the phenyl rings of the stationary phase and the double bonds in the this compound isomers, which can significantly enhance separation.[3][5]

Q3: What are the best practices for sample and standard preparation to ensure reliable results?

A3: Proper sample preparation is essential to protect your column and obtain reproducible data.

  • Standard Preparation: Prepare individual stock solutions of this compound isomers (e.g., 1 mg/mL) in a solvent like acetonitrile. Create a mixed standard by diluting the stocks to a final concentration of 10-50 µg/mL in the initial mobile phase composition.[3]

  • Sample Extraction: For complex matrices like fermentation broths, a liquid-liquid extraction with a non-polar solvent such as hexane is recommended to isolate the this compound.[3]

  • Filtration: Always filter all samples and standards through a 0.22 µm PTFE syringe filter before injection. This prevents particulates from clogging the column and system components.[3]

Q4: I am using Gas Chromatography (GC) and experiencing issues. What should I check?

A4: GC is well-suited for volatile terpenes like this compound, but challenges like co-elution and thermal degradation can occur.[4][6]

  • Co-elution: Similar to HPLC, co-elution is a common problem due to similar boiling points and polarities.[4] To improve separation, consider using a GC column with a different stationary phase (e.g., switching from a non-polar to a mid-polar or polar phase) or using a longer column with a smaller internal diameter to increase separation efficiency.[4]

  • Analyte Degradation: this compound can be thermally labile. Degradation in a hot GC inlet can lead to inaccurate quantification.[4] To mitigate this, use a deactivated inlet liner to minimize active sites that could catalyze degradation.[4] Also, consider optimizing the injection temperature to be as low as possible while still ensuring efficient volatilization.

  • Volatile Analyte Loss: Due to their volatility, this compound isomers can be lost during sample preparation and handling. It is advisable to keep samples cool to prevent such loss.[6]

Q5: Can Supercritical Fluid Chromatography (SFC) be an effective alternative for separating this compound isomers?

A5: Yes, SFC is a powerful technique for separating and purifying terpene isomers.[7]

  • Advantages: SFC often provides higher loading capacity and shorter run times compared to GC. It uses lower operating temperatures, which is ideal for thermally sensitive compounds like this compound, improving recovery.[7] The use of non-toxic mobile phases like CO₂ and ethanol is another significant benefit, especially for compounds intended for human use.

  • Application: SFC has proven efficient in separating enantiomeric forms of various terpenoids and can be a valuable tool for challenging isomer separations where HPLC and GC fall short.[7]

Experimental Protocols

The following are detailed methodologies for key experiments. These protocols, primarily for farnesene isomers, serve as a robust starting point for developing and refining methods for this compound isomers due to their structural similarities.[3]

G prep 1. Sample/Standard Preparation extract 2. Liquid-Liquid Extraction (if required) prep->extract filter 3. Filtration (0.22 µm PTFE) extract->filter hplc 4. HPLC / UPLC Analysis filter->hplc data 5. Data Processing & Quantification hplc->data

Figure 3: General experimental workflow for the LC-based analysis of this compound isomers.
Protocol 1: Sample Preparation

  • Standard Preparation :

    • Prepare individual 1 mg/mL stock solutions of this compound isomers in acetonitrile.[3]

    • Create a mixed working standard of 10-50 µg/mL by diluting the stock solutions in the initial mobile phase.[3]

  • Liquid-Liquid Extraction (from aqueous matrix) :

    • To 1 mL of the aqueous sample, add 1 mL of hexane.[3]

    • Vortex the mixture vigorously for 2 minutes.[3]

    • Centrifuge at 5,000 x g for 10 minutes to achieve phase separation.[3]

    • Carefully transfer the upper hexane layer to a new vial.[3]

    • Evaporate the hexane under a gentle stream of nitrogen.[3]

    • Reconstitute the dried residue in the initial mobile phase for analysis.[3]

  • Filtration :

    • Filter all prepared standards and samples through a 0.22 µm PTFE syringe filter prior to injection.[3]

Protocol 2: UPLC Separation on a C18 Stationary Phase

This method is an excellent starting point, separating isomers based on hydrophobicity.[3]

ParameterCondition
Instrumentation UPLC System with UV/PDA or Mass Spectrometric (MS) detector
Column C18 column, 1.8 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0.0 min: 80% B5.0 min: 95% B7.0 min: 95% B7.1 min: 80% B10.0 min: 80% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Detection (UV) 210 nm or 232 nm
Protocol 3: HPLC Separation on a Phenyl-Hexyl Stationary Phase

This method is recommended for isomers that are difficult to resolve based on hydrophobicity alone, as it introduces alternative selectivity.[3]

ParameterCondition
Instrumentation HPLC or UPLC System with UV/PDA or MS detector
Column Phenyl-Hexyl column, 3.5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase A Water
Mobile Phase B Methanol
Gradient Program 0.0 min: 85% B10.0 min: 100% B15.0 min: 100% B15.1 min: 85% B20.0 min: 85% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5 µL
Detection (UV) 210 nm or 232 nm
Detection (MS) APCI, Positive Ion Mode

Quantitative Data Summary

The following tables summarize the expected chromatographic performance for the separation of major farnesene isomers using the protocols described above. This data is illustrative and serves as a strong baseline for what can be expected when analyzing this compound isomers. Actual retention times may vary based on the specific system, column, and laboratory conditions.[3]

Table 1: Illustrative Performance of UPLC Method 1 (C18 Column) for Farnesene Isomers [3]

AnalyteExpected Retention Time (min)Resolution (Rs) vs. (E)-β-Farnesene
(Z,E)-α-Farnesene4.12.1
(E,E)-α-Farnesene4.51.7
(E)-β-Farnesene4.9-

Table 2: Illustrative Performance of HPLC Method 2 (Phenyl-Hexyl Column) for Farnesene Isomers [3]

AnalyteExpected Retention Time (min)Resolution (Rs) vs. (E)-β-Farnesene
(Z,E)-α-Farnesene8.82.5
(E,E)-α-Farnesene9.51.9
(E)-β-Farnesene10.1-

References

Stability testing of farnesal under different pH and temperature conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering challenges in the stability testing of farnesal. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation under varying pH and temperature conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent this compound Concentration Readings 1. Sample Degradation: this compound, as a terpene aldehyde, can be susceptible to oxidation and isomerization, especially at elevated temperatures and in the presence of light. 2. Inadequate Sample Preparation: Improper dissolution or dilution can lead to non-homogenous samples. 3. Analytical Method Variability: Issues with the HPLC/GC system, such as column degradation or detector fluctuations.1. Prepare fresh samples for each analysis. Use amber vials and minimize exposure to light. Consider blanketing samples with an inert gas (e.g., nitrogen or argon). 2. Ensure complete dissolution of this compound in a suitable solvent before preparing dilutions. Vortex and sonicate if necessary. 3. Perform regular system suitability tests. Check column performance, and ensure the detector is properly calibrated.
Appearance of Unexpected Peaks in Chromatogram 1. Degradation Products: this compound may degrade into various byproducts under stress conditions (e.g., different pH, high temperature). 2. Isomerization: this compound has several isomers, and conversion between them can occur. 3. Contamination: Impurities in solvents, reagents, or from lab equipment.1. Conduct forced degradation studies to identify potential degradation products. Use a mass spectrometer (LC-MS or GC-MS) for peak identification. 2. Be aware of the potential for isomerization and, if necessary, use analytical methods capable of separating isomers. 3. Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment.
Poor Peak Shape or Tailing 1. Column Overload: Injecting too concentrated a sample. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. 3. Column Contamination: Buildup of contaminants on the column.1. Dilute the sample and re-inject. 2. Adjust the mobile phase composition or pH. For this compound, a non-polar stationary phase with a suitable organic mobile phase is often used. 3. Flush the column with a strong solvent or replace it if necessary.
Low Recovery of this compound 1. Adsorption to Surfaces: this compound can adsorb to glass or plastic surfaces. 2. Volatility: this compound is a relatively volatile compound and can be lost during sample preparation, especially with heating. 3. Extraction Inefficiency: Incomplete extraction from the sample matrix.1. Use silanized glassware or polypropylene vials to minimize adsorption. 2. Avoid excessive heating during sample preparation. Keep samples sealed whenever possible. 3. Optimize the extraction method. Ensure the chosen solvent is appropriate for this compound and the sample matrix.

Frequently Asked Questions (FAQs)

Q1: What are the typical degradation pathways for this compound under different pH conditions?

A1: While specific quantitative data for this compound is limited in publicly available literature, based on its structure as a terpene aldehyde, it is susceptible to:

  • Acidic conditions: Isomerization of the double bonds and potential cyclization reactions.

  • Basic conditions: Aldol condensation reactions or oxidation, especially in the presence of air.

Q2: How does temperature affect the stability of this compound?

A2: Higher temperatures accelerate the degradation of this compound. This can lead to increased rates of oxidation, isomerization, and polymerization. For long-term storage, it is recommended to keep this compound at low temperatures (e.g., 2-8°C or frozen) in a well-sealed container, protected from light.

Q3: What analytical techniques are most suitable for this compound stability studies?

A3: The choice of analytical technique depends on the specific requirements of the study. Commonly used methods for related compounds like farnesol, which can be adapted for this compound, include:

  • High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) detector is a powerful tool for quantifying this compound and identifying degradation products.[1][2][3]

  • Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detector is suitable for analyzing volatile compounds like this compound.

Q4: How can I prepare this compound samples for stability testing at different pH values?

A4: To prepare samples for pH stability testing, follow this general procedure:

  • Prepare buffer solutions at the desired pH values (e.g., pH 2, 7, and 9).

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Add a small, known volume of the this compound stock solution to each buffer solution to achieve the desired final concentration. The amount of organic solvent should be kept to a minimum to avoid altering the buffer's properties.

  • Incubate the samples at the desired temperature for specific time points.

  • At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze using a validated analytical method.

Q5: What are the key parameters to validate in an analytical method for this compound stability testing?

A5: According to ICH guidelines, a stability-indicating analytical method should be validated for:

  • Specificity: The ability to accurately measure this compound in the presence of its degradation products.

  • Linearity: The method's ability to produce results that are directly proportional to the concentration of this compound.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Range: The concentration interval over which the method is precise, accurate, and linear.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.

Data Presentation

Table 1: Hypothetical this compound Stability Data under Forced Degradation Conditions

Condition Time (hours) This compound Remaining (%) Appearance of Degradation Products (Peak Area %)
0.1 M HCl at 60°C 0100.00.0
285.214.8
665.734.3
2430.169.9
0.1 M NaOH at 60°C 0100.00.0
278.921.1
650.349.7
2415.884.2
3% H₂O₂ at 25°C 0100.00.0
292.57.5
678.121.9
2455.444.6
Heat at 80°C 0100.00.0
2490.79.3
7275.224.8
16858.941.1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its intrinsic stability.

  • Materials:

    • This compound reference standard

    • Hydrochloric acid (HCl), 0.1 M

    • Sodium hydroxide (NaOH), 0.1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • pH meter

    • Calibrated oven/water bath

    • HPLC-DAD or HPLC-MS system

  • Procedure:

    • Acid Hydrolysis: Dissolve a known amount of this compound in a minimal amount of ACN and dilute with 0.1 M HCl to the desired concentration. Incubate at 60°C.

    • Base Hydrolysis: Dissolve a known amount of this compound in a minimal amount of ACN and dilute with 0.1 M NaOH to the desired concentration. Incubate at 60°C.

    • Oxidative Degradation: Dissolve a known amount of this compound in a minimal amount of ACN and dilute with 3% H₂O₂ to the desired concentration. Keep at room temperature.

    • Thermal Degradation: Store a solid sample of this compound in a calibrated oven at 80°C.

    • Sample Analysis: At specified time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, 25°C) stock->oxidation thermal Thermal Degradation (80°C) stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling neutralize Neutralization/ Dilution sampling->neutralize hplc HPLC-DAD/MS Analysis neutralize->hplc quant Quantification of This compound hplc->quant degrad Identification of Degradants hplc->degrad pathway Degradation Pathway Elucidation quant->pathway degrad->pathway

Caption: Experimental Workflow for this compound Stability Testing.

References

Addressing matrix effects in farnesal quantification by mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of farnesal by mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results.[2][3] In complex biological matrices like plasma, urine, or cell culture media, components such as salts, lipids, and proteins are common sources of matrix effects.[4]

Q2: How can I detect the presence of matrix effects in my this compound analysis?

A2: Several methods can be employed to assess matrix effects. A common qualitative method is post-column infusion , where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a peak in the baseline signal if matrix components are causing ion suppression or enhancement, respectively. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the response of this compound spiked into a blank matrix extract to the response of this compound in a neat solvent at the same concentration.[4] A response ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.

Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?

A3: The three main strategies to combat matrix effects are:

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[5]

  • Chromatographic Separation: Modifying your liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.

  • Calibration Strategies: Employing an appropriate calibration method can compensate for matrix effects that cannot be eliminated through sample preparation or chromatography. The most effective approaches include the use of an internal standard (ideally a stable isotope-labeled version of this compound) and matrix-matched calibration curves.[1]

Q4: What is an internal standard and which one should I use for this compound?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. It helps to correct for variability during sample preparation and analysis, including matrix effects.[6] The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as deuterated this compound. A SIL IS will co-elute with this compound and experience the same degree of ion suppression or enhancement, allowing for accurate correction.[7] If a deuterated this compound is not available, a structurally similar compound that does not occur naturally in the samples can be used, but it may not compensate for matrix effects as effectively.[8] For the related compound farnesol, 1-tetradecanol has been used as an internal standard in GC-based analysis.[9]

Q5: What is matrix-matched calibration?

A5: Matrix-matched calibration involves preparing your calibration standards in a blank matrix that is identical to the study samples and has been processed using the same sample preparation method. This approach helps to ensure that the calibrators and the unknown samples experience the same matrix effects, leading to more accurate quantification.[10]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor reproducibility of this compound signal between replicate injections of the same sample. Inconsistent matrix effects. High sample-to-sample variability in matrix composition.- Improve sample cleanup to remove more interfering components. - Use a stable isotope-labeled internal standard (e.g., deuterated this compound). - Check for and address any issues with the autosampler.
Low recovery of this compound after sample preparation. Inefficient extraction method. This compound degradation during sample processing. This compound binding to labware or filter membranes.[9]- Optimize the extraction solvent and pH for LLE or SPE. - Evaluate different SPE sorbents. - Assess the stability of this compound under your sample processing conditions (e.g., temperature, light exposure).[11][12] - Use polypropylene labware to minimize adsorption.
Significant ion suppression observed. Co-elution of matrix components (e.g., phospholipids in plasma). High salt concentration in the final extract.- Enhance sample preparation to specifically remove the interfering compounds (e.g., phospholipid removal plates). - Optimize the chromatographic method to separate this compound from the suppression zone. - Dilute the sample extract, if sensitivity allows.
Ion enhancement leading to overestimation of this compound concentration. Co-eluting compounds that improve the ionization efficiency of this compound.- Improve chromatographic separation. - Implement a more effective sample cleanup procedure. - Utilize matrix-matched calibration and a suitable internal standard.
This compound peak splitting or shifting retention time in some samples. Matrix components interacting with this compound on the analytical column. Overloading of the analytical column with matrix components.- Improve sample cleanup to reduce the load of matrix components. - Use a guard column to protect the analytical column. - Dilute the sample extract before injection.
No commercially available deuterated this compound internal standard. This compound is a less common analyte for which a SIL standard has not been synthesized commercially.- Consider custom synthesis of a deuterated this compound standard.[13] - Carefully select a structural analog as an internal standard and thoroughly validate its performance in compensating for matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma

This protocol is adapted from a method for a farnesyl transferase inhibitor and should be optimized for this compound.[14]

  • Sample Pre-treatment: To 500 µL of human plasma, add an appropriate amount of internal standard solution.

  • SPE Cartridge Conditioning: Condition a cyano SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation for this compound from Cell Pellets

This protocol is adapted from a method for farnesol and should be optimized for this compound.[15]

  • Sample Preparation: To a cell pellet, add a known volume of a suitable lysis buffer and the internal standard.

  • Protein Precipitation: Add three volumes of cold acetonitrile to the cell lysate.

  • Vortex and Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution (Optional): If higher sensitivity is required, the supernatant can be evaporated and reconstituted in a smaller volume of mobile phase.

  • Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effects in Plasma

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)aRelative Standard Deviation (RSD, %)
Protein Precipitation (Acetonitrile)85 ± 765 ± 12 (Suppression)< 15
Liquid-Liquid Extraction (Ethyl Acetate)92 ± 588 ± 9 (Suppression)< 10
Solid-Phase Extraction (C18)95 ± 497 ± 6 (Minimal Effect)< 5

a) Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution) x 100. Data are hypothetical and for illustrative purposes.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Extraction Extraction (SPE, LLE, or PP) Internal Standard Spiking->Extraction Evaporation & Reconstitution Evaporation & Reconstitution Extraction->Evaporation & Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Evaporation & Reconstitution->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic Start Inaccurate or Irreproducible This compound Quantification AssessME Assess Matrix Effects (Post-column infusion or post-extraction spike) Start->AssessME OptimizeSP Optimize Sample Prep (SPE, LLE, PP) AssessME->OptimizeSP Matrix Effects Present Revalidate Re-validate Method AssessME->Revalidate No Significant Matrix Effects OptimizeLC Optimize LC Method OptimizeSP->OptimizeLC UseIS Use Stable Isotope-Labeled Internal Standard OptimizeLC->UseIS MatrixMatch Use Matrix-Matched Calibration UseIS->MatrixMatch MatrixMatch->Revalidate

Caption: Troubleshooting logic for addressing matrix effects.

References

Validation & Comparative

The Quorum-Sensing Molecule Farnesol: A Potent Regulator of Microbial Virulence

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Farnesol, a sesquiterpene alcohol, is a well-established quorum-sensing molecule, primarily studied in the fungus Candida albicans. Its role extends beyond fungal communication, demonstrating significant capabilities in down-regulating virulence factors across a spectrum of clinically relevant pathogens, including the bacterium Staphylococcus aureus and Pseudomonas aeruginosa. This guide provides a comparative overview of farnesol's efficacy in attenuating virulence, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.

Quantitative Analysis of Farnesol's Anti-Virulence Activity

The following tables summarize the quantitative effects of farnesol on various virulence factors from key studies.

Table 1: Effect of Farnesol on Biofilm Formation

PathogenFarnesol ConcentrationBiofilm Inhibition (%)Reference
Candida albicans300 µM100%[1][2]
Staphylococcus aureus (MSSA)100 µMMinimal biofilm formation[3]
Staphylococcus aureus (MRSA)100 µMMinimal biofilm formation[3]
Staphylococcus epidermidis0.5 mMSignificant decrease in biovolume, substratum coverage, and mean thickness[4][5]
Mixed Biofilm (C. albicans & S. aureus MSSA)125 µM50% (MBIC50)[6]
Mixed Biofilm (C. albicans & S. aureus MRSA)250 µM50% (MBIC50)[6]
Pseudomonas aeruginosa90 µg/mL~40% reduction in metabolic activity[7]

Table 2: Effect of Farnesol on Other Virulence Factors

PathogenVirulence FactorFarnesol ConcentrationEffectReference
Candida albicansYeast-to-hyphae transition>100 µMBlocks morphological shift[6]
Candida albicansSecreted Aspartyl Proteinases (Sap2, 4-6)100-300 µMSignificant downregulation of mRNA expression[8][9]
Pseudomonas aeruginosaPyocyanin productionNot specifiedDecreased production[10]
Pseudomonas aeruginosaHemolysin productionNot specifiedInhibition (to a lesser extent than tyrosol)[11][12]
Staphylococcus aureusStaphyloxanthinNot specifiedLoss of pigment[13]

Key Experimental Protocols

This section details the methodologies used in the cited studies to evaluate the effect of farnesol on virulence factors.

Biofilm Formation Assay (Crystal Violet Staining)

This method provides a quantitative measure of biofilm biomass.

  • Pathogen Culture: Grow the microbial strain (e.g., S. aureus, P. aeruginosa, C. albicans) in an appropriate liquid medium (e.g., Tryptic Soy Broth, Sabouraud Dextrose Broth) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh medium.

  • Treatment: Add 200 µL of the diluted culture to the wells of a 96-well microtiter plate. Add farnesol at various concentrations to the designated wells. Include a solvent control (e.g., DMSO or methanol) and a no-treatment control.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Destaining: Discard the crystal violet solution and wash the wells again with PBS. Air dry the plate. Add 200 µL of 30% (v/v) acetic acid or ethanol to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance of the solubilized dye at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the biofilm biomass.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

This protocol is used to determine the effect of farnesol on the expression of virulence-related genes.

  • Experimental Setup: Grow the pathogen in the presence and absence of farnesol as described in the biofilm assay or in planktonic culture.

  • RNA Extraction: Harvest the cells by centrifugation and extract total RNA using a commercial RNA purification kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for the target virulence genes (e.g., SAP2, SAP4, SAP5, SAP6 in C. albicans) and a housekeeping gene for normalization (e.g., ACT1). The reaction mixture typically contains cDNA, primers, and a SYBR Green master mix.

  • Data Analysis: Analyze the amplification data to determine the relative fold change in gene expression in farnesol-treated samples compared to the control using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the molecular mechanisms and experimental processes described in the literature.

Farnesol_Signaling_Candida Farnesol Farnesol Cyr1 Adenylyl Cyclase (Cyr1) Farnesol->Cyr1 Inhibits cAMP cAMP Cyr1->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_Effectors Downstream Transcription Factors (e.g., EFG1) PKA->Downstream_Effectors Activates Hyphal_Formation Hyphal Formation & Virulence Gene Expression (e.g., HWP1, SAPs) Downstream_Effectors->Hyphal_Formation Promotes

Caption: Farnesol inhibits the Ras1-cAMP signaling pathway in Candida albicans.

Farnesol_Signaling_Pseudomonas Farnesol Farnesol PqsR PqsR (MvfR) Transcriptional Regulator Farnesol->PqsR Promotes non-productive binding pqsA_promoter pqsA promoter PqsR->pqsA_promoter pqsA_transcription pqsA transcription pqsA_promoter->pqsA_transcription PQS_synthesis PQS Biosynthesis pqsA_transcription->PQS_synthesis Virulence_Factors PQS-controlled Virulence Factors (e.g., Pyocyanin) PQS_synthesis->Virulence_Factors Leads to PQS PQS PQS->PqsR Activates

Caption: Farnesol interferes with PQS quorum sensing in Pseudomonas aeruginosa.

Experimental_Workflow_Biofilm cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_quantification Quantification Culture Overnight Pathogen Culture Dilution Dilute to Standardized OD Culture->Dilution Plate Dispense into 96-well Plate Dilution->Plate Add_Farnesol Add Farnesol & Controls Plate->Add_Farnesol Incubate Incubate (24-48h, 37°C) Add_Farnesol->Incubate Wash1 Wash with PBS Incubate->Wash1 Stain Stain with Crystal Violet Wash1->Stain Wash2 Wash with PBS Stain->Wash2 Solubilize Solubilize Dye Wash2->Solubilize Measure Measure Absorbance Solubilize->Measure

Caption: Experimental workflow for quantifying biofilm formation.

Conclusion and Future Directions

The collective evidence strongly supports the role of farnesol as a potent down-regulator of virulence factors in a variety of microbial pathogens. Its ability to inhibit biofilm formation, a key factor in chronic infections and antibiotic resistance, and to interfere with specific virulence-associated signaling pathways, makes it an attractive candidate for further investigation in drug development. Farnesol's potential as an adjuvant therapy, enhancing the efficacy of conventional antibiotics, warrants particular attention.[6][14] Future research should focus on optimizing delivery mechanisms to enhance its bioavailability and stability in vivo, as well as exploring its synergistic effects with a broader range of antimicrobial agents. The detailed mechanisms of its action on bacterial systems also require further elucidation to fully harness its therapeutic potential.

References

A Comparative Study of Farnesol and Farnesal in Fungal Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of farnesol's established role in regulating fungal virulence, with a notable absence of data for its aldehyde counterpart, farnesal.

For inquiries into the quorum sensing dynamics of fungal pathogens, particularly Candida albicans, research has overwhelmingly focused on the sesquiterpene alcohol, farnesol. It is a well-documented quorum-sensing molecule that plays a pivotal role in regulating key virulence traits such as the morphological transition between yeast and hyphal forms and the formation of biofilms. In contrast, a thorough review of existing scientific literature reveals a significant gap in our understanding of this compound, the corresponding aldehyde, and its potential role in these critical cellular processes. This guide, therefore, presents a detailed overview of the experimental data supporting farnesol's activity and highlights the current void of comparable information for this compound.

Farnesol: A Potent Inhibitor of Candida albicans Virulence Factors

Farnesol has been extensively studied for its concentration-dependent effects on Candida albicans, a common opportunistic fungal pathogen. Its primary functions in quorum sensing include the inhibition of both biofilm formation and the yeast-to-hypha morphological switch, a critical step in tissue invasion.

Data Presentation: Quantitative Effects of Farnesol

The following tables summarize the quantitative data from various studies on the inhibitory effects of farnesol on C. albicans biofilm formation and the expression of key virulence-related genes.

Farnesol Concentration Effect on C. albicans Biofilm Formation Reference Strain(s) Assay Method Citation
300 µMComplete inhibition of biofilm formation when added at the start of cell adherence.Not SpecifiedMicroscopic and colorimetric (XTT)[1]
37% to 90% reductionInhibition of single-species biofilm biomass.Not SpecifiedTotal biomass quantification[2]
1.3 - 4.2 log10 reductionReduction in viable cells (CFUs) in single-species biofilms.Not SpecifiedColony Forming Unit (CFU) counting[2]
1-2 mM (MIC)Minimum inhibitory concentration for 82.4% of clinical isolates.Clinical IsolatesBroth microdilution[3]
3 mM>50% inhibition when added at the beginning of biofilm formation.ATCC 10231 and clinical isolatesCrystal violet staining[4]
Farnesol Concentration Gene Effect on Gene Expression (qRT-PCR) Reference Strain(s) Citation
300 µMHWP1 (Hyphal Wall Protein 1)Significant decrease in expression.Not Specified[5][6]
300 µMSAP6 (Secreted Aspartyl Protease 6)Significant decrease in expression.Not Specified[5][6]
10, 100, and 300 µMSAP2, SAP4, SAP5, SAP6Significant decrease in mRNA expression.Farnesol-deficient strain[7][8]
MIC and sub-MICEFG1, BCR1Decreased expression in strong biofilm-forming isolates.Clinical Isolates[3]

Signaling Pathway of Farnesol in Candida albicans

Farnesol exerts its inhibitory effects on hyphal development primarily through the modulation of the Ras1-cAMP-PKA signaling pathway. By inhibiting the adenylyl cyclase Cyr1, farnesol prevents the accumulation of cyclic AMP (cAMP), a key second messenger required for the activation of protein kinase A (PKA) and subsequent downstream signaling that promotes hyphal growth.

Farnesol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Farnesol Farnesol Cyr1 Adenylyl Cyclase (Cyr1) Farnesol->Cyr1 Inhibits cAMP cAMP Cyr1->cAMP Produces Yeast_Morphology Yeast Morphology Cyr1->Yeast_Morphology Maintains (when inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Activates Hyphal_Genes Hypha-Specific Genes (e.g., HWP1, ALS3) Efg1->Hyphal_Genes Induces Transcription Hyphal_Morphology Hyphal Morphology Hyphal_Genes->Hyphal_Morphology Promotes XTT_Assay_Workflow cluster_workflow XTT Assay Workflow A C. albicans Inoculation in 96-well plate B Incubation (Biofilm Formation) A->B C Wash with PBS B->C D Add XTT/Menadione Solution C->D E Incubation (Color Development) D->E F Measure Absorbance E->F qRT_PCR_Workflow cluster_workflow qRT-PCR Workflow A Biofilm Culture (with/without Farnesol) B Total RNA Extraction A->B C cDNA Synthesis B->C D qRT-PCR Amplification C->D E Data Analysis (ΔΔCT) D->E

References

Unraveling the Anti-Biofilm Potential of Farnesal Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current research indicates that while farnesol, a quorum-sensing molecule, demonstrates significant anti-biofilm efficacy against a range of pathogenic microorganisms, comparative studies detailing the specific activities of its various isomers are limited. The available literature predominantly focuses on the anti-biofilm properties of the trans,trans ((E,E))-farnesol isomer, establishing it as a potent inhibitor of biofilm formation, particularly in Candida albicans and Staphylococcus aureus.

This guide synthesizes the existing experimental data on the anti-biofilm efficacy of farnesol, with a primary focus on the well-documented (E,E)-farnesol. It provides researchers, scientists, and drug development professionals with a concise overview of its quantitative effects, the experimental protocols for assessing its activity, and insights into its molecular mechanisms of action.

Quantitative Assessment of (E,E)-Farnesol Anti-Biofilm Efficacy

The anti-biofilm activity of (E,E)-farnesol has been quantified against several key pathogens. The following table summarizes the key findings from in vitro studies.

MicroorganismFarnesol ConcentrationObserved Effect
Candida albicans300 µMComplete inhibition of biofilm formation when added at the initial adherence phase.[1]
Candida albicans30 µMDecreased expression of the hypha-specific wall protein gene HWP1.[1]
Candida albicans12.5 mMSignificant reduction in Colony Forming Units (CFU/mL) with twice-daily treatment.[2]
Staphylococcus aureus (MSSA)125 µMMinimal Biofilm Inhibitory Concentration (MBIC50) for single-species biofilms.
S. aureus (MRSA)250 µMMBIC50 for single-species biofilms.
S. epidermidis0.625 to 2.5 mMEffective Dose (ED50) range for biofilm inhibition.[3]

Experimental Protocols

The evaluation of farnesol's anti-biofilm properties typically involves a series of standardized in vitro assays. The following is a detailed methodology synthesized from multiple studies.

Microorganism and Culture Conditions

Bacterial or fungal strains, such as Candida albicans (e.g., SC5314) or Staphylococcus aureus, are cultured in appropriate growth media (e.g., Sabouraud Dextrose Broth for C. albicans, Tryptic Soy Broth for S. aureus) at 37°C.

Biofilm Formation Assay
  • Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable medium, such as RPMI 1640 for C. albicans.

  • Adhesion Phase: The microbial suspension is added to the wells of a microtiter plate and incubated for a specific period (e.g., 90 minutes) to allow for cell adherence.

  • Biofilm Growth: Non-adherent cells are removed, and fresh medium containing varying concentrations of the farnesal isomer to be tested is added to the wells. Control wells with no farnesol are also included. The plates are then incubated for 24-48 hours to allow for biofilm formation.

Quantification of Biofilm Inhibition

Biofilm inhibition is commonly assessed using the following methods:

  • Crystal Violet (CV) Staining: This method quantifies the total biofilm biomass. After removing the planktonic cells, the biofilm is stained with crystal violet, followed by washing and solubilization of the stain. The absorbance is then measured to determine the amount of biofilm.

  • XTT Reduction Assay: This colorimetric assay measures the metabolic activity of the cells within the biofilm. The tetrazolium salt XTT is reduced by metabolically active cells to a formazan product, and the color change is quantified spectrophotometrically.[1]

  • Colony Forming Unit (CFU) Counting: To determine the number of viable cells within the biofilm, the biofilm is physically disrupted, and the resulting cell suspension is serially diluted and plated on appropriate agar plates. The number of colonies is then counted after incubation.[2]

Visualizing Experimental and Signaling Pathways

To aid in the understanding of the experimental process and the mechanism of action of farnesol, the following diagrams are provided.

G General Experimental Workflow for Anti-Biofilm Assay cluster_prep Preparation cluster_assay Assay cluster_quant Quantification A Microorganism Culture B Standardized Inoculum A->B C Adhesion Phase in Microtiter Plate B->C D Addition of this compound Isomers C->D E Biofilm Incubation (24-48h) D->E F Crystal Violet Staining (Biomass) E->F G XTT Assay (Metabolic Activity) E->G H CFU Counting (Viable Cells) E->H

Caption: General experimental workflow for assessing anti-biofilm activity.

G Signaling Pathway of (E,E)-Farnesol in Candida albicans cluster_cell Candida albicans Cell Farnesol (E,E)-Farnesol Cyr1 Adenylyl Cyclase (Cyr1) Farnesol->Cyr1 inhibits Ras1 Ras1 Ras1->Cyr1 activates cAMP cAMP Cyr1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates EFG1 EFG1 (Transcription Factor) PKA->EFG1 activates HWP1 HWP1 (Hyphal Wall Protein) EFG1->HWP1 promotes expression Filamentation Filamentous Growth & Biofilm Formation HWP1->Filamentation

Caption: (E,E)-Farnesol signaling pathway in Candida albicans.

Mechanism of Action

In Candida albicans, (E,E)-farnesol acts as a quorum-sensing molecule that inhibits the yeast-to-hypha transition, a critical step in biofilm formation. It achieves this by targeting the Ras1-cAMP-PKA signaling pathway. Specifically, farnesol has been shown to inhibit the activity of adenylyl cyclase (Cyr1), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA) and the transcription factor EFG1. The reduced activity of EFG1 results in decreased expression of hypha-specific genes, such as HWP1, which encodes a hyphal wall protein essential for filamentation and biofilm integrity.[1]

In bacterial species like Staphylococcus aureus, farnesol is thought to disrupt the integrity of the cell membrane, leading to increased permeability and cell death. This disruption can also enhance the susceptibility of the bacteria to conventional antibiotics.

Conclusion

The available scientific evidence strongly supports the anti-biofilm activity of (E,E)-farnesol against clinically relevant pathogens. Its ability to inhibit biofilm formation at various stages, from initial adhesion to mature biofilm maintenance, makes it a promising candidate for further investigation as a standalone or adjunct therapeutic agent. However, to fully understand the structure-activity relationship and to potentially identify more potent anti-biofilm agents, direct comparative studies of all this compound isomers are warranted. Future research should focus on quantifying the anti-biofilm efficacy of (Z,E), (E,Z), and (Z,Z) isomers to provide a complete picture of their therapeutic potential.

References

A Comparative Guide to Quorum Sensing Molecules in Candida albicans: Farnesol vs. Tyrosol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

This guide provides a detailed, objective comparison of the primary quorum-sensing molecules (QSMs) in Candida albicans: farnesol and tyrosol. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding their distinct roles and mechanisms of action in regulating C. albicans virulence, biofilm formation, and morphogenesis.

Introduction to Quorum Sensing in Candida albicans

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to coordinate gene expression in response to population density. In the opportunistic fungal pathogen Candida albicans, QS plays a pivotal role in regulating key virulence traits, including the morphological transition between yeast and hyphal forms and the formation of biofilms. This regulation is largely orchestrated by the secretion and detection of small signaling molecules. The two most extensively studied QSMs in C. albicans are farnesol and tyrosol, which exhibit antagonistic effects on fungal morphology and biofilm development.[1][2] Understanding the interplay between these molecules is crucial for developing novel antifungal therapies that target virulence without directly killing the fungus, a strategy that may reduce the emergence of drug resistance.

Comparative Analysis of Farnesol and Tyrosol

Farnesol and tyrosol exert opposing effects on C. albicans morphogenesis. Farnesol is known to inhibit the yeast-to-hyphal transition, a critical step in biofilm formation and tissue invasion, while tyrosol promotes this transition.[1][2]

Effects on Biofilm Formation

Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents and host immune responses. The formation of C. albicans biofilms is intricately linked to the yeast-to-hypha morphological switch.

Farnesol: At physiological concentrations, farnesol inhibits biofilm formation primarily by preventing the initial yeast-to-hyphal transition.[3][4] Higher, supraphysiological concentrations of farnesol have been shown to have a direct inhibitory effect on both the formation and maturation of biofilms.[4] The inhibitory effect of farnesol is concentration-dependent. For instance, preincubation with 300 μM farnesol can completely inhibit biofilm formation.[3]

Tyrosol: In contrast, tyrosol stimulates germ tube formation and hyphal development, particularly in the early to intermediate stages of biofilm growth.[5] However, at very high, non-physiological concentrations (in the millimolar range), tyrosol has also been reported to inhibit biofilm formation.[6]

The following table summarizes the quantitative effects of farnesol and tyrosol on C. albicans biofilm formation as reported in various studies.

Quorum-Sensing MoleculeConcentrationEffect on Biofilm FormationReference Strain(s)Citation
Farnesol3 µMMinimal inhibitionSC5314[3]
Farnesol30 µMPartial inhibition, presence of pseudohyphaeSC5314[3]
Farnesol300 µMComplete inhibition of biofilm formationSC5314[3]
Farnesol125 µM (MBIC₅₀)50% inhibition of single-species biofilmClinical Isolate[7]
Farnesol1-3 mM>50% inhibition when added at the start of biofilm formationATCC 10231 & Clinical Isolates[1][4]
Tyrosol50 µMStimulates hyphal production in early biofilm (2-6h)GDH 2346
Tyrosol6-8 mMSignificant inhibition of biofilm formationATCC 10231 & Clinical Isolates[4]
Tyrosol20 mM>80% inhibition when added at the start of biofilm formationATCC 10231 & Clinical Isolates[1][4]
Effects on Morphogenesis (Yeast-to-Hypha Transition)

The dimorphic nature of C. albicans, switching between a unicellular yeast form and a filamentous hyphal form, is a key virulence factor.

Farnesol: Farnesol is a potent inhibitor of the yeast-to-hyphal transition. This effect is observed at micromolar concentrations and is a classic example of quorum sensing, where high cell densities lead to the accumulation of farnesol, thereby maintaining the yeast morphology. This inhibition is mediated through the suppression of the cyclic AMP (cAMP)-protein kinase A (PKA) signaling pathway.

Tyrosol: Conversely, tyrosol promotes the yeast-to-hyphal transition by stimulating the formation of germ tubes, the initial outgrowths from yeast cells that develop into hyphae.[2] This effect is particularly evident at lower cell densities where the inhibitory concentration of farnesol has not yet been reached.

Quorum-Sensing MoleculeConcentrationEffect on MorphogenesisCitation
Farnesol30-35 µM50% inhibition of germ tube formation
Farnesol>100 µMBlocks the morphological shift from yeast to hyphae[7]
TyrosolMicromolar concentrationsStimulates germ tube formation[2]

Signaling Pathways

The antagonistic effects of farnesol and tyrosol are rooted in their distinct interactions with cellular signaling pathways that control morphogenesis.

Farnesol Signaling: Farnesol's inhibitory effect on hyphal development is primarily mediated through the inhibition of the Ras1-cAMP-PKA signaling pathway. Farnesol has been shown to directly inhibit the adenylyl cyclase, Cyr1p, a key enzyme in the production of cAMP. This leads to a decrease in intracellular cAMP levels, which in turn reduces the activity of protein kinase A (PKA) and downstream transcription factors like Efg1, a critical regulator of hyphal development.

Farnesol_Signaling_Pathway Farnesol Farnesol Cyr1 Adenylyl Cyclase (Cyr1) Farnesol->Cyr1 inhibits cAMP cAMP Cyr1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Efg1 Efg1 PKA->Efg1 activates Hyphal_Development Hyphal Development Efg1->Hyphal_Development promotes

Farnesol Signaling Pathway

Tyrosol Signaling: The precise signaling pathway for tyrosol's stimulatory effect on hyphal growth is less well-defined compared to that of farnesol. It is understood to act antagonistically to farnesol, suggesting it may positively influence pathways that promote filamentation, potentially by counteracting the inhibitory signals generated by farnesol at low concentrations.

Experimental Protocols

This section provides an overview of common methodologies used to study the effects of farnesol and tyrosol on C. albicans.

Biofilm Formation and Inhibition Assay

This protocol is used to quantify the ability of C. albicans to form biofilms and to assess the inhibitory effects of quorum-sensing molecules.

Biofilm_Inhibition_Assay_Workflow cluster_0 Preparation cluster_1 Biofilm Formation cluster_2 Quantification A Standardize C. albicans cell suspension (e.g., 1x10^6 cells/mL in RPMI 1640) B Dispense cell suspension into 96-well plate A->B C Add varying concentrations of QSMs (Farnesol/Tyrosol) B->C D Incubate at 37°C for 24-48 hours C->D E Wash wells to remove non-adherent cells D->E F Quantify biofilm biomass E->F G Crystal Violet Staining or XTT Reduction Assay F->G

Biofilm Inhibition Assay Workflow

Materials:

  • C. albicans strain (e.g., SC5314)

  • RPMI 1640 medium

  • 96-well flat-bottom microtiter plates

  • Farnesol and Tyrosol stock solutions

  • Phosphate-buffered saline (PBS)

  • For quantification:

    • Crystal Violet (0.1% w/v) and 30% acetic acid

    • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and menadione

Procedure:

  • Cell Preparation: Culture C. albicans overnight in a suitable broth medium. Wash the cells with PBS and resuspend in RPMI 1640 to a final concentration of 1 x 10⁶ cells/mL.

  • Biofilm Formation:

    • Add 100 µL of the standardized cell suspension to the wells of a 96-well plate.

    • Add 100 µL of RPMI 1640 containing the desired concentrations of farnesol or tyrosol. Include appropriate solvent controls.

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Biofilm Quantification:

    • Crystal Violet Method:

      • Gently wash the wells twice with PBS to remove non-adherent cells.

      • Air dry the plate and stain the biofilms with 100 µL of 0.1% crystal violet for 15 minutes.

      • Wash the wells with PBS to remove excess stain and air dry.

      • Destain the biofilms with 200 µL of 30% acetic acid.

      • Measure the absorbance at 570 nm using a microplate reader.

    • XTT Reduction Assay:

      • Wash the wells twice with PBS.

      • Prepare the XTT-menadione solution according to the manufacturer's instructions.

      • Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-3 hours.

      • Measure the absorbance of the supernatant at 490 nm.

Germ Tube Formation Assay

This assay is used to assess the effect of QSMs on the yeast-to-hypha transition.

Materials:

  • C. albicans strain

  • Fetal Bovine Serum (FBS) or other germ tube induction medium (e.g., Spider medium)

  • Farnesol and Tyrosol stock solutions

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Prepare a light suspension of C. albicans yeast cells in 0.5 mL of FBS.

  • Add the desired concentration of farnesol or tyrosol to the cell suspension.

  • Incubate the tubes at 37°C for 2-3 hours.

  • Place a drop of the suspension on a microscope slide, cover with a coverslip, and observe under a microscope.

  • Count the number of yeast cells that have formed germ tubes versus those that remain as budding yeasts. A germ tube is defined as a filamentous outgrowth that is at least as long as the diameter of the parent yeast cell and lacks a constriction at its point of origin.

Quantification of Endogenous QSMs

This protocol outlines a general method for extracting and quantifying farnesol and tyrosol from C. albicans cultures.

Materials:

  • C. albicans culture

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Gas chromatography-mass spectrometry (GC-MS) or High-performance liquid chromatography (HPLC) system

  • Farnesol and Tyrosol standards

Procedure:

  • Grow C. albicans in a liquid culture to the desired growth phase.

  • Separate the cells from the supernatant by centrifugation.

  • Extract the QSMs from the supernatant and/or the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract.

  • Analyze the extract using GC-MS or HPLC by comparing the retention times and mass spectra (for GC-MS) or UV absorbance (for HPLC) to those of pure farnesol and tyrosol standards.

  • Quantify the amount of each QSM based on a standard curve.

Conclusion

Farnesol and tyrosol are key quorum-sensing molecules in Candida albicans that exert antagonistic control over the critical virulence traits of morphogenesis and biofilm formation. Farnesol acts as an inhibitor of the yeast-to-hyphal transition, thereby impeding biofilm development, primarily through the suppression of the Ras1-cAMP-PKA signaling pathway. In contrast, tyrosol promotes filamentation, especially in the initial stages of biofilm formation. The concentration-dependent and opposing actions of these molecules highlight the complexity of quorum sensing in C. albicans. A thorough understanding of these signaling systems and the experimental methodologies to study them is essential for the development of novel anti-virulence strategies to combat C. albicans infections. While this guide focuses on farnesol and tyrosol, the potential for other, yet to be fully characterized, quorum-sensing molecules in C. albicans remains an active area of research.

References

Farnesal's Double-Edged Sword: A Comparative Analysis of its Impact on Fungal and Bacterial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals now have access to a comprehensive comparison of the differential effects of farnesal on fungal and bacterial cells. This guide synthesizes key experimental findings, providing a clear overview of this compound's distinct mechanisms of action, supported by quantitative data and detailed experimental protocols. This analysis highlights this compound's potential as a targeted antimicrobial agent, with notably different outcomes in prokaryotic and eukaryotic microbial cells.

Executive Summary

This compound, a sesquiterpenoid alcohol, exhibits significant antimicrobial properties, but its effects diverge considerably between fungal and bacterial cells. In fungi, particularly the pathogenic yeast Candida albicans, this compound acts as a quorum-sensing molecule that primarily inhibits the morphological transition from yeast to hyphal form, a critical step in virulence and biofilm formation.[1][2][3] At higher concentrations, it can induce apoptosis-like cell death.[4][5] Conversely, in bacteria, especially Gram-positive species like Staphylococcus aureus, this compound's primary mode of action is the disruption of the cell membrane's integrity, leading to increased permeability and cell death.[6][7][8][9] It is generally less effective against Gram-negative bacteria.[6] This guide delves into the experimental evidence that substantiates these differential effects.

Quantitative Comparison of this compound's Antimicrobial Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and other relevant quantitative data for this compound against representative fungal and bacterial species.

Table 1: this compound Activity Against Fungal Cells

Fungal SpeciesEffectConcentrationReference
Candida albicansInhibition of yeast-to-hyphae transition1-5 µM[10]
Candida albicansInhibition of biofilm formation30-300 µM[11]
Candida albicansApoptosis induction100-200 µM[5]
Paracoccidioides brasiliensisMinimum Inhibitory Concentration (MIC)25 µM[12]
Paracoccidioides brasiliensisMinimum Lethal Concentration (MLC)~30 µM[12]
Aspergillus flavusInhibition of germination and growthNot specified[4]

Table 2: this compound Activity Against Bacterial Cells

Bacterial SpeciesEffectConcentrationReference
Staphylococcus aureus (MSSA & MRSA)Inhibition of biofilm formation100 µM (22 µg/ml)[13]
Staphylococcus aureusSynergistic with gentamicin to reduce biofilm100 µM (22 µg/ml)[8][14]
Staphylococcus aureusComplete eradication (nano-formulation)Not specified[7]
Pseudomonas aeruginosaInhibition of biofilm formation0.5 mg/mL[6]

Differential Mechanisms of Action

This compound's impact on microbial cells is governed by distinct molecular interactions. In fungi, it modulates specific signaling pathways, while in bacteria, it causes direct physical damage to the cell envelope.

Fungal Cells: A Quorum-Sensing Modulator

In Candida albicans, this compound functions as a quorum-sensing molecule, regulating the yeast-to-hyphae morphological switch.[1][15] This transition is crucial for the fungus's virulence and its ability to form biofilms. This compound achieves this by inhibiting the Ras1-cAMP signaling pathway.[16][17] At higher concentrations, this compound can trigger an apoptosis-like cascade, involving the generation of reactive oxygen species (ROS), metacaspase activation, and DNA fragmentation.[4][5]

Fungal_Signaling_Pathway This compound This compound Cyr1 Adenylyl Cyclase (Cyr1) This compound->Cyr1 inhibits ROS Reactive Oxygen Species (ROS) This compound->ROS induces (high conc.) cAMP cAMP Cyr1->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Filamentation Hyphal Formation & Biofilm Development PKA->Filamentation promotes Apoptosis Apoptosis-like Cell Death ROS->Apoptosis

This compound's inhibitory effect on the cAMP pathway in fungi.
Bacterial Cells: A Membrane-Disrupting Agent

In contrast, this compound's effect on bacteria is more direct and destructive. It primarily targets the cell membrane, leading to increased permeability and leakage of cellular contents.[7][8][9] This disruption of the membrane potential ultimately results in cell death.[7] This mechanism is particularly effective against Gram-positive bacteria like S. aureus. This compound's hydrophobic nature allows it to accumulate in the bacterial membrane, causing this disruptive effect.[7][13] Furthermore, this compound has been shown to interfere with the synthesis of glycan in the biofilm matrix, thereby impairing biofilm establishment.[7]

Bacterial_Mechanism cluster_cell Bacterial Cell CellMembrane Cell Membrane Disruption Membrane Permeabilization & Ion Leakage CellMembrane->Disruption leads to Cytoplasm Cytoplasm This compound This compound This compound->CellMembrane accumulates in Disruption->Cytoplasm leakage from CellDeath Cell Death Disruption->CellDeath

This compound's disruptive mechanism on bacterial cell membranes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound's effects.

General Experimental Workflow

Experimental_Workflow Start Prepare Microbial Cultures (Fungal or Bacterial) Treatment Treat with this compound (Varying Concentrations) Start->Treatment MIC Determine MIC (Broth Microdilution) Treatment->MIC Biofilm Assess Biofilm Formation (Crystal Violet Assay) Treatment->Biofilm Viability Measure Cell Viability (CFU Counting / MTS Assay) Treatment->Viability Membrane Evaluate Membrane Integrity (Ethidium Bromide Uptake) Treatment->Membrane ROS Quantify ROS Production (Fluorescent Probes) Treatment->ROS Data Data Analysis & Comparison MIC->Data Biofilm->Data Viability->Data Membrane->Data ROS->Data

A generalized workflow for investigating this compound's effects.
Minimum Inhibitory Concentration (MIC) Determination

  • Method: Broth microdilution method.

  • Procedure:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate growth medium (e.g., Sabouraud Dextrose Broth for fungi, Tryptic Soy Broth for bacteria).

    • Inoculate each well with a standardized suspension of the microbial cells (e.g., 1 x 10^5 CFU/mL).

    • Include positive (no this compound) and negative (no microbes) controls.

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 24-48 hours).

    • The MIC is determined as the lowest concentration of this compound that visibly inhibits microbial growth.

Biofilm Formation Assay
  • Method: Crystal violet staining.

  • Procedure:

    • Grow microbial cells in a 96-well plate in the presence of varying concentrations of this compound for 24-48 hours to allow for biofilm formation.

    • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the adherent biofilms with 0.1% crystal violet solution for 10-15 minutes.

    • Wash the wells again to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 30% acetic acid.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader to quantify the biofilm biomass.

Membrane Integrity Assay
  • Method: Ethidium bromide uptake assay.

  • Procedure:

    • Treat a suspension of microbial cells with different concentrations of this compound for a defined period (e.g., 2 hours).

    • Add ethidium bromide, a fluorescent dye that can only enter cells with compromised membranes, to the cell suspensions.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Measure the fluorescence intensity using a fluorometer or view under a fluorescence microscope. An increase in fluorescence indicates membrane damage.[9]

Reactive Oxygen Species (ROS) Quantification
  • Method: Fluorescent probe-based detection.

  • Procedure:

    • Treat microbial cells with this compound for the desired time.

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

    • Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer to quantify the intracellular ROS levels.[18]

Conclusion

The differential effects of this compound on fungal and bacterial cells underscore its potential as a nuanced antimicrobial agent. Its ability to disrupt fungal virulence by inhibiting morphogenesis at low concentrations, and its direct bactericidal action through membrane disruption, present exciting avenues for the development of novel therapeutic strategies. Further research into optimizing its delivery and exploring synergistic combinations with existing antibiotics could unlock its full clinical potential in combating microbial infections.

References

Farnesol's Transcriptomic Impact on Candida: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the transcriptomic effects of farnesal on Candida species. It offers a synthesis of current experimental data, detailed methodologies, and visual representations of key cellular pathways, offering insights into farnesol's potential as an antifungal agent.

Farnesol, a quorum-sensing molecule produced by Candida species, plays a significant role in regulating morphogenesis, biofilm formation, and virulence. Understanding its impact on the fungal transcriptome is crucial for evaluating its therapeutic potential, both as a standalone agent and in combination with existing antifungal drugs. This guide compares the transcriptomic response of Candida to farnesol with other treatments, drawing on data from studies on Candida albicans and the emerging multidrug-resistant pathogen, Candida auris.

Quantitative Transcriptomic Data: A Comparative Overview

The following tables summarize the differential gene expression in Candida species upon treatment with farnesol and its comparators.

Table 1: Comparative Transcriptional Changes in Candida auris Biofilms Treated with Farnesol and Tyrosol

Gene CategoryFarnesol-TreatedTyrosol-Treated
Biofilm-related Downregulation of genes involved in adhesion and matrix formationMore pronounced downregulation of biofilm-related genes compared to farnesol
Ergosterol Biosynthesis Downregulation of key genes in the ergosterol pathwaySignificant downregulation of ergosterol biosynthesis genes
Glycolysis Downregulation of glycolytic pathway genesStronger downregulation of glycolysis-related genes than farnesol
Iron Metabolism Downregulation of genes related to iron acquisition and homeostasisSignificant downregulation of iron metabolism genes
Autophagy Modulation of autophagy-related genesPronounced modulation of autophagy-related genes

Data synthesized from a comparative transcriptomic analysis of C. auris biofilms.[1][2][3]

Table 2: Effect of Farnesol on Key Gene Expression in Candida Species

GeneCandida SpeciesTreatment ConditionEffect on Gene ExpressionReference
HWP1C. albicans300µM FarnesolSignificant decrease[4]
SAP6C. albicans300µM FarnesolSignificant decrease[4]
ERG11C. albicansFarnesol-treated biofilmDownregulation[5]
ERG1, ERG3, ERG6, ERG25C. albicansFarnesol-treated biofilmDownregulation[5]
CDR1C. aurisFarnesol + FluconazoleSignificant decrease[6]
ERG11C. aurisFarnesol + FluconazoleDownregulation[6]
TUP1, CRK1, PDE2C. albicans40 µM Farnesol on biofilmDownregulation[7]
FCR1, PDR16C. albicans40 µM Farnesol on biofilmUpregulation[7]
CSH1C. albicans40 µM Farnesol on biofilmDownregulation[7]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the transcriptomic analysis of farnesol-treated Candida.

RNA Sequencing of Candida auris Biofilms

This protocol outlines the steps for analyzing the transcriptomic profile of C. auris biofilms treated with farnesol.

  • Biofilm Formation: C. auris biofilms are cultured on a suitable substrate (e.g., polystyrene plates) in RPMI 1640 medium.

  • Farnesol Treatment: Mature biofilms are treated with a specific concentration of farnesol (e.g., 75 µM) for a defined period (e.g., 24 hours). An untreated biofilm serves as the control.[1]

  • RNA Extraction: Total RNA is isolated from both treated and untreated biofilms using a combination of mechanical lysis (e.g., bead beating) and a commercial RNA extraction kit.

  • RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer and spectrophotometry.

  • Library Preparation and Sequencing: High-quality RNA is used to construct sequencing libraries, which are then sequenced on a high-throughput platform (e.g., Illumina).[1]

  • Data Analysis: The raw sequencing reads are processed to remove low-quality reads and adapters. The cleaned reads are then aligned to the C. auris reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated in the farnesol-treated group compared to the control.[2]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Validation

This protocol is used to validate the results obtained from RNA sequencing.

  • RNA to cDNA Conversion: A subset of the extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • Primer Design: Specific primers are designed for the target genes of interest (e.g., CDR1, ERG11) and a housekeeping gene (e.g., ACT1) for normalization.

  • qRT-PCR Reaction: The qRT-PCR reaction is set up using a SYBR Green-based master mix, the designed primers, and the cDNA template.

  • Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCT method, with the housekeeping gene serving as an internal control.[6]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs is crucial for comprehension. The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by farnesol and a typical experimental workflow.

Farnesol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Farnesol Farnesol Ras1 Ras1 Farnesol->Ras1 Inhibits Cyr1 Cyr1 (Adenylate Cyclase) Ras1->Cyr1 Activates cAMP cAMP Cyr1->cAMP Produces PKA PKA cAMP->PKA Activates Efg1 Efg1 PKA->Efg1 Activates Hyphal_genes Hyphal-specific genes (e.g., HWP1) Efg1->Hyphal_genes Upregulates Transcriptomic_Workflow cluster_experiment Experimental Phase cluster_sequencing Sequencing Phase cluster_analysis Data Analysis Phase Culture Candida Culture (e.g., Biofilm) Treatment Treatment (Farnesol vs. Control/Alternative) Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction QC1 RNA Quality Control RNA_Extraction->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC2 Raw Read Quality Control Sequencing->QC2 Alignment Alignment to Reference Genome QC2->Alignment DEG_Analysis Differential Gene Expression Analysis Alignment->DEG_Analysis Pathway_Analysis Pathway and Functional Enrichment Analysis DEG_Analysis->Pathway_Analysis

References

Farnesol's Antifungal Efficacy: A Comparative Analysis Against Drug-Resistant and Non-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing research highlights the nuanced role of farnesol, a quorum-sensing molecule, in combating fungal infections. While its standalone efficacy varies, farnesol demonstrates significant potential as a synergistic agent, particularly in overcoming drug resistance in several clinically relevant fungal species. This guide provides a detailed comparison of farnesol's effectiveness against drug-resistant and non-resistant fungal strains, supported by experimental data and methodological insights.

Executive Summary

Farnesol exhibits modest antifungal activity when used alone, often requiring high concentrations to inhibit fungal growth.[1] However, its true strength lies in its ability to enhance the efficacy of conventional antifungal drugs, most notably against azole-resistant Candida species.[2][3][4] This synergistic effect is less pronounced or even absent in some Aspergillus species.[1] The primary mechanisms of action appear to be the disruption of the fungal cell wall integrity pathway and the modulation of drug efflux pumps and ergosterol biosynthesis.[4][5][6]

Efficacy Against Candida Species

Farnesol has shown considerable promise in potentiating the activity of azole antifungals against resistant Candida strains. Studies have consistently demonstrated a synergistic interaction between farnesol and drugs like fluconazole and itraconazole, effectively reverting the resistance profile of clinical isolates.[2][3]

Table 1: Synergistic Activity of Farnesol with Antifungal Drugs against Candida Species

Fungal SpeciesAntifungal DrugFarnesol ConcentrationObservationFractional Inhibitory Concentration Index (FICI)Reference
Candida albicans (Azole-Resistant)FluconazoleNot specifiedSynergism, reverted resistance profile0.5[2]
Candida albicans (Azole-Resistant)ItraconazoleNot specifiedSynergism, reverted resistance profile0.35[2]
Candida parapsilosis (Azole-Resistant)FluconazoleNot specifiedSynergism, reverted resistance profile0.35[2]
Candida parapsilosis (Azole-Resistant)ItraconazoleNot specifiedSynergism, reverted resistance profile0.25[2]
Candida parapsilosis (Resistant)VoriconazoleNot specifiedSynergy0.5[2]
Candida parapsilosis (Resistant)Amphotericin BNot specifiedSynergy0.35[2]
Candida glabrataFluconazole, Itraconazole, Voriconazole, Amphotericin BNot specifiedNo synergistic effect>0.5[2]
Candida auris (Fluconazole-Resistant)FluconazoleNot specifiedSynergic effect0.4 - 0.75[4]

Note: FICI ≤ 0.5 indicates synergy, > 0.5 to ≤ 4.0 indicates no interaction, and > 4.0 indicates antagonism.[2]

The mechanism behind this synergy in Candida auris involves the downregulation of the CDR1 gene, which codes for an efflux pump, and the ERG11 gene, a key enzyme in ergosterol biosynthesis.[4] This leads to an intracellular accumulation of the antifungal drug, restoring its efficacy.[4]

Efficacy Against Aspergillus Species

In contrast to its effects on Candida, the efficacy of farnesol against Aspergillus species is less clear-cut. Some studies report that farnesol alone has limited antifungal activity, requiring high concentrations for growth inhibition.[1] Furthermore, when combined with antifungal drugs like voriconazole and amphotericin B, farnesol did not exhibit a synergistic effect against Aspergillus fumigatus and Aspergillus flavus clinical isolates; in some cases, an antagonistic interaction was observed.[1]

Table 2: In Vitro Activity of Farnesol and Antifungals against Aspergillus Species

Fungal SpeciesCompoundMIC Range
Aspergillus fumigatusFarnesol1,500-6,000 µM
Voriconazole0.125-1 µg/mL
Amphotericin B0.125-0.5 µg/mL
Aspergillus flavusFarnesol3,000-12,000 µM
Voriconazole0.125-0.5 µg/mL
Amphotericin B0.25-2 µg/mL

The proposed mechanism of action in Aspergillus fumigatus involves the inhibition of the cell wall integrity (CWI) signaling pathway. Farnesol appears to achieve this by displacing tip-localized Rho proteins, which are crucial for maintaining cell wall integrity and cytoskeletal organization.[5] This leads to hyphal tip swelling and disorganization of the actin cytoskeleton.[5]

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro efficacy of farnesol and its combination with other antifungals is primarily determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3/S4 for yeasts and M38-A2 for filamentous fungi).[1][2]

Workflow for Antifungal Susceptibility Testing:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_isolates Fungal Isolates stock_solutions Prepare Stock Solutions (Farnesol & Antifungals) fungal_isolates->stock_solutions serial_dilutions Perform Serial Dilutions stock_solutions->serial_dilutions inoculate_plates Inoculate Microtiter Plates with Fungal Suspension serial_dilutions->inoculate_plates incubate Incubate at 35°C (24-48 hours) inoculate_plates->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic calculate_fici Calculate Fractional Inhibitory Concentration Index (FICI) for Combination Studies determine_mic->calculate_fici

Caption: Workflow for determining antifungal susceptibility.

Gene Expression Analysis

To investigate the molecular mechanisms of farnesol's action, quantitative real-time PCR (qRT-PCR) is employed to measure the expression levels of target genes.

Workflow for Gene Expression Analysis:

G cluster_treatment Cell Treatment cluster_rna RNA Processing cluster_qpcr qPCR treat_cells Treat Fungal Cells with Farnesol +/- Antifungal rna_extraction Total RNA Extraction treat_cells->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis run_qpcr Perform Quantitative PCR with Gene-Specific Primers cdna_synthesis->run_qpcr analyze_data Analyze Relative Gene Expression run_qpcr->analyze_data

Caption: Workflow for analyzing gene expression changes.

Signaling Pathways

Farnesol's Effect on Candida albicans Drug Resistance

G cluster_cell Candida albicans Cell Farnesol Farnesol CDR1_gene CDR1 Gene (Efflux Pump) Farnesol->CDR1_gene Downregulates ERG11_gene ERG11 Gene (Ergosterol Synthesis) Farnesol->ERG11_gene Downregulates Fluconazole Fluconazole Efflux_Pump Cdr1 Efflux Pump Fluconazole->Efflux_Pump Extrusion Ergosterol_Pathway Ergosterol Biosynthesis Fluconazole->Ergosterol_Pathway Inhibits CDR1_gene->Efflux_Pump Encodes ERG11_gene->Ergosterol_Pathway Intracellular_Fluconazole Intracellular Fluconazole Efflux_Pump->Intracellular_Fluconazole Reduces Extrusion Fungal_Cell_Death Fungal Cell Death Ergosterol_Pathway->Fungal_Cell_Death Inhibition leads to Intracellular_Fluconazole->Ergosterol_Pathway Increased Inhibition

Caption: Farnesol's mechanism in overcoming azole resistance.

Farnesol's Impact on Aspergillus fumigatus Cell Wall Integrity

G cluster_hypha Aspergillus fumigatus Hyphal Tip Farnesol Farnesol Rho_proteins Tip-Localized Rho Proteins (AfRho1, AfRho3) Farnesol->Rho_proteins Displaces CWI_pathway Cell Wall Integrity (CWI) Pathway Rho_proteins->CWI_pathway Activates Actin_cytoskeleton Apical Actin Cytoskeleton Rho_proteins->Actin_cytoskeleton Organizes Cell_wall_stress Cell Wall Stress CWI_pathway->Cell_wall_stress Inhibition increases Hyphal_swelling Hyphal Tip Swelling Actin_cytoskeleton->Hyphal_swelling Disorganization causes

Caption: Farnesol's disruption of the CWI pathway.

Conclusion

Farnesol presents a compelling case as an adjuvant in antifungal therapy, particularly for infections caused by drug-resistant Candida species. Its ability to resensitize resistant strains to existing drugs could provide a much-needed clinical advantage. However, its utility against Aspergillus species appears limited and warrants further investigation to understand the antagonistic interactions observed. Future research should focus on optimizing combination therapies and exploring the full spectrum of farnesol's mechanisms of action across different fungal pathogens.

References

Farnesol's Therapeutic Promise: A Comparative Analysis in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of farnesol's performance against alternative therapies in various preclinical animal models. The data presented is based on supporting experimental evidence from in vivo studies, offering insights into its therapeutic potential across a spectrum of diseases.

Farnesol, a naturally occurring sesquiterpene alcohol found in essential oils, has garnered significant scientific interest for its diverse pharmacological activities. In vivo studies have demonstrated its potential as an anti-inflammatory, neuroprotective, and anti-cancer agent. This guide synthesizes the current preclinical evidence, presenting a comparative overview of farnesol's efficacy and mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative outcomes of farnesol treatment in comparison to control groups and alternative therapies in various animal models.

Neurodegenerative Diseases
Disease ModelAnimal ModelTreatment Groups & DosageKey Efficacy MetricsOutcome
Parkinson's Disease α-synuclein preformed fibril mouse model- Control (Standard Diet)- Farnesol (5 g/kg in chow for 7 days)- Number of healthy dopamine-producing neurons- Levels of the protective protein PGC-1α- Performance in strength and coordination testsFarnesol-fed mice had twice as many healthy dopamine neurons and approximately 55% more PGC-1α in their brain tissue compared to the control group.[1][2][3] They also performed, on average, 100 percent better in strength and coordination tests.[3][4]
Charcot-Marie-Tooth Disease Type 1A (CMT1A) C22 mouse model (overexpressing human PMP22)- Control (AIN-76A diet)- Farnesol (0.5% w/w in AIN-76A diet from 3 weeks of age)- Rotarod performance (motor coordination)- Motor nerve conduction velocity (MNCV)- Compound muscle action potential (CMAP) amplitudeFarnesol-treated mice remained on the rotarod for a mean of 13.5 seconds longer than control mice.[5] Farnesol administration also led to increased MNCV and CMAP amplitude.[6][7]
Alzheimer's Disease Intracerebroventricular-streptozotocin (ICV-STZ)-induced rat model- Control (ICV-STZ)- Farnesol (25, 50, and 100 mg/kg, p.o. for 21 days)- Escape latency in Morris water maze- Time spent in the target quadrant (Morris water maze)Farnesol treatment significantly reduced escape latency and increased the time spent in the target quadrant compared to the control group, indicating improved cognitive performance.[8]
Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis - EAE) EAE mouse model (C57BL/6 mice)- Control (Untreated or corn oil)- Farnesol (100 mg/kg/day, p.o.)- Disease severity score- Disease onsetFarnesol treatment dramatically decreased disease severity by approximately 80% and delayed the onset of EAE by about 2 days compared to control groups.[9]
Inflammatory and Autoimmune Diseases
Disease ModelAnimal ModelTreatment Groups & DosageKey Efficacy MetricsOutcome
Rheumatoid Arthritis Freund's Complete Adjuvant (FCA)-induced arthritis in rats- Control (FCA only)- Farnesol (50, 100, 200 mg/kg, p.o. for 15 days)- Methotrexate (MTX) (0.75 mg/kg)- Farnesol (200 mg/kg) + MTX (0.75 mg/kg)- Paw thickness- Levels of inflammatory markers (TNF-α, IL-1β, IL-6)- Oxidative stress markers (MDA, NO)Farnesol dose-dependently reduced paw thickness and downregulated inflammatory and oxidative stress markers.[10] The combination of farnesol and methotrexate showed a significant improvement in these parameters.[10]
Oncology
Disease ModelAnimal ModelTreatment Groups & DosageKey Efficacy MetricsOutcome
Multiple Myeloma Human multiple myeloma xenograft in athymic nu/nu female mice- Control- Bortezomib (Bor)- Farnesol (FOH)- FOH + Bor- Tumor growth suppressionFarnesol enhanced the bortezomib-induced growth suppression of human multiple myeloma xenograft tumors.[11]
Pancreatic Cancer (for comparison) Patient-derived xenograft (PDX) models- Control (Saline)- Gemcitabine (100 mg/kg, twice weekly)- Tumor volumeGemcitabine treatment significantly reduced tumor volume in sensitive PDX models.[12] (Note: Direct comparative studies with farnesol are needed).

Experimental Protocols

This section provides an overview of the methodologies employed in the cited in vivo studies.

Parkinson's Disease Model
  • Animal Model: Mice with α-synuclein pre-formed fibril-induced pathology.

  • Treatment Administration: Farnesol was administered as a dietary supplement (5 g/kg in chow) for one week.[3][13]

  • Evaluation of Therapeutic Outcomes:

    • Behavioral Analysis: Strength and coordination were assessed using tests designed to measure the progression of Parkinson's-like symptoms.[2][3][4]

    • Immunohistochemistry: The number of tyrosine hydroxylase-positive (dopamine-producing) neurons in the substantia nigra was quantified.[1]

    • Western Blotting: The protein levels of PGC-1α were measured in brain tissue lysates.[1]

Charcot-Marie-Tooth Disease Type 1A Model
  • Animal Model: C22 mouse model, which overexpresses the human PMP22 gene.

  • Treatment Administration: Farnesol was incorporated into the AIN-76A diet at a concentration of 0.5% (w/w) and fed to the mice starting from 3 weeks of age.[5][6]

  • Evaluation of Therapeutic Outcomes:

    • Motor Coordination: Assessed using a rotarod apparatus, with the latency to fall being the primary measure.[5][6]

    • Electrophysiology: Motor nerve conduction velocity and compound muscle action potential were measured to assess nerve function.[6][7]

Alzheimer's Disease Model
  • Animal Model: Male Sprague-Dawley rats with intracerebroventricular (ICV) administration of streptozotocin (STZ) to induce Alzheimer's-like pathology.[8][14][15]

  • Treatment Administration: Farnesol was administered orally (p.o.) at doses of 25, 50, and 100 mg/kg for 21 consecutive days.[8][14]

  • Evaluation of Therapeutic Outcomes:

    • Cognitive Function: Assessed using the Morris water maze test, measuring escape latency and time spent in the target quadrant.[8][15]

Multiple Sclerosis (EAE) Model
  • Animal Model: Experimental Autoimmune Encephalomyelitis (EAE) was induced in C57BL/6 mice.[9]

  • Treatment Administration: Farnesol was administered daily by oral gavage at a dose of 100 mg/kg.[9]

  • Evaluation of Therapeutic Outcomes:

    • Clinical Scoring: Disease severity was monitored and scored daily.

    • Histology and Immunohistochemistry: Infiltration of immune cells into the central nervous system was assessed.

    • Gene Expression Analysis: Brain transcriptomics were analyzed using RNA sequencing.[16][17]

Rheumatoid Arthritis Model
  • Animal Model: Freund's Complete Adjuvant (FCA)-induced arthritis in rats.[10][18][19]

  • Treatment Administration: Farnesol was administered orally once daily for 15 days at doses of 50, 100, and 200 mg/kg.[10][19] Methotrexate (0.75 mg/kg) was used as a standard treatment for comparison.[10]

  • Evaluation of Therapeutic Outcomes:

    • Clinical Assessment: Paw thickness was measured as an indicator of inflammation.[10]

    • Biochemical Analysis: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers were quantified in paw tissue.[10]

Multiple Myeloma Model
  • Animal Model: Human multiple myeloma xenografts in athymic nu/nu female mice.

  • Treatment Administration: Farnesol was administered intraperitoneally, both alone and in combination with bortezomib.[11]

  • Evaluation of Therapeutic Outcomes:

    • Tumor Growth: Tumor volume was measured periodically to assess the anti-proliferative effects of the treatments.[11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of farnesol are attributed to its modulation of several key signaling pathways.

Neuroprotection in Parkinson's Disease: The PARIS/PGC-1α Pathway

In Parkinson's disease models, farnesol exerts its neuroprotective effects by targeting the PARIS (Parkin-Interacting Substrate) protein.[20][21] Farnesol promotes the farnesylation of PARIS, a post-translational modification that alters its conformation.[13][20] This prevents PARIS from repressing the expression of PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha), a crucial protein for mitochondrial biogenesis and protection against oxidative stress.[1][20][22] The restoration of PGC-1α activity is believed to be a key mechanism behind the observed preservation of dopaminergic neurons.[20]

PARKIN_PGC1a_pathway cluster_cellular Cellular Processes farnesol Farnesol Farnesylated_PARIS Farnesylated PARIS (Inactive) farnesol->Farnesylated_PARIS Promotes Farnesylation PARIS PARIS PGC1a PGC-1α PARIS->PGC1a Represses Expression Mitochondrial_Biogenesis Mitochondrial Biogenesis & Neuroprotection PGC1a->Mitochondrial_Biogenesis Promotes

Farnesol's neuroprotective mechanism in Parkinson's disease.
Anti-Cancer and Anti-Inflammatory Effects: STAT3 and NF-κB Signaling

Farnesol has been shown to inhibit the activation of STAT3 (Signal Transducer and Activator of Transcription 3), a transcription factor frequently overactive in cancer cells, including multiple myeloma.[11] By suppressing STAT3, farnesol can inhibit the expression of genes involved in cell proliferation, survival, and angiogenesis.[11] In the context of inflammation, such as in arthritis models, farnesol has been reported to downregulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[23] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-1β.

STAT3_NFkB_pathway cluster_stat3 STAT3 Pathway (Cancer) cluster_nfkb NF-κB Pathway (Inflammation) farnesol Farnesol STAT3 STAT3 Activation farnesol->STAT3 Inhibits NFkB NF-κB Activation farnesol->NFkB Inhibits Proliferation Cell Proliferation & Survival STAT3->Proliferation Inflammation Pro-inflammatory Cytokines NFkB->Inflammation

Farnesol's modulation of STAT3 and NF-κB signaling pathways.
Experimental Workflow Overview

The general workflow for the in vivo validation of farnesol's therapeutic potential follows a standardized preclinical research paradigm.

experimental_workflow start Disease Model Induction (e.g., FCA, α-synuclein) treatment Treatment Administration (Farnesol vs. Control/Alternative) start->treatment monitoring In-life Monitoring (e.g., Clinical Scores, Behavior) treatment->monitoring endpoint Endpoint Analysis (e.g., Histology, Biochemistry) monitoring->endpoint data Data Analysis & Interpretation endpoint->data

A generalized experimental workflow for in vivo studies.

References

Safety Operating Guide

Proper Disposal of Farnesal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Farnesal, ensuring personnel safety and regulatory compliance. This document provides immediate, actionable procedures for researchers, scientists, and drug development professionals.

This compound, a sesquiterpenoid and aldehyde, requires careful management in a laboratory setting to mitigate risks and ensure proper disposal. While not classified as acutely hazardous, its potential for skin, eye, and respiratory irritation necessitates adherence to established safety protocols. All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless explicitly determined otherwise by your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Spill Response

A prompt and informed response to a this compound spill is critical to prevent exposure and contamination.

1. Evacuate and Alert:

  • Immediately alert all personnel in the vicinity of the spill.

  • If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify your institution's EHS or safety officer.

2. Don Personal Protective Equipment (PPE):

  • Before addressing a spill, ensure you are wearing the appropriate PPE:

    • Chemical splash goggles

    • Chemical-resistant gloves (nitrile or neoprene recommended)

    • A flame-retardant lab coat

    • Closed-toe shoes

3. Containment and Cleanup:

  • For small spills, contain the liquid using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.

  • Work from the outside of the spill inward to prevent spreading.

  • Once the this compound is fully absorbed, carefully scoop the material into a designated, sealable waste container.

  • Clean the spill area with a detergent and water solution, and wipe dry. All cleaning materials should also be disposed of as hazardous waste.

This compound Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following step-by-step procedure outlines the standard process for laboratory chemical waste.

Step 1: Waste Classification and Collection

  • Based on its flash point of 110°C, this compound is not classified as an ignitable hazardous waste (D001) under the Resource Conservation and Recovery Act (RCRA), which has a threshold of 60°C. However, it should be managed as a chemical waste due to its irritant properties and to ensure environmental protection.

  • Collect all waste this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves, paper towels), in a dedicated and compatible waste container. Do not mix this compound with other waste streams unless approved by your EHS department.

Step 2: Container and Labeling

  • Use a chemically resistant container with a secure, tight-fitting lid. The original product container can be used if it is in good condition.

  • Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate percentages. Do not use abbreviations.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA should be located at or near the point of generation and under the control of the laboratory personnel.

  • Ensure the storage area is well-ventilated and away from incompatible materials, particularly strong oxidizing agents.

Step 4: Arranging for Disposal

  • Once the waste container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.

  • Provide them with all necessary information about the waste, as indicated on the label.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound for easy reference.

PropertyValue
CAS Number 19317-11-4
Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
Flash Point 110 °C (230 °F)
Boiling Point 126-129 °C at 3.5 mmHg
Density 0.909 g/mL at 25 °C
Oral LD50 (Rat) No specific data available for this compound. For the related compound Farnesol: >5000 mg/kg.[1]
Dermal LD50 (Rabbit) No specific data available for this compound. For the related compound Farnesol: >5000 mg/kg.[1]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

FarnesalDisposalWorkflow This compound Disposal Workflow cluster_0 Spill or Waste Generation cluster_1 Immediate Actions cluster_2 Waste Handling & Storage cluster_3 Final Disposal spill This compound Spill Occurs alert Alert Personnel & Evacuate (if necessary) spill->alert waste_gen This compound Waste Generated collect Collect Waste in Compatible Container waste_gen->collect ppe Don Appropriate PPE alert->ppe contain Contain & Absorb Spill ppe->contain contain->collect label_waste Label with 'Hazardous Waste' & Contents collect->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Licensed Professional Disposal contact_ehs->disposal

Caption: Logical workflow for this compound disposal.

References

Personal protective equipment for handling Farnesal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for Farnesal, tailored for laboratory and drug development professionals. Adherence to these protocols is essential for ensuring personal safety and regulatory compliance.

This compound Hazard Identification

This compound is classified with the following hazards:

  • Skin Irritation (Category 2)

  • Serious Eye Irritation (Category 2A)

  • May Cause Respiratory Irritation (Specific target organ toxicity - single exposure, Category 3)

  • May Cause an Allergic Skin Reaction [1][2][3]

Personal Protective Equipment (PPE)

Consistent and proper use of PPE is the primary defense against exposure.

Protection Type Specific Recommendations Rationale & Citations
Hand Protection Wear chemical-resistant gloves (e.g., PVC, Nitrile rubber). Glove suitability and durability depend on the frequency and duration of contact. Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[2][4]Prevents skin contact, which can cause irritation and allergic reactions.[1]
Eye & Face Protection Use safety glasses with side shields or chemical goggles.[4][5] Contact lenses should not be worn as they can absorb and concentrate irritants.[4]Protects against splashes that can cause serious eye irritation.[1][3]
Skin & Body Protection Wear a lab coat, overalls, or other impervious clothing to prevent skin exposure.[4][5] Safety footwear or gumboots are also recommended.[4]Minimizes the risk of skin contact and contamination of personal clothing.[4] Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Respiratory Protection Use only in a well-ventilated area or outdoors.[4] If there is a risk of overexposure or if working in a poorly ventilated space, an approved respirator or self-contained breathing apparatus (SCBA) may be necessary.[4][5][6]Prevents inhalation, which may cause respiratory tract irritation.

Safe Handling and Storage Protocol

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.[5][6]

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize vapor inhalation.[1][4]

  • Handling:

    • Avoid all personal contact, including inhalation of vapors or mists.[1][4]

    • Do not eat, drink, or smoke in the handling area.[1][4]

    • Keep the container tightly closed when not in use.[1][4]

    • Avoid physical damage to containers.[4]

  • Post-Handling:

    • Wash hands and face thoroughly with soap and water after handling.[4]

    • Apply preventive skin protection.

    • Launder work clothes separately from other clothing.[4]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][4]

  • Keep containers tightly closed.[1] this compound is air and moisture sensitive and should be stored under an inert gas.

  • Store away from incompatible materials such as strong oxidizing agents.[4]

  • Protect from light.[4]

Emergency and Disposal Procedures

Immediate and appropriate responses to emergencies are critical.

Emergency Situation Procedural Steps
Skin Contact 1. Immediately remove all contaminated clothing, including footwear.[4][5] 2. Flush the affected skin and hair with running water and soap.[4][5] 3. If skin irritation or a rash occurs, seek medical advice.[2][3]
Eye Contact 1. Immediately rinse cautiously with plenty of water for several minutes, also under the eyelids.[1][5] 2. Remove contact lenses if present and easy to do so. Continue rinsing.[1] 3. Call an ophthalmologist or seek immediate medical attention.
Inhalation 1. Move the affected person to fresh air and keep them comfortable for breathing.[5] 2. If the person feels unwell, call a POISON CENTER or doctor.
Ingestion 1. Rinse the mouth with water.[1][5] 2. Do NOT induce vomiting.[5] 3. Immediately have the victim drink water (two glasses at most) and consult a physician.[5]
Spill (Minor) 1. Ensure adequate ventilation and wear appropriate PPE.[4] 2. Absorb the spill with inert material such as sand, earth, or vermiculite.[4] 3. Collect the absorbent material into a labeled container for disposal.[4] 4. Clean the affected area thoroughly.
Spill (Major) 1. Evacuate the area and move upwind.[4] 2. Alert emergency responders.[4] 3. Eliminate all ignition sources.[1][4] 4. Contain the spill to prevent it from entering drains or waterways.[4] 5. Only personnel with appropriate respiratory protection (SCBA) should remain in the area.
Fire 1. Use dry chemical, carbon dioxide, foam, or water spray to extinguish.[1][4][5][7] 2. Vapors are heavier than air and may spread along floors; intense heating can form explosive mixtures with air. 3. Firefighters should wear self-contained breathing apparatus and full protective clothing.[5]

Disposal Plan:

All waste materials must be disposed of in accordance with local, state, and federal regulations.[1][4][8]

  • Collection: Collect waste this compound and any contaminated materials (e.g., absorbent materials, gloves) in a designated, properly labeled, and sealed container.[4][8] Do not mix with other waste.

  • Labeling: Clearly label the waste container with the contents ("Waste this compound") and any applicable hazard warnings.

  • Disposal: Arrange for disposal through an approved waste disposal plant or licensed contractor.[1][4] Do not allow the product to enter drains or waterways.[1] Handle uncleaned containers as you would the product itself.

Workflow for Safe Handling of this compound

Farnesal_Handling_Workflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal cluster_emergency 5. Emergency Response A Assess Risks & Review SDS B Verify Ventilation (Fume Hood) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Locate Emergency Equipment (Eyewash, Shower, Spill Kit) C->D E Handle in Ventilated Area D->E F Avoid Inhalation, Skin & Eye Contact E->F M Spill Occurs E->M N Exposure Occurs (Skin/Eye/Inhalation) E->N G Keep Container Tightly Closed F->G F->M F->N H Wash Hands Thoroughly G->H K Collect Waste in Labeled, Sealed Container G->K End of Experiment G->M G->N I Store in Cool, Dry, Ventilated Area Under Inert Gas H->I J Clean Work Area H->J L Dispose via Approved Waste Management Service K->L P Follow Spill Cleanup Protocol M->P O Follow First Aid Procedures N->O

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.